4-HydroxychlorprophaM Sulfate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO6S |
|---|---|
Molecular Weight |
309.72 g/mol |
IUPAC Name |
propan-2-yl N-(3-chloro-4-sulfooxyphenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO6S/c1-6(2)17-10(13)12-7-3-4-9(8(11)5-7)18-19(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16) |
InChI Key |
ZEAREOZFWMROEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
biological significance of chlorpropham phase II metabolites
Executive Summary
Chlorpropham (CIPC; isopropyl N-(3-chlorophenyl)carbamate) has long served as a critical sprout suppressant for stored potatoes. However, regulatory scrutiny—driven by the European Food Safety Authority (EFSA) and the US EPA—has shifted focus from the parent compound to its Phase I and Phase II metabolites .
While Phase II conjugation (glucuronidation and sulfation) is classically viewed as a detoxification pathway, the reversibility of these reactions poses a latent toxicological risk. The hydrolysis of these conjugates can regenerate 4-hydroxychlorpropham (4-OH-CIPC) or, more critically, the toxic degradation product 3-chloroaniline (3-CA) .
This guide provides a structural analysis of these metabolites, evaluates their biological implications, and details a self-validating LC-MS/MS workflow for their quantification.
The Metabolic Landscape: From Activation to Conjugation
The metabolism of CIPC involves a competition between bioactivation (Phase I) and detoxification (Phase II). Understanding this flux is essential for accurate residue definition and risk assessment.
Phase I: Functionalization
The primary metabolic route involves the oxidation of the phenyl ring by Cytochrome P450 enzymes.
-
Major Metabolite: 4-hydroxychlorpropham (4-OH-CIPC) . This is formed via para-hydroxylation.
-
Minor/Toxic Metabolite: 3-chloroaniline (3-CA) .[1] Formed via hydrolysis of the carbamate linkage. 3-CA is a known methemoglobinemia inducer and potential carcinogen.
Phase II: Conjugation
The hydroxylated metabolites undergo conjugation to increase water solubility and facilitate excretion.
-
Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), forming 4-OH-CIPC-O-glucuronide .
-
Sulfation: Mediated by sulfotransferases (SULTs), forming 4-OH-CIPC-O-sulfate .
-
Significance: In rats, aryl O-sulfate conjugates account for 58–70% of the urinary metabolites.
Pathway Visualization
Figure 1: Metabolic pathway of Chlorpropham showing the divergence between bioactivation (3-CA formation) and Phase II detoxification.
Biological Significance & Toxicology
The "Trojan Horse" Effect of Conjugates
While 4-OH-CIPC-O-glucuronide is non-toxic and water-soluble, it represents a "masked" residue.
-
Mechanism: If ingested, intestinal
-glucuronidases can hydrolyze the conjugate, releasing free 4-OH-CIPC. -
Cytotoxicity: Free 4-OH-CIPC disrupts intracellular ATP levels and mitochondrial function. Studies in isolated hepatocytes show that inhibiting sulfation leads to a compensatory increase in glucuronidation, maintaining cell viability. However, if both pathways are saturated or inhibited, free 4-OH-CIPC accumulates, leading to cell death.
3-Chloroaniline (3-CA) Toxicity[1]
-
Risk Profile: 3-CA is structurally similar to 4-chloroaniline (a known carcinogen).[1]
-
Regulatory Status: EFSA risk assessments often require the sum of CIPC and 3-CA (expressed as CIPC) or treat 3-CA as a separate toxicological entity due to its higher toxicity.
-
Source: 3-CA can arise metabolically or as a degradation product during thermal processing (e.g., frying potatoes).
Analytical Protocol: Quantification of Metabolites
Direct analysis of Phase II conjugates is challenging due to the lack of commercially available standards. Therefore, the Hydrolysis Method is the industry "Gold Standard" for total metabolite profiling.
Method Principle
This protocol converts all Phase II conjugates back to their aglycones (4-OH-CIPC) using acid or alkaline hydrolysis. The total residue is then quantified.
Validated Workflow (Step-by-Step)
Reagents:
-
Extraction Solvent: Methanol/Water (2:1 v/v).
-
Hydrolysis Agent: 1N HCl (Acid) or
-glucuronidase/arylsulfatase (Enzymatic). -
Internal Standard: CIPC-d7 or 3-CA-d4.
Protocol:
-
Homogenization:
-
Weigh 10 g of sample (e.g., potato tuber, liver tissue).
-
Add 20 mL Methanol/Water (2:1). Homogenize at 10,000 rpm for 2 mins.
-
-
Extraction:
-
Shake for 30 mins. Centrifuge at 4,000 x g for 10 mins.
-
Collect supernatant. Repeat extraction once and combine supernatants.
-
-
Hydrolysis (Critical Step):
-
Acid Hydrolysis: Add 5 mL 1N HCl to the extract. Reflux at 80°C for 60 mins. (Converts conjugates -> Aglycones).
-
Neutralization: Adjust pH to 7.0 using 1N NaOH.
-
-
Cleanup (SPE):
-
Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with MeOH and Water.
-
Load hydrolyzed extract.
-
Wash with 5% MeOH in water.
-
Elute with 100% Acetonitrile.
-
-
LC-MS/MS Analysis:
-
Inject into a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
LC-MS/MS Parameters (Aglycones)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |
| Chlorpropham (CIPC) | 214.1 ( | 172.1 | 15 | Quant |
| 154.1 | 25 | Qual | ||
| 4-OH-CIPC | 230.1 ( | 188.1 | 18 | Quant |
| 170.1 | 28 | Qual | ||
| 3-Chloroaniline (3-CA) | 128.0 ( | 93.0 | 22 | Quant |
| 65.0 | 35 | Qual |
Advanced Strategy: Direct Analysis of Conjugates
For researchers requiring differentiation between free and conjugated forms (e.g., pharmacokinetic studies), direct analysis is required. Note: This requires custom synthesis of standards.
Theoretical Transitions for Method Development:
-
4-OH-CIPC-Glucuronide:
-
Formula:
-
MW: ~405.8 Da
-
Ionization: Positive ESI (
) -
Primary Transition:
(Neutral loss of glucuronide moiety, -176 Da).
-
-
4-OH-CIPC-Sulfate:
-
Formula:
-
MW: ~309.7 Da
-
Ionization: Negative ESI (
) -
Primary Transition:
(Loss of , -80 Da).
-
Analytical Workflow Diagram
Figure 2: Dual-stream analytical workflow. Path A (Hydrolysis) is the regulatory standard for total residue; Path B (Direct) is for metabolic profiling.
References
-
US EPA. (1996).[4] Reregistration Eligibility Decision (RED): Chlorpropham. Office of Prevention, Pesticides and Toxic Substances. Link
-
FAO/WHO. (2000). Pesticide Residues in Food - Chlorpropham Evaluation. Joint Meeting on Pesticide Residues (JMPR).[5] Link
-
Debbarh, I., et al. (2002). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes. Toxicology and Applied Pharmacology. Link
-
Nagayama, T., & Kikugawa, K. (1992).[1] Determination of chlorpropham and its metabolite 3-chloroaniline in potato samples. Journal of AOAC International. Link
Sources
A Comparative Toxicological Assessment: 4-Hydroxychlorpropham Sulfate vs. Chlorpropham
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chlorpropham (CIPC), a widely utilized herbicide and potato sprout suppressant, undergoes metabolic transformation in vivo, leading to the formation of various metabolites, including 4-hydroxychlorpropham and its subsequent sulfate conjugate, 4-hydroxychlorpropham sulfate. While the toxicity of the parent compound, chlorpropham, has been extensively studied, the toxicological profile of its metabolites, particularly the sulfated form, is less characterized. This technical guide provides a comprehensive, in-depth analysis and comparison of the toxicity profiles of 4-hydroxychlorpropham sulfate and chlorpropham. By synthesizing data from peer-reviewed literature and regulatory assessments, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for robust risk assessment and informed decision-making. We will delve into the metabolic pathways, mechanisms of toxicity, and comparative toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and endocrine-disrupting potential.
Introduction to Chlorpropham and its Metabolic Fate
Chlorpropham, chemically known as isopropyl N-(3-chlorophenyl)carbamate, belongs to the carbamate class of pesticides.[1] It has been historically used for pre-emergence weed control and, most notably, to inhibit sprouting in stored potatoes.[1][2] Despite its efficacy, concerns over its toxicological profile and that of its metabolites led to its use being banned in the European Union and the United Kingdom in 2019.[3] In the United States, its application is restricted to potatoes.[3]
The metabolic fate of chlorpropham is crucial to understanding its overall toxicity. Following exposure, chlorpropham is extensively metabolized in the body.[4] The primary metabolic pathway involves aromatic hydroxylation to form 4-hydroxychlorpropham (4-OH-CIPC).[4][5] This intermediate then undergoes phase II conjugation reactions, primarily sulfation and glucuronidation, to form more water-soluble metabolites that can be readily excreted.[4][5][6] The formation of 4-hydroxychlorpropham sulfate is a significant detoxification step.[5] Another metabolic route involves the hydrolysis of the carbamate linkage, leading to the formation of 3-chloroaniline (3-CA).[5][7]
Comparative Toxicity Profile
This section provides a detailed comparison of the toxicological endpoints for chlorpropham and what is currently understood about its metabolite, 4-hydroxychlorpropham sulfate.
Acute Toxicity
Chlorpropham exhibits a low acute toxicity profile.[3] The oral LD50 in rats ranges from 5000 mg/kg to 7500 mg/kg.[1] Symptoms of acute poisoning at high doses in laboratory animals include listlessness, incoordination, and respiratory distress.[1]
| Compound | Oral LD50 (Rat) | Key Acute Effects (High Doses) |
| Chlorpropham | 5000 - 7500 mg/kg[1] | Listlessness, incoordination, respiratory distress[1] |
| 4-Hydroxychlorpropham Sulfate | Data not available | Expected to be lower than Chlorpropham |
Genotoxicity and Carcinogenicity
The genotoxicity and carcinogenicity of chlorpropham have been a subject of considerable investigation. Mutagenicity studies have yielded mixed results, with some indicating it is non-mutagenic or only weakly mutagenic.[1] The U.S. Environmental Protection Agency (EPA) has classified chlorpropham as a Group E chemical, indicating evidence of non-carcinogenicity for humans.[3][8] However, one of its metabolites, 3-chloroaniline, is structurally similar to the known carcinogen 4-chloroaniline, raising some concern.[8] Some studies in rats have shown an increased incidence of testicular interstitial cell tumors at high doses, though a genotoxic mechanism is considered unlikely.[9]
There is a lack of specific genotoxicity and carcinogenicity data for 4-hydroxychlorpropham sulfate. The process of sulfation is generally considered a detoxification pathway that does not typically lead to the formation of genotoxic or carcinogenic compounds.[10] However, the European Food Safety Authority (EFSA) has noted that the toxicological profile of 4-hydroxychlorpropham could be considered as covered by that of chlorpropham.[11]
Endocrine Disruption
Recent research has highlighted the potential for chlorpropham to act as an endocrine-disrupting chemical. Studies have shown that chlorpropham can act as an androgen receptor (AR) antagonist, inhibiting the normal function of androgens.[12][13] This antiandrogenic activity was observed in vitro.[14][15]
The endocrine-disrupting potential of 4-hydroxychlorpropham sulfate has not been specifically evaluated. However, a study on 4-hydroxychlorpropham found that the addition of a chlorine atom adjacent to the hydroxyl group obstructs its interaction with the estrogen receptor, suggesting it may not have significant estrogen-like effects.[4] Further research is needed to determine if 4-hydroxychlorpropham or its sulfate conjugate possess any endocrine-disrupting activity, particularly concerning the androgen receptor.
| Toxicological Endpoint | Chlorpropham | 4-Hydroxychlorpropham Sulfate |
| Genotoxicity | Mixed results, generally considered non-genotoxic in vivo.[1][9] | Data not available, likely non-genotoxic. |
| Carcinogenicity | EPA Group E (non-carcinogenic for humans).[3][8] | Data not available, likely non-carcinogenic. |
| Endocrine Disruption | Androgen receptor antagonist.[12][13] | Data not available, further research needed. |
Mechanistic Insights into Toxicity
The primary mechanism of chlorpropham's herbicidal action is the inhibition of root and shoot growth.[1] In mammals, high doses can lead to hematological effects such as hemolytic anemia and methemoglobinemia.[9] At the cellular level, chlorpropham has been shown to induce mitochondrial dysfunction, leading to a depletion of ATP.[16] This effect on energy metabolism is considered a key aspect of its cytotoxicity.[6]
In contrast, while 4-hydroxychlorpropham also affects intracellular ATP and potassium levels, its cytolytic effect is weaker than that of the parent compound.[6] The cytotoxicity of chlorpropham appears to be mediated by the parent compound itself rather than its metabolites like 4-hydroxychlorpropham.[16] The sulfation of 4-hydroxychlorpropham is a critical detoxification step that facilitates its elimination and reduces its potential to cause cellular damage.
Experimental Protocols for Toxicological Assessment
To further elucidate the comparative toxicity of 4-hydroxychlorpropham sulfate and chlorpropham, a series of well-defined experimental protocols are essential.
In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic potential of chlorpropham and 4-hydroxychlorpropham sulfate in a relevant cell line (e.g., HepG2 human hepatoma cells).
Methodology:
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Seed cells into 96-well plates. After 24 hours, expose the cells to a range of concentrations of chlorpropham and 4-hydroxychlorpropham sulfate for 24, 48, and 72 hours.
-
MTT Assay: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the cell viability as a percentage of the control and determine the IC50 values.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of 4-hydroxychlorpropham sulfate using the bacterial reverse mutation assay (Ames test).
Methodology:
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial strain, and with or without S9 mix in molten top agar.
-
Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies. A compound is considered mutagenic if it induces a dose-dependent increase in revertants of at least two-fold over the negative control.
Androgen Receptor Binding Assay
Objective: To investigate the potential of 4-hydroxychlorpropham sulfate to bind to the androgen receptor.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source (e.g., rat prostate or a cell line overexpressing the human AR).
-
Competitive Binding: Incubate the receptor preparation with a radiolabeled androgen (e.g., [³H]R1881) and increasing concentrations of 4-hydroxychlorpropham sulfate.
-
Separation and Counting: Separate the bound and free radioligand and measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the concentration of 4-hydroxychlorpropham sulfate that inhibits 50% of the specific binding of the radiolabeled androgen (IC50).
Conclusion
However, it is crucial to acknowledge the existing data gaps, particularly concerning the genotoxicity, carcinogenicity, and endocrine-disrupting potential of 4-hydroxychlorpropham sulfate. The experimental protocols outlined in this guide provide a framework for future research to address these uncertainties. A thorough understanding of the toxicological profiles of both the parent compound and its major metabolites is paramount for accurate risk assessment and the development of safer alternatives in agricultural and pharmaceutical applications.
References
-
Chlorpropham - Wikipedia. [Link]
-
Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed. [Link]
-
Chlorpropham, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor - PubMed. [Link]
-
Chlorpropham, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor | Request PDF - ResearchGate. [Link]
-
chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. [Link]
-
Chlorpropham (Ref: ENT 18060) - AERU - University of Hertfordshire. [Link]
-
Food Safety Commission of Japan Risk Assessment Report Chlorpropham. [Link]
-
Fact Sheet: Reregistration Eligibility Decision (RED): Chlorpropham - epa nepis. [Link]
-
Toxicokinetics, metabolism, and microsomal studies of chlorpropham in rats. [Link]
-
Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by - Taylor & Francis. [Link]
-
Endocrine disrupting effects of herbicides and pentachlorophenol: in vitro and in vivo evidence - Heriot-Watt Research Portal. [Link]
-
Endocrine Disrupting Effects of Herbicides and Pentachlorophenol: In Vitro and in Vivo Evidence - ResearchGate. [Link]
-
Chlorpropham induces mitochondrial dysfunction in rat hepatocytes - PubMed. [Link]
-
Peer review of the pesticide risk assessment of the active substance chlorpropham - PMC. [Link]
-
Absence of genotoxicity of the carcinogenic sulfated polysaccharides carrageenan and dextran sulfate in mammalian DNA repair and bacterial mutagenicity assays - PubMed. [Link]
Sources
- 1. EXTOXNET PIP - CHLROPROPHAM [extoxnet.orst.edu]
- 2. Chlorpropham (Ref: ENT 18060) [sitem.herts.ac.uk]
- 3. Chlorpropham - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. fao.org [fao.org]
- 6. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. fsc.go.jp [fsc.go.jp]
- 10. Absence of genotoxicity of the carcinogenic sulfated polysaccharides carrageenan and dextran sulfate in mammalian DNA repair and bacterial mutagenicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peer review of the pesticide risk assessment of the active substance chlorpropham - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chlorpropham, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Chlorpropham induces mitochondrial dysfunction in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 4-hydroxychlorpropham sulfate in herbicide detoxification
An In-depth Technical Guide to the Role of 4-Hydroxychlorpropham Sulfate in Herbicide Detoxification
Foreword
This technical guide offers a comprehensive examination of the metabolic fate of Chlorpropham (CIPC), a widely used herbicide and plant growth regulator. Our focus is directed toward a critical, yet often overlooked, metabolite: 4-hydroxychlorpropham sulfate. As Senior Application Scientists, our goal is to move beyond a mere description of metabolic pathways. Instead, we aim to provide a causal analysis of why these biotransformation processes are fundamental to toxicological outcomes. This document is structured to provide researchers, toxicologists, and drug development professionals with an in-depth understanding of the detoxification mechanisms, the scientific rationale behind analytical methodologies, and the interplay between metabolic intermediates that dictates cellular fate.
Part 1: Chlorpropham and the Imperative of Xenobiotic Metabolism
Chlorpropham (IUPAC name: propan-2-yl N-(3-chlorophenyl)carbamate) is a carbamate-based herbicide and sprout suppressant, historically used extensively on crops like potatoes, onions, and garlic.[1][2] While effective, its introduction into biological systems necessitates a robust metabolic response to mitigate potential toxicity. The clearance of such foreign compounds, or xenobiotics, is governed by a two-phased enzymatic process primarily occurring in the liver.[3][4]
-
Phase I Metabolism: Introduces or exposes functional groups (e.g., -OH, -NH2, -SH) on the xenobiotic molecule. This is typically achieved through oxidation, reduction, or hydrolysis, reactions primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.[4][5] This initial step often results in a slight increase in hydrophilicity and prepares the molecule for the subsequent phase.
-
Phase II Metabolism: Involves the conjugation of the modified xenobiotic with an endogenous, highly polar molecule.[6][7] Common conjugation reactions include glucuronidation, glutathione conjugation, and, central to this guide, sulfation .[3][4] These reactions dramatically increase the water solubility of the metabolite, deactivating its biological activity and facilitating its excretion from the body via urine or feces.[3][8]
Sulfation, catalyzed by a family of enzymes known as sulfotransferases (SULTs), is a high-affinity, low-capacity pathway.[6] It involves the transfer of a sulfonate group (SO3-) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the xenobiotic.[3] This addition of a highly polar sulfate conjugate is a definitive step in the detoxification cascade for a multitude of phenolic and alcoholic compounds.[3]
Part 2: The Metabolic Cascade: From Chlorpropham to its Sulfate Conjugate
The biotransformation of Chlorpropham is a multi-step process that exemplifies the classic xenobiotic metabolism pathway. The journey culminates in the formation of 4-hydroxychlorpropham sulfate, a metabolite engineered for efficient elimination.
Phase I: Aromatic Hydroxylation
The initial and rate-limiting step in the detoxification of Chlorpropham is the hydroxylation of its aromatic ring. This oxidation reaction is mediated by hepatic cytochrome P450 enzymes.[5] The primary product of this reaction is isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate, commonly known as 4-hydroxychlorpropham (4-OH-CIPC) .[9][10][11] This reaction introduces a hydroxyl group at the 4-position of the phenyl ring, creating a critical site for subsequent Phase II conjugation. While other minor metabolites like 3-chloroaniline can also be formed through hydrolysis, the hydroxylation pathway is predominant.[10][12]
Phase II: The Sulfation Endpoint
Following its formation, 4-OH-CIPC becomes a substrate for sulfotransferase enzymes (SULTs).[6][13] In the presence of the co-factor PAPS, SULTs catalyze the transfer of a sulfonate group to the newly introduced hydroxyl group.[3] This reaction yields 4-hydroxychlorpropham-O-sulfate , a highly water-soluble and readily excretable conjugate.[12][14] Studies in rats have shown that aryl O-sulfate conjugates, with p-hydroxy-chlorpropham O-sulfate being a main component, can account for approximately 58-70% of the administered dose found in urine.[12]
This sulfation pathway competes with another major Phase II reaction: glucuronidation. While both pathways lead to detoxification, sulfation is often the preferred route for phenolic compounds at lower concentrations due to the high affinity of SULT enzymes.[6][13]
Part 3: The Detoxification Role of 4-Hydroxychlorpropham Sulfate
The conversion of 4-OH-CIPC to its sulfate conjugate is not merely a metabolic formality; it is a critical step in mitigating cytotoxicity. The importance of this pathway is best understood by comparing the toxicological profiles of the parent compound and its intermediate metabolites.
Comparative Cytotoxicity
Studies using isolated rat hepatocytes have provided crucial insights into the toxicity of CIPC and its metabolites.[13]
-
Chlorpropham (CIPC): The parent compound exhibits a direct cytolytic effect, capable of reducing intracellular ATP and potassium (K+) levels.[13]
-
4-Hydroxychlorpropham (4-OH-CIPC): This intermediate metabolite has a weaker direct cytolytic effect than CIPC. However, it more significantly impacts the cell's energy supply, leading to a greater reduction in ATP and K+ levels.[13] The accumulation of free 4-OH-CIPC is directly linked to a marked reduction in ATP synthesis and subsequent disruption of cell permeability.[13]
The formation of 4-hydroxychlorpropham sulfate effectively sequesters the more toxic free 4-OH-CIPC. When the sulfation pathway is active, the levels of free 4-OH-CIPC remain low, preventing significant cellular damage.[13] However, if sulfation is inhibited, there can be a compensatory increase in glucuronide formation. If both pathways are compromised, free 4-OH-CIPC can accumulate to toxic levels, increasing by as much as 6.9-fold and leading to severe effects on cellular energy and membrane integrity.[13]
Quantitative Data Summary
| Compound | Cytolytic Effect | Effect on Intracellular ATP & K+ | Role in Detoxification |
| Chlorpropham (CIPC) | Direct cytolytic effect[13] | Reduces levels[13] | Parent xenobiotic |
| 4-Hydroxychlorpropham | Weak cytolytic effect[13] | Strong reducing effect[13] | Toxic intermediate; accumulation leads to cytotoxicity |
| 4-OH-CIPC Sulfate | N/A (Detoxified) | N/A (Detoxified) | Final, non-toxic metabolite for excretion |
This demonstrates that sulfation is a pivotal detoxification mechanism. It transforms a metabolite that poses a significant threat to cellular energy metabolism into a harmless, excretable compound.
Part 4: Analytical Workflow for Metabolite Quantification
The validation of metabolic pathways and the assessment of toxicokinetics rely on robust analytical methods capable of accurately identifying and quantifying the parent compound and its various metabolites in complex biological matrices.
Experimental Protocol: Extraction and HPLC-UV Analysis of CIPC and its Metabolites
This protocol provides a generalized framework for the simultaneous determination of Chlorpropham and its key metabolites from a biological matrix (e.g., homogenized liver tissue or potato peel).
1. Objective: To extract CIPC, 4-OH-CIPC, and 3-chloroaniline from a biological sample and quantify them using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
2. Materials:
-
Homogenized tissue sample
-
Methanol (HPLC grade)[15]
-
Hexane (HPLC grade)[15]
-
Internal Standard (IS): Propham (IPC) solution (10 µg/mL in methanol)[15]
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with UV detector, C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
3. Extraction Procedure (Liquid-Liquid Extraction):
-
Step 3.1: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Step 3.2: Add 20 mL of methanol and a known amount of the internal standard (e.g., 1 mL of 10 µg/mL Propham).
-
Step 3.3: Vortex vigorously for 2 minutes to ensure thorough mixing and initial extraction.
-
Step 3.4: Add 10 mL of hexane, cap the tube, and vortex for another 2 minutes to partition the analytes into the organic layer.
-
Step 3.5: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Step 3.6: Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Step 3.7: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Step 3.8: Reconstitute the dried residue in 1 mL of the mobile phase (see step 4.1) for HPLC analysis.
Causality Behind Choices:
-
Methanol: Used for its ability to disrupt cell membranes and efficiently extract both the moderately polar CIPC and its more polar metabolites.
-
Hexane: A non-polar solvent used to partition the lipophilic CIPC and less polar metabolites away from water-soluble matrix components.
-
Propham (IS): Structurally similar to CIPC, ensuring it behaves similarly during extraction and analysis, which corrects for variations in sample preparation and injection volume.
4. HPLC-UV Analysis:
-
Step 4.1 - Chromatographic Conditions:
-
Step 4.2 - Analysis: Inject the reconstituted sample into the HPLC system. Identify and quantify the peaks corresponding to the analytes and the internal standard based on their retention times and a previously established calibration curve.
Causality Behind Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining and separating the carbamate compounds based on their hydrophobicity.
-
Methanol/Water Mobile Phase: Provides the necessary polarity to elute the compounds from the C18 column in a reasonable time frame. The specific ratio (62:38) is optimized to achieve good separation between CIPC, its metabolites, and the internal standard.
-
UV Detection at 210 nm: This wavelength provides good sensitivity for the aromatic rings present in all target analytes.
Part 5: Conclusion and Future Perspectives
The metabolic pathway culminating in 4-hydroxychlorpropham sulfate is a quintessential example of effective herbicide detoxification. Through a coordinated process of Phase I hydroxylation and Phase II sulfation, biological systems convert the lipophilic and potentially toxic Chlorpropham into a harmless, water-soluble conjugate primed for elimination. The formation of the sulfate ester is not merely an ancillary step but a decisive action that prevents the accumulation of the metabolically active and cytotoxic intermediate, 4-hydroxychlorpropham, thereby protecting cellular integrity and energy metabolism.
Future research should focus on elucidating the specific human sulfotransferase (SULT) isoforms responsible for this conjugation, as genetic polymorphisms in SULT enzymes can lead to significant inter-individual variability in detoxification capacity.[16] A deeper understanding of these enzymatic pathways will continue to enhance our ability to predict and manage the toxicological risks associated with xenobiotic exposure.
References
- Chlorpropham - Pesticide Fact Sheet - EPA.
-
Chlorpropham - Wikipedia. [Link]
-
Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed. [Link]
-
Toxicokinetics, metabolism, and microsomal studies of chlorpropham in rats. [Link]
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Chapter 27: - Detoxification and Biotransformation of Xenobiotics. [Link]
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Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases - eRepo. [Link]
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Sulfotransferases in the Bioactivation of Xenobiotics - PubMed. [Link]
-
Metabolism of Xenobiotics (Detoxification). [Link]
-
Rapid determination of aniline metabolites of chlorpropham in potatoes by micellar electrokinetic chromatography using… - OUCI. [Link]
-
(PDF) HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes - ResearchGate. [Link]
-
chlorpropham (CIPC), maleic hydrazide and 1,4-dimethylnaphthalene. - Fera Science. [Link]
-
Full article: Phase II metabolism in xenobiotic biotransformation: general mechanisms and the underestimated role of microbial systems - Taylor & Francis. [Link]
-
chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. [Link]
-
47 Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples - CABI Digital Library. [Link]
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Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem - NIH. [Link]
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Residue Analytical Methods: Chlorpropham; CIPC - NUCLEUS information resources. [Link]
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Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays - PubMed. [Link]
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The role of sulfation in the metabolic activation of N-hydroxy-4'-fluoro-4-acetylaminobiphenyl. [Link]
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Identification of sulfation sites of metabolites and prediction of the compounds' biological effects - PMC. [Link]
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4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262 - PubChem - NIH. [Link]
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Dechlorination of chloroacetanilide herbicides by thiosulfate salts - PMC. [Link]
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Fungal biodegradation of chlorinated herbicides: an overview with an emphasis on 2,4-D in Argentina - PMC. [Link]
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Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC. [Link]
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Crop Production Systems Research: Stoneville, MS - Publication : USDA ARS. [Link]
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Dechlorination of Chloroacetanilide Herbicides by Thiosulfate Salts | Request PDF. [Link]
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Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man - PubMed. [Link]
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Application of Biostimulants and Herbicides as a Promising Co-Implementation: The Incorporation of a New Cultivation Practice - MDPI. [Link]
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Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified - PMC. [Link]
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A Senior Application Scientist's Guide to the Identification of Chlorpropham Metabolites in Rat Urine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Metabolite Identification
In the landscape of toxicology and drug development, understanding the metabolic fate of a xenobiotic compound is paramount. It is not merely an academic exercise; it is a critical step in assessing the safety and efficacy of a substance. The parent compound is often not the sole biologically active agent. Its metabolites can exhibit equal, greater, or different toxicological profiles. Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely used pesticide and potato sprout inhibitor, is no exception. This guide provides an in-depth technical framework for the robust identification of chlorpropham metabolites in rat urine, a common and essential matrix in preclinical toxicological studies. We will delve into the causality behind experimental choices, ensuring that the described workflow is a self-validating system, grounded in authoritative scientific principles.
The Metabolic Landscape of Chlorpropham in the Rat
Upon oral administration, chlorpropham is rapidly absorbed and extensively metabolized in rats before being primarily excreted in the urine.[1] Understanding the expected metabolic transformations is the cornerstone of designing an effective analytical strategy. The primary metabolic pathways for chlorpropham in rats are:
-
Phase I Metabolism (Functionalization):
-
Aromatic Hydroxylation: The most significant transformation is the hydroxylation of the phenyl ring, predominantly at the para-position (position 4), to form isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate (4-OH-CIPC). This reaction is typically mediated by cytochrome P450 enzymes in the liver.[2][3]
-
Hydrolysis: A minor pathway involves the hydrolysis of the carbamate ester linkage, yielding 3-chloroaniline (3-CA), carbon dioxide, and isopropanol.[3]
-
-
Phase II Metabolism (Conjugation):
The identification of these conjugated metabolites is crucial, as they often represent the largest proportion of the excreted dose.
The Analytical Workflow: A Step-by-Step Guide
The successful identification of chlorpropham metabolites hinges on a meticulously planned and executed analytical workflow. This process can be logically divided into three key stages: Sample Preparation, Analytical Separation and Detection, and Data Analysis and Identification.
Stage 1: Sample Preparation - The Art of Isolation
The complexity of urine necessitates a robust sample preparation strategy to remove interfering endogenous components and concentrate the analytes of interest. A 'dilute-and-shoot' approach, while simple, often suffers from significant matrix effects and may lack the sensitivity required for low-concentration metabolites.[4][5] Therefore, a more comprehensive approach involving enzymatic hydrolysis followed by solid-phase extraction (SPE) is recommended.
Rationale: The majority of 4-OH-CIPC is excreted as glucuronide and sulfate conjugates.[2][3] Direct analysis of these conjugates is possible but can be challenging due to their high polarity and potential for in-source fragmentation. Enzymatic hydrolysis cleaves these conjugates, releasing the parent metabolite (4-OH-CIPC) for easier extraction and analysis. The use of a crude enzyme preparation from Helix pomatia, containing both β-glucuronidase and arylsulfatase activity, is efficient for cleaving both types of conjugates.
Step-by-Step Methodology:
-
Sample Preparation: Thaw frozen rat urine samples at room temperature. Centrifuge at approximately 2000 x g for 10 minutes to pellet any particulate matter.
-
pH Adjustment: To 1 mL of urine supernatant in a glass tube, add 1 mL of 0.1 M sodium acetate buffer (pH 5.0). The acidic pH is optimal for the activity of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Enzyme Addition: Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (approx. 100,000 units/mL of β-glucuronidase activity).
-
Incubation: Vortex the mixture gently and incubate in a water bath at 37°C for 18 hours (overnight). This extended incubation time ensures complete hydrolysis of the conjugates.
-
Termination: After incubation, allow the samples to cool to room temperature before proceeding to the extraction step.
Rationale: SPE provides a superior clean-up and concentration of the analytes compared to liquid-liquid extraction (LLE), resulting in a cleaner final extract and reduced matrix effects during MS analysis. A polymeric reversed-phase sorbent, such as Oasis HLB, is an excellent choice due to its broad retention of compounds with varying polarities, making it suitable for capturing the parent chlorpropham, 4-OH-CIPC, and 3-chloroaniline.
Step-by-Step Methodology:
-
Cartridge Conditioning: Condition an Oasis HLB (60 mg, 3 mL) SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. It is crucial not to let the sorbent bed run dry at this stage.
-
Sample Loading: Load the entire hydrolyzed urine sample (approximately 2 mL) onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other highly polar interferences.
-
Drying: Dry the cartridge under a vacuum for 5-10 minutes to remove any residual water, which can interfere with the subsequent elution step.
-
Elution: Elute the retained analytes with 2 x 2 mL aliquots of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.
Stage 2: Analytical Separation and Detection - The Power of UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the analysis of pesticide metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[6]
Rationale: A reversed-phase C18 column provides excellent separation of the moderately polar chlorpropham and its metabolites. A gradient elution with a water/acetonitrile or water/methanol mobile phase, acidified with formic acid, facilitates good peak shape and efficient ionization in positive electrospray ionization (ESI+) mode. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Table 1: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | 6 |
| 8.0 | 5 | 95 | 6 |
| 10.0 | 5 | 95 | 6 |
| 10.1 | 95 | 5 | 6 |
| 12.0 | 95 | 5 | 6 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 500°C.
-
Desolvation Gas Flow: 1000 L/hr.
-
Source Temperature: 150°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 2: Proposed MRM Transitions for Chlorpropham and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Chlorpropham | 214.1 | 127.1 (Quantifier) | 0.05 | 25 | 15 |
| 89.1 (Qualifier) | 0.05 | 25 | 20 | ||
| 3-Chloroaniline | 128.0 | 92.0 (Quantifier) | 0.05 | 30 | 20 |
| 65.1 (Qualifier) | 0.05 | 30 | 35 | ||
| 4-OH-CIPC | 230.1 | 143.0 (Quantifier) | 0.05 | 25 | 15 |
| 107.0 (Qualifier) | 0.05 | 25 | 25 |
Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.
Stage 3: Data Analysis and Identification - Confirming the Findings
Rationale: The final and most critical stage is the confident identification of the metabolites. This is achieved by comparing the retention times and mass spectral data of the peaks in the sample chromatograms with those of authentic reference standards.
Step-by-Step Methodology:
-
Data Acquisition: Acquire data for the extracted urine samples, as well as for calibration standards prepared by spiking known concentrations of chlorpropham, 3-chloroaniline, and 4-hydroxychlorpropham into blank, hydrolyzed, and extracted urine matrix.
-
Peak Integration: Integrate the peaks corresponding to the MRM transitions for each analyte in the chromatograms.
-
Retention Time Matching: Compare the retention times of the peaks in the sample chromatograms with those of the analytical standards. The retention times should match within a narrow window (e.g., ±0.1 min).
-
Qualifier Ion Ratio Confirmation: For each analyte, calculate the ratio of the peak areas of the quantifier and qualifier ions. This ratio in the samples should match the ratio observed for the analytical standards within a predefined tolerance (e.g., ±20%).
-
Quantification (Optional): If absolute quantification is required, construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the analytical standards. The concentration of the metabolites in the urine samples can then be determined from this curve.
Trustworthiness and Self-Validation
The integrity of this technical guide is built upon a self-validating system. Each stage incorporates checks and balances to ensure the reliability of the final results.
-
Method Validation: Before analyzing unknown samples, the entire analytical method should be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation). This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.
-
Quality Control Samples: Throughout the analysis of the study samples, quality control (QC) samples (blank matrix spiked with known concentrations of the analytes at low, medium, and high levels) should be included in each analytical batch. The results of the QC samples must fall within predefined acceptance criteria to validate the results of the batch.
-
Reference Standards: The cornerstone of confident identification is the use of certified analytical reference standards for each target metabolite. The availability of a standard for 4-hydroxychlorpropham is confirmed.[3]
-
Isotope-Labeled Internal Standards: For quantitative studies, the use of stable isotope-labeled internal standards for each analyte is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
Conclusion: A Framework for Confident Metabolite Identification
This guide has outlined a comprehensive and robust workflow for the identification of chlorpropham metabolites in rat urine. By understanding the underlying metabolic pathways and employing a systematic approach to sample preparation and analysis, researchers can generate high-quality, reliable data. The emphasis on enzymatic hydrolysis to account for conjugated metabolites, coupled with the specificity and sensitivity of UPLC-MS/MS, provides a powerful tool for elucidating the metabolic fate of chlorpropham. Adherence to rigorous validation and quality control practices ensures the trustworthiness and scientific integrity of the findings, which are essential for informed decision-making in the fields of toxicology and drug development.
References
-
Food and Agriculture Organization of the United Nations. chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. [Link]
-
Bhattacharya, P., & Ghosh, A. K. (2014). Methodology development for routine estimation of chlorpropham in commercial potato stores. International Journal of Food Science, 2014, 856419. [Link]
-
Fang, F., et al. (2015). Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay. Journal of analytical toxicology, 39(8), 626–635. [Link]
-
Alary, J., et al. (1998). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Archives of environmental contamination and toxicology, 35(1), 89–96. [Link]
-
PubChem. Chlorpropham. National Center for Biotechnology Information. [Link]
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Scherer, M., et al. (2019). A Validated UPLC-MS/MS Method for the Determination of Urinary Metabolites of Uvinul® A Plus. Analytical and Bioanalytical Chemistry, 411(30), 8143-8152. [Link]
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U.S. Environmental Protection Agency. Independent Laboratory Validation Chlorpropham in Soil MRID 49457204. [Link]
-
Gray, N., et al. (2019). A validated UPLC-MS/MS assay for the quantification of amino acids and biogenic amines in rat urine. Journal of Chromatography B, 1106-1107, 50-57. [Link]
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Souli, E., et al. (2024). Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and quantification of 115 drugs of abuse, new psychoactive substances, and prescribed drugs. Forensic Toxicology, 42(1), 59-73. [Link]
-
NUCLEUS Information Resources. Residue Analytical Methods: Chlorpropham; CIPC. [Link]
-
Papac-Milicevic, N., et al. (2007). Liquid Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Analysis of Multiple Hallucinogens, Chlorpheniramine, Ketamine, Ritalinic Acid, and Metabolites, in Urine. Journal of Analytical Toxicology, 31(8), 497-504. [Link]
-
Souto, R., et al. (2015). Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC-MS-MS Assay. Journal of Analytical Toxicology, 39(8), 626-35. [Link]
-
Kura Biotech. (2022). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. [Link]
-
Agilent Technologies. (2010). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. [Link]
-
Okuda, H., et al. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. Xenobiotica, 34(3), 257-72. [Link]
-
D'avola, A., et al. (2019). A Rapid Dilute-and-Shoot UPLC-MS/MS Assay to Simultaneously Measure 37 Drugs and Related Metabolites in Human Urine for Use in Clinical Pain Management. Journal of Applied Laboratory Medicine, 3(6), 974-992. [Link]
-
SciELO. (2018). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. [Link]
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structure and molecular weight of 4-hydroxychlorpropham sulfate
This technical guide provides a comprehensive structural and metabolic analysis of 4-hydroxychlorpropham sulfate , a critical Phase II metabolite of the herbicide chlorpropham (CIPC).
Structural Characterization, Molecular Weight, and Metabolic Significance
Executive Summary
4-Hydroxychlorpropham sulfate is the terminal Phase II conjugate of chlorpropham, formed via the sulfation of the intermediate metabolite 4-hydroxychlorpropham. In mammalian systems, this compound represents a key detoxification pathway, facilitating the urinary excretion of the lipophilic parent herbicide. Accurate identification of this metabolite is essential for residue analysis in food safety and toxicological risk assessment.
Chemical Identity and Structure
Nomenclature and Classification
-
Systematic Name (IUPAC): Propan-2-yl [3-chloro-4-(sulfooxy)phenyl]carbamate
-
Synonyms: 4-Hydroxy-CIPC sulfate; Carbonic acid, mono[3-chloro-4-(sulfooxy)phenyl] mono(1-methylethyl) ester.
-
Parent Compound: Chlorpropham (Isopropyl 3-chlorocarbanilate).
Physicochemical Properties
The following data distinguishes the acidic metabolite found in biological matrices from the sodium salt often supplied as an analytical standard.
| Property | Acid Form (Biological Metabolite) | Sodium Salt (Analytical Standard) |
| Molecular Formula | C₁₀H₁₂ClNO₆S | C₁₀H₁₁ClNNaO₆S |
| Molecular Weight | 309.72 g/mol | 331.70 g/mol |
| Exact Mass | 309.0074 | 330.9893 |
| CAS Number | Not assigned specific to acid | 28705-88-6 |
| Solubility | High polarity (Water soluble) | High (Water/Methanol) |
Structural Analysis
The molecule retains the core carbamate backbone of chlorpropham but undergoes modification on the phenyl ring.
-
Moiety A (Carbamate): The isopropyl ester group remains intact (unlike hydrolysis metabolites like 3-chloroaniline).
-
Moiety B (Phenyl Ring):
-
Position 1: Nitrogen attachment (Carbamate linkage).
-
Position 3: Chlorine atom (retained from parent).
-
Position 4: Sulfate group (-OSO₃H). This regiochemistry is critical; hydroxylation occurs para to the amino group, followed by O-sulfation.
-
Biosynthesis and Metabolic Pathway[4]
Mechanism of Formation
The formation of 4-hydroxychlorpropham sulfate follows a classical two-step biotransformation pathway primarily occurring in the liver.
-
Phase I (Functionalization): The parent compound, chlorpropham, undergoes aromatic hydroxylation catalyzed by Cytochrome P450 enzymes (specifically CYP isoforms active on phenyl rings). This introduces a hydroxyl group at the para position, yielding 4-hydroxychlorpropham (Aglycone).[3]
-
Phase II (Conjugation): The hydroxylated intermediate is a substrate for Sulfotransferases (SULTs) .[4] These enzymes transfer a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, increasing polarity and water solubility to enable renal clearance.
Pathway Visualization
The following diagram illustrates the metabolic cascade from Chlorpropham to its sulfate conjugate.
Figure 1: Metabolic pathway of Chlorpropham showing Phase I hydroxylation and Phase II sulfation.
Analytical Characterization
Researchers identifying this compound in biological samples (urine, plasma, or plant tissue) should utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Mass Spectrometry (MS) Signature
The sulfate group dictates the fragmentation pattern. Analysis is typically performed in Negative Ion Mode (ESI-) .
-
Precursor Ion: [M-H]⁻ at m/z 308 .
-
Key Product Ions (Fragmentation):
-
m/z 228: Loss of the sulfate group [M-H-SO₃]⁻. This corresponds to the deprotonated aglycone (4-hydroxychlorpropham).
-
m/z 80: [SO₃]⁻ radical. A diagnostic fragment for sulfate conjugates.
-
m/z 97: [HSO₄]⁻. Confirms the presence of the sulfate moiety.[5]
-
Synthesis for Standards
For quantitative analysis, stable isotope-labeled standards (e.g., deuterium-labeled analogs) are recommended.
-
Protocol Overview: Synthetic preparation involves the reaction of 4-hydroxychlorpropham with a sulfur trioxide-pyridine complex or chlorosulfonic acid under basic conditions, followed by neutralization with sodium hydroxide to yield the stable sodium salt.
Toxicological Context
-
Detoxification: The conversion to the sulfate conjugate significantly reduces the biological activity of the compound compared to the parent herbicide. The sulfate moiety prevents the molecule from crossing cell membranes passively, sequestering it for excretion.
-
Biomarker Utility: Because 4-hydroxychlorpropham sulfate is a major urinary metabolite in mammals (rats/goats), it serves as a primary biomarker for monitoring exposure to chlorpropham.
References
-
Santa Cruz Biotechnology. 4-Hydroxychlorpropham sulfate Sodium Salt (CAS 28705-88-6).[1][2] Retrieved from
-
Food and Agriculture Organization (FAO). Chlorpropham: Toxicological evaluation and metabolic pathways. Retrieved from
-
PubChem. Chlorpropham (CID 2728) - Metabolism and Bioactivities. National Library of Medicine. Retrieved from
-
LGC Standards. 4-Hydroxychlorpropham Reference Standard. Retrieved from
-
MedChemExpress. 4-Hydroxychlorpropham Sulfate Sodium Salt-d7 (Isotope Labeled). Retrieved from
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- 5. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxychlorpropham Sulfate: Synthesis, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Part 1: Executive Summary and Introduction
This technical guide provides a comprehensive overview of 4-hydroxychlorpropham sulfate, a significant metabolite of the herbicide chlorpropham. While chlorpropham and its primary hydroxylated metabolite have been the subject of numerous studies, the sulfate conjugate has received comparatively less direct attention. This document aims to consolidate the available information and provide expert insights into its chemical properties, synthesis, metabolic relevance, and analytical determination. Understanding the characteristics of this phase II metabolite is crucial for a complete assessment of the toxicokinetics and safety profile of chlorpropham.
The guide is structured to provide a logical flow from fundamental chemical identity to complex biological and analytical considerations. It is designed to be a valuable resource for researchers in toxicology, drug metabolism, and environmental science, offering both established data and reasoned estimations where experimental information is not yet available.
Part 2: Chemical Identity and Properties
A clear understanding of the chemical identity and physicochemical properties of 4-hydroxychlorpropham sulfate is fundamental for any scientific investigation.
CAS Number and Nomenclature
The Chemical Abstracts Service (CAS) has assigned the following numbers to 4-hydroxychlorpropham sulfate and its related precursor compounds:
| Compound Name | CAS Number | Synonyms |
| 4-Hydroxychlorpropham sulfate Sodium Salt | 28705-88-6 | N-[3-Chloro-4-(sulfooxy)phenyl]-Carbamic Acid C-(1-Methylethyl) Ester Sodium Salt |
| 4-Hydroxychlorpropham | 28705-96-6 | 4'-Hydroxychlorpropham, Isopropyl N-(3-Chloro-4-hydroxyphenyl)carbamate, 4-OHCIPC |
| Chlorpropham | 101-21-3 | Isopropyl m-chlorocarbanilate, CIPC |
Physicochemical Properties
| Property | 4-Hydroxychlorpropham sulfate Sodium Salt | 4-Hydroxychlorpropham | Chlorpropham |
| Molecular Formula | C10H11ClNNaO6S | C10H12ClNO3 | C10H12ClNO2 |
| Molecular Weight | 331.70 g/mol | 229.66 g/mol | 213.66 g/mol |
| Melting Point | Not available (likely decomposes) | Not available | 41.4 °C |
| Solubility in Water | High (predicted) | Moderate (predicted) | 89 mg/L at 25 °C |
| pKa | Strong acid (sulfate group) | Phenolic hydroxyl (~9-10, predicted) | Not applicable |
The high polarity of the sulfate group in 4-hydroxychlorpropham sulfate suggests that it will be highly soluble in water and other polar solvents, a stark contrast to the parent compound, chlorpropham. This increased water solubility is a key factor in its biological disposition, facilitating its excretion from the body.
Spectral Data
While experimental spectra for 4-hydroxychlorpropham sulfate are not widely published, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet), aromatic protons on the substituted benzene ring, and the N-H proton of the carbamate. The chemical shifts of the aromatic protons will be influenced by the presence of the chloro, carbamate, and sulfate groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the isopropyl carbons, the aromatic carbons, and the carbonyl carbon of the carbamate. The carbon atom attached to the sulfate group is expected to show a downfield shift compared to the corresponding hydroxylated precursor.
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfate group (typically in the 1350-1440 cm⁻¹ and 1140-1210 cm⁻¹ regions), the C=O stretching of the carbamate (around 1700-1730 cm⁻¹), N-H stretching (around 3300-3500 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode would be the most suitable mass spectrometry technique for the analysis of the sulfate conjugate. The mass spectrum would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) would likely show a characteristic loss of SO₃ (80 Da), a common fragmentation pathway for sulfate conjugates.
Part 3: Synthesis and Characterization
The availability of pure 4-hydroxychlorpropham sulfate is essential for its use as an analytical standard and for conducting in-depth toxicological studies. While not commercially available as a standard, its synthesis can be achieved through established methods for aryl sulfate formation.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 4-hydroxychlorpropham sulfate involves the sulfation of 4-hydroxychlorpropham. The precursor, 4-hydroxychlorpropham, can be synthesized from 3-chloro-4-aminophenol and isopropyl chloroformate.
The sulfation of the phenolic hydroxyl group can be achieved using a variety of sulfating agents. A common and effective method is the use of a sulfur trioxide-pyridine complex in a suitable aprotic solvent like pyridine or dimethylformamide (DMF).
Caption: Proposed two-step synthesis of 4-hydroxychlorpropham sulfate.
Experimental Protocol: Synthesis of 4-Hydroxychlorpropham Sulfate
-
Synthesis of 4-Hydroxychlorpropham:
-
Dissolve 3-chloro-4-aminophenol in a suitable aprotic solvent (e.g., dichloromethane) containing a base such as pyridine.
-
Cool the solution in an ice bath.
-
Slowly add isopropyl chloroformate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Sulfation of 4-Hydroxychlorpropham:
-
Dissolve the purified 4-hydroxychlorpropham in anhydrous pyridine or DMF.
-
Add sulfur trioxide pyridine complex in portions at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
The resulting aqueous solution contains the sodium salt of 4-hydroxychlorpropham sulfate.
-
Purification and Characterization
Due to its high polarity, the purification of 4-hydroxychlorpropham sulfate is best achieved using techniques suitable for polar compounds.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile or water/methanol gradient containing a suitable ion-pairing agent (e.g., triethylammonium acetate) can be an effective method for purification. Alternatively, solid-phase extraction (SPE) with a polar stationary phase can be used for initial cleanup.
-
Characterization: The structure of the synthesized 4-hydroxychlorpropham sulfate should be confirmed using a combination of spectroscopic techniques as outlined in section 2.3. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
Part 4: Biological Context and Toxicology
4-Hydroxychlorpropham sulfate is a product of phase II metabolism, a critical pathway for the detoxification and elimination of foreign compounds (xenobiotics).
Metabolic Fate of Chlorpropham
Chlorpropham undergoes extensive metabolism in mammals. The primary metabolic transformations involve hydroxylation of the aromatic ring and the isopropyl group, followed by conjugation reactions.
The metabolic pathway leading to the formation of 4-hydroxychlorpropham sulfate is as follows:
-
Phase I Metabolism (Hydroxylation): Chlorpropham is first hydroxylated by cytochrome P450 enzymes in the liver to form 4-hydroxychlorpropham. This is a major metabolic pathway.[1][2]
-
Phase II Metabolism (Sulfation): The newly formed hydroxyl group on 4-hydroxychlorpropham is then conjugated with a sulfate group. This reaction is catalyzed by sulfotransferase (SULT) enzymes and utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
Caption: Major metabolic pathway of chlorpropham leading to sulfate and glucuronide conjugates.
The sulfation of 4-hydroxychlorpropham serves to increase its water solubility, which facilitates its elimination from the body, primarily through urine.[3] This is a classic detoxification pathway.
Toxicological Profile
The toxicological profile of 4-hydroxychlorpropham sulfate itself has not been extensively studied. However, we can infer its likely toxicological impact based on the known effects of its precursors and the general principles of sulfate conjugation.
-
Chlorpropham: The parent compound, chlorpropham, has low acute toxicity. However, chronic exposure has been associated with effects on the hematopoietic system.
-
4-Hydroxychlorpropham: The primary metabolite, 4-hydroxychlorpropham, has been shown to have a weak cytolytic effect and can impact cellular energy levels (ATP).[1]
-
4-Hydroxychlorpropham Sulfate: In general, sulfation is a detoxification reaction that leads to less toxic and more readily excretable metabolites. The addition of the highly polar sulfate group is expected to decrease the biological activity of 4-hydroxychlorpropham by preventing it from interacting with cellular targets and facilitating its rapid clearance. However, it is important to note that for some compounds, sulfate conjugates can be reactive and lead to toxicity. Given the structure of 4-hydroxychlorpropham, this is considered less likely, but cannot be entirely ruled out without specific toxicological testing.
Part 5: Analytical Methodology
The accurate detection and quantification of 4-hydroxychlorpropham sulfate in biological matrices such as plasma and urine are essential for pharmacokinetic and toxicokinetic studies.
Sample Preparation from Biological Matrices
The high polarity of 4-hydroxychlorpropham sulfate requires specific extraction methods to isolate it from complex biological samples.
Protocol: Solid-Phase Extraction (SPE) of 4-Hydroxychlorpropham Sulfate
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., urine or plasma) to remove particulates. If necessary, dilute the sample with a suitable buffer.
-
SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences, followed by a mildly polar solvent (e.g., ethyl acetate) to remove moderately polar interferences.
-
Elution: Elute the 4-hydroxychlorpropham sulfate with a solvent mixture designed to disrupt the ionic interaction with the sorbent, such as a mixture of methanol and a small amount of a strong acid (e.g., formic acid) or a high ionic strength buffer.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS analysis).
Caption: A typical analytical workflow for the determination of 4-hydroxychlorpropham sulfate.
Instrumental Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of 4-hydroxychlorpropham sulfate.
Protocol: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is suitable for separation.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of 4-hydroxychlorpropham sulfate.
-
Product Ions: Characteristic fragment ions, such as the one resulting from the loss of SO₃.
-
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of 4-hydroxychlorpropham sulfate. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Part 6: Conclusion and Future Directions
4-Hydroxychlorpropham sulfate is a key metabolite in the biotransformation of the herbicide chlorpropham. Its high polarity, a result of the sulfate conjugation, dictates its pharmacokinetic behavior, leading to its efficient elimination from the body. While a significant body of knowledge exists for the parent compound, this guide has synthesized the available information and provided expert-driven predictions for the sulfate conjugate.
Future research should focus on:
-
Experimental Validation: The physicochemical properties and spectral data predicted in this guide require experimental verification.
-
Synthesis of an Analytical Standard: The development and commercial availability of a certified reference standard of 4-hydroxychlorpropham sulfate are crucial for accurate quantification in research and regulatory monitoring.
-
In-depth Toxicological Studies: While presumed to be a detoxification product, specific toxicological studies on 4-hydroxychlorpropham sulfate are necessary to definitively establish its safety profile.
-
Comparative Metabolism Studies: Further investigation into the inter-species differences in the sulfation of 4-hydroxychlorpropham would provide valuable insights for human health risk assessment.
By addressing these research gaps, the scientific community can build a more complete understanding of the metabolic fate and potential health implications of chlorpropham exposure.
Part 7: References
-
PubChem. (n.d.). 4-Hydroxychlorpropham. Retrieved from [Link]
-
Souhaili-El Amri, H., Fargetton, X., Delatour, P., & Batt, A. M. (1988). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Toxicology in Vitro, 2(1), 37-44.
-
Abass, K., & Pelkonen, O. (2013). In vitro metabolism of chlorpropham in recombinant human and rat cytochrome P450 enzymes and liver microsomes from different species. Drug Metabolism and Disposition, 41(9), 1646-1655.
-
PubChem. (n.d.). Chlorpropham. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2001). Pesticide residues in food - 2000: Toxicological evaluations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxychlorpropham Sulfate: A Definitive Biomarker for Chlorpropham Pesticide Exposure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpropham (CIPC) is a carbamate herbicide and plant growth regulator historically used to prevent sprouting in stored potatoes.[1][2] Despite its agricultural utility, concerns over its toxicological profile have led to increased scrutiny and regulatory actions, including a ban on its use in the European Union in 2019.[1][3] This has necessitated the development of robust and reliable methods for monitoring human exposure. This technical guide provides a comprehensive overview of 4-hydroxychlorpropham sulfate as a primary biomarker for assessing exposure to Chlorpropham. We will delve into the toxicokinetics of Chlorpropham, the rationale for biomarker selection, detailed analytical methodologies for its quantification in biological matrices, and the interpretation of the resulting data. This document is intended to serve as a critical resource for researchers and scientists engaged in biomonitoring, environmental health, and toxicology studies.
The Metabolic Fate of Chlorpropham: From Parent Compound to Excreted Biomarker
Understanding the metabolic pathway of a xenobiotic is fundamental to selecting an appropriate biomarker. A reliable biomarker should be a unique and sufficiently abundant metabolite that reflects the absorbed dose of the parent compound.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Following exposure, Chlorpropham is readily absorbed and distributed in the body. The primary site of metabolism is the liver, where it undergoes Phase I and Phase II biotransformation reactions designed to increase its water solubility and facilitate excretion. Animal studies show that the vast majority of an administered dose is excreted, primarily in the urine, within a few days.[4]
The Critical Biotransformation Pathway
The metabolism of Chlorpropham proceeds through several key steps, with aromatic hydroxylation being a dominant Phase I reaction.[4][5] This is followed by Phase II conjugation, which is the critical step for generating the target biomarker.
-
Phase I Hydroxylation: Cytochrome P450 enzymes catalyze the hydroxylation of the chlorophenyl ring, primarily at the 4-position, to form 4-hydroxychlorpropham (4-OH CIPC).[4][5]
-
Phase II Conjugation: The newly formed hydroxyl group on 4-OH CIPC is a prime substrate for conjugation reactions. The two main pathways are sulfation (via sulfotransferases) and glucuronidation (via UDP-glucuronosyltransferases), leading to the formation of 4-hydroxychlorpropham sulfate and 4-hydroxychlorpropham glucuronide, respectively.[4][6]
Studies have shown that aryl O-sulfate conjugates represent a significant portion of the metabolites excreted in urine, making 4-hydroxychlorpropham sulfate a major and reliable indicator of exposure.[4]
Caption: Metabolic pathway of Chlorpropham (CIPC) to its primary urinary metabolites.
Rationale for Selecting 4-Hydroxychlorpropham Sulfate as a Biomarker
The selection of a biomarker must be a deliberate process based on its analytical and physiological characteristics. 4-hydroxychlorpropham sulfate is an exemplary choice for several reasons:
-
Specificity: This metabolite is a specific downstream product of Chlorpropham metabolism. Its presence in a biological sample is a definitive indicator of exposure to the parent compound.
-
Abundance: As a major metabolite, it is present in sufficient quantities in urine to be detected by modern analytical instrumentation, even at low exposure levels.[4]
-
Matrix of Choice: Urine is an ideal matrix for biomonitoring due to its non-invasive collection and the fact that it is the primary route of excretion for water-soluble metabolites.[7] This minimizes participant burden in epidemiological studies.
-
Chemical Properties: The sulfate conjugate is a stable, water-soluble molecule, making it suitable for accumulation in urine and less prone to degradation during sample storage compared to more reactive intermediates.
Analytical Methodology: A Validated Approach to Quantification
The accurate quantification of 4-hydroxychlorpropham sulfate requires a robust analytical workflow, from sample collection to final data analysis. The methodology described here is based on best practices for the analysis of polar, conjugated metabolites in biological fluids, ensuring a self-validating and trustworthy system.
Experimental Workflow Overview
The overall process involves enzymatic deconjugation of the sulfate moiety, followed by extraction of the resulting 4-hydroxychlorpropham and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: High-level workflow for the analysis of 4-hydroxychlorpropham sulfate.
Detailed Step-by-Step Protocol
Objective: To accurately quantify total 4-hydroxychlorpropham (from both free and conjugated forms) in human urine.
1. Sample Preparation & Enzymatic Hydrolysis
- Causality: The sulfate and glucuronide conjugates are highly polar and exhibit poor retention on standard reversed-phase HPLC columns. Furthermore, analyzing the intact conjugate can suffer from poor ionization efficiency in the mass spectrometer. Enzymatic hydrolysis cleaves the conjugate bond, converting the metabolite back to the less polar 4-hydroxychlorpropham. This "core" molecule is much more amenable to standard analytical techniques, leading to improved sensitivity and chromatographic performance.
- Protocol:
- Thaw frozen urine samples at room temperature.
- Vortex each sample for 10 seconds to ensure homogeneity.
- Pipette 1.0 mL of urine into a 4 mL glass vial.
- Add 10 µL of an internal standard solution (e.g., isotopically labeled 4-hydroxychlorpropham-d4) to each sample.
- Add 200 µL of 1 M ammonium acetate buffer (pH 5.0).
- Add 10 µL of a purified β-glucuronidase/sulfatase enzyme solution (e.g., from Helix pomatia).
- Cap the vials, vortex briefly, and incubate overnight (16-18 hours) at 37°C in a shaking water bath.
2. Solid-Phase Extraction (SPE)
- Causality: Urine is a complex matrix containing salts, pigments, and other endogenous compounds that can interfere with LC-MS/MS analysis, causing a phenomenon known as matrix effects (ion suppression or enhancement). SPE is a critical cleanup step that selectively isolates the analyte of interest from these interferences, resulting in a cleaner extract, improved signal-to-noise ratio, and enhanced robustness of the analytical method.
- Protocol:
- Condition a mixed-mode SPE cartridge (e.g., C18/anion-exchange) with 3 mL of methanol followed by 3 mL of deionized water.
- Load the entire hydrolyzed sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
- Dry the cartridge under vacuum or nitrogen for 5 minutes.
- Elute the analyte with 3 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% formic acid).
3. LC-MS/MS Analysis
- Causality: LC-MS/MS is the gold standard for trace-level quantification of small molecules in complex matrices. The liquid chromatography step separates the analyte from other remaining components based on its physicochemical properties. The tandem mass spectrometer provides two levels of mass filtering (Multiple Reaction Monitoring or MRM), ensuring exceptional selectivity and sensitivity for detecting and quantifying the analyte with high confidence.
- Protocol:
- LC System: UHPLC with a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: A time-programmed gradient from 5% B to 95% B over 5 minutes.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte (4-hydroxychlorpropham) and the internal standard. For example:
- 4-hydroxychlorpropham: Q1: 230.1 -> Q3: 140.1 (Quantifier), Q1: 230.1 -> Q3: 104.1 (Qualifier)
- 4-hydroxychlorpropham-d4 (IS): Q1: 234.1 -> Q3: 144.1
Method Validation & Data Quality
To ensure trustworthiness, the analytical method must be rigorously validated according to established guidelines. Key parameters are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with R² > 0.995 |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from background noise. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision <20% |
| Accuracy | The closeness of the measured value to the true value, assessed using spiked samples. | 80-120% recovery |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly. | Relative Standard Deviation (RSD) < 15% |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | Assessed by post-column infusion; should be minimized and compensated for by the internal standard. |
Interpretation of Results & Health Context
The concentration of 4-hydroxychlorpropham sulfate in urine provides a quantitative measure of recent exposure to Chlorpropham. A 2017 risk assessment by the European Food Safety Authority (EFSA) found that exposure, particularly in children, could exceed levels considered safe, contributing to the decision to ban its use.[3] The primary toxicological concerns identified in animal studies include adverse effects on blood cells and the thyroid.[3] While the U.S. EPA has classified Chlorpropham as non-carcinogenic, long-term exposure remains a health concern.[1] Biomonitoring data using this biomarker is therefore crucial for assessing population-level exposure and the effectiveness of regulatory interventions.
Conclusion
4-hydroxychlorpropham sulfate stands out as a robust, specific, and reliable biomarker for monitoring human exposure to the pesticide Chlorpropham. Its prevalence as a major urinary metabolite allows for non-invasive sample collection and provides a clear window into recent exposure events. The validated LC-MS/MS methodology detailed in this guide offers the necessary sensitivity and selectivity for its accurate quantification. By employing these advanced analytical techniques and understanding the metabolic basis for biomarker selection, researchers can generate high-quality data essential for protecting public health and informing regulatory policy.
References
- Title: Understanding the Side Effects of Chlorpropham in Humans - Oreate AI Blog Source: Oreate AI Blog URL
- Title: Chlorpropham - Wikipedia Source: Wikipedia URL
- Title: CHLROPROPHAM - EXTOXNET PIP Source: Extension Toxicology Network URL
- Title: Eat your fruits and vegetables!
- Title: chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl Source: Food and Agriculture Organization of the United Nations URL
-
Title: Biomonitoring of exposure to pesticides: a critical review Source: PubMed URL: [Link]
- Title: Metabolism and cytotoxicity of chlorpropham (CIPC)
- Title: Biotransformation of chlorpropham (CIPC)
- Title: A Critical Scoping Review of Pesticide Exposure Biomonitoring Studies in Overhead Cultures Source: PMC - NCBI URL
Sources
- 1. Chlorpropham - Wikipedia [en.wikipedia.org]
- 2. EXTOXNET PIP - CHLROPROPHAM [extoxnet.orst.edu]
- 3. ewg.org [ewg.org]
- 4. fao.org [fao.org]
- 5. Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Critical Scoping Review of Pesticide Exposure Biomonitoring Studies in Overhead Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust LC-MS/MS Protocol for the Quantification of 4-Hydroxychlorpropham Sulfate in Biological Matrices
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective detection of 4-hydroxychlorpropham sulfate. Chlorpropham (CIPC) is a widely used herbicide and plant growth regulator, and monitoring its metabolites is crucial for assessing human exposure and understanding its metabolic fate.[1] The primary metabolic pathway of chlorpropham involves hydroxylation to 4-hydroxychlorpropham, which is then conjugated to form 4-hydroxychlorpropham sulfate, a major metabolite found in urine.[2][3] This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and food safety.
Introduction
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) is extensively used in agriculture to prevent sprouting in potatoes and other crops.[4][5] Its widespread use necessitates robust analytical methods to monitor human exposure, primarily through the analysis of its metabolites in biological fluids. The major metabolite, 4-hydroxychlorpropham sulfate, is a polar, water-soluble compound that is efficiently excreted in urine.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the determination of pesticide residues and their metabolites due to its high sensitivity, selectivity, and robustness.[6][7] This application note details a comprehensive LC-MS/MS protocol for the quantification of 4-hydroxychlorpropham sulfate in urine, a key matrix for biomonitoring studies. The method utilizes a stable isotope-labeled internal standard to ensure accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[8][9]
Materials and Methods
Reagents and Standards
-
Analytical Standard: 4-Hydroxychlorpropham sulfate sodium salt (CAS: 28705-88-6)[10][11]
-
Internal Standard: 4-Hydroxychlorpropham Sulfate Sodium Salt-d7[8]
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Mobile Phase Additives: LC-MS grade formic acid and ammonium acetate
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or Strata-X)[6]
Instrumentation
-
UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
-
Solid-Phase Extraction (SPE) manifold[6]
Experimental Workflow
The overall workflow for the analysis of 4-hydroxychlorpropham sulfate is depicted in the following diagram:
Caption: Workflow for 4-hydroxychlorpropham sulfate analysis.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a robust method for extracting and concentrating analytes from complex matrices like urine, providing cleaner extracts and reducing matrix effects.[12][13]
-
Sample Pre-treatment: Thaw urine samples at room temperature. To a 1 mL aliquot of urine, add 20 µL of the 4-hydroxychlorpropham sulfate-d7 internal standard solution (1 µg/mL in methanol). Vortex for 10 seconds.
-
Optional Enzymatic Hydrolysis: For the determination of total 4-hydroxychlorpropham (conjugated and unconjugated), an enzymatic hydrolysis step can be included. Add β-glucuronidase/arylsulfatase to the sample and incubate according to the manufacturer's instructions.[2][14]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[6]
LC-MS/MS Parameters
The separation and detection of 4-hydroxychlorpropham sulfate are achieved using a reversed-phase C18 column and a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 5% B for 0.5 min, linear ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2.5 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| 4-Hydroxychlorpropham sulfate | 308.0 | 228.0 | 15 | 97.0 | 30 |
| 4-Hydroxychlorpropham sulfate-d7 | 315.0 | 235.0 | 15 | 97.0 | 30 |
Note: The precursor ion for 4-hydroxychlorpropham sulfate in negative mode is [M-H]⁻. The product ion at m/z 228.0 corresponds to the loss of the sulfate group (SO₃, 80 Da), a characteristic fragmentation for sulfated metabolites.[15] The product ion at m/z 97.0 corresponds to the bisulfate anion [HSO₄]⁻, another common fragment from sulfated compounds.[15] The collision energies should be optimized for the specific instrument used.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using a series of calibration standards prepared in a blank matrix (e.g., analyte-free urine). The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 4-hydroxychlorpropham sulfate in unknown samples is then determined from this calibration curve.
System Suitability and Validation
Method validation should be performed according to established guidelines to ensure the reliability of the results.[16] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. Accuracy should be within 85-115% (80-120% at the LLOQ), and precision (RSD) should be ≤ 15% (≤ 20% at the LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution.[17][18][19][20] The use of a stable isotope-labeled internal standard is crucial to mitigate matrix effects.[9]
-
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of 4-hydroxychlorpropham sulfate in biological matrices. The use of solid-phase extraction for sample preparation ensures clean extracts and minimizes matrix effects, while the highly selective and sensitive MRM detection allows for accurate quantification at low levels. This protocol is a valuable tool for researchers and scientists in the fields of toxicology, environmental health, and food safety for assessing human exposure to the herbicide chlorpropham.
References
-
High Performance Liquid Chromatography Determination of Chlorpropham and Its Metabolites in Isolated Rat Hepatocyte Incubations. (n.d.). Taylor & Francis. Retrieved February 27, 2026, from [Link]
-
Chlorpropham | C10H12ClNO2 | CID 2728. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]
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QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex. Retrieved February 27, 2026, from [Link]
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Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. (2026, February 17). Phenomenex. Retrieved February 27, 2026, from [Link]
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High Performance Liquid Chromatography Determination of Chlorpropham and Its Metabolites in Isolated Rat Hepatocyte Incubations. (2006, December 19). Taylor & Francis. Retrieved February 27, 2026, from [Link]
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(PDF) HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. (2015, September 2). ResearchGate. Retrieved February 27, 2026, from [Link]
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2020, December 19). LCGC International. Retrieved February 27, 2026, from [Link]
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QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2026, February 4). LCGC International. Retrieved February 27, 2026, from [Link]
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Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples. (n.d.). CABI Digital Library. Retrieved February 27, 2026, from [Link]
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Full article: Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. (2020, September 8). Taylor & Francis. Retrieved February 27, 2026, from [Link]
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Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS. (2026, January 31). ResearchGate. Retrieved February 27, 2026, from [Link]
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Determination of Propham and Chlorpropham in Postharvest‐Treated Potatoes by Liquid Chromatography with Peroxyoxalate Chemiluminescence Detection | Request PDF. (2025, August 8). ResearchGate. Retrieved February 27, 2026, from [Link]
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Online In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Automated Analysis of Four Sulfated Steroid Metabolites in Saliva Samples. (2022, May 18). MDPI. Retrieved February 27, 2026, from [Link]
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. (2022, September 16). DergiPark. Retrieved February 27, 2026, from [Link]
-
Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
Gradient Retention Time Prediction for 653 Pesticides on a Biphenyl lc Column Using Machine Learning. (2019, August 14). Chromatography Today. Retrieved February 27, 2026, from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved February 27, 2026, from [Link]
-
New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS. (2021, March 1). PubMed. Retrieved February 27, 2026, from [Link]
-
Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.). Agilent. Retrieved February 27, 2026, from [Link]
-
Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. (n.d.). SCIEX. Retrieved February 27, 2026, from [Link]
-
LC-MS/MS Analysis of large drug panels in urine using three sample preparation techniques. (2026, February 25). Biotage. Retrieved February 27, 2026, from [Link]
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Gradient elution program for the determination of pesticide residues in rice by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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Single LC-MS/MS Method for Confirmation and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromising Data Quality. (n.d.). Waters Corporation. Retrieved February 27, 2026, from [Link]
-
4-Hydroxychlorpropham Sulfate Sodium Salt. (n.d.). Polysil. Retrieved February 27, 2026, from [Link]
-
Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. (n.d.). Retrieved February 27, 2026, from [Link]
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DEUTERATED INTERNAL STANDARD PRODUCT INFORMATION SHEET. (n.d.). Retrieved February 27, 2026, from [Link]
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Innovation Development of Rapid-Sep Screening Technology of the Multi- Residue Pesticides Analysis in Agricultural Products usin. (n.d.). Retrieved February 27, 2026, from [Link]
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C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. (n.d.). Retrieved February 27, 2026, from [Link]
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Applicability of gradient liquid chromatography with tandem mass spectrometry to the simultaneous screening for about 100 pesticides in crops. (2003, September 15). PubMed. Retrieved February 27, 2026, from [Link]
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass. Retrieved February 27, 2026, from [Link]
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What is Solid Phase Extraction (SPE)? (n.d.). Organomation. Retrieved February 27, 2026, from [Link]
-
Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
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Which internal standard? Deuterated or C13 enriched? (2013, March 14). ResearchGate. Retrieved February 27, 2026, from [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]
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Determination of ion structures in structurally related compounds using precursor ion fingerprinting. (2008, October 31). mzCloud. Retrieved February 27, 2026, from [Link]
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- 13. benchchem.com [benchchem.com]
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- 20. researchgate.net [researchgate.net]
Application Note: Targeted Isolation of Urinary Sulfate Metabolites via Mixed-Mode Weak Anion Exchange (WAX) SPE
Executive Summary & The Analytical Challenge
Urinary sulfate metabolites (e.g., steroid sulfates, uremic toxins like indoxyl sulfate) represent a unique analytical challenge in LC-MS/MS workflows. Unlike their parent compounds, these Phase II conjugates are:
-
Highly Polar: They exhibit poor retention on traditional Reverse-Phase (C18) columns, often eluting in the void volume where ion suppression is most severe.
-
Strongly Acidic: With pKa values typically < 1.0, the sulfate group remains fully ionized (negatively charged) across the entire working pH range of most LC columns.
-
Isobaric Interferences: They often share molecular weights with glucuronide conjugates or other isomers, necessitating high-purity extraction to simplify downstream chromatography.
This guide details a Mixed-Mode Weak Anion Exchange (WAX) protocol. Unlike "dilute-and-shoot" or standard HLB methods, WAX leverages the permanent negative charge of the sulfate group to achieve orthogonal selectivity, effectively removing neutral matrix interferences and salts that plague urinary analysis.
Mechanism of Action: Why WAX?
For sulfate metabolites, Mixed-Mode WAX is superior to C18 or Polymeric HLB because it employs a dual-retention mechanism:
-
Primary Interaction (Ionic): The sorbent contains a weak amine function (pKa ~8.5). At neutral pH (pH 7), the amine is protonated (+) and the sulfate is ionized (-), forming a strong ionic bond.
-
Secondary Interaction (Hydrophobic): The polymeric backbone retains the organic scaffold of the metabolite (e.g., the steroid or indole ring).
The "pH Switch" Elution Strategy: Because the sulfate group is a strong acid (always negative), we cannot elute by protonating the analyte (as we would with carboxylic acids). Instead, we must neutralize the sorbent . By raising the pH > 10, the WAX amine loses its proton, breaking the ionic bond and releasing the sulfate.
Figure 1: The "pH Switch" mechanism for eluting strong acids (sulfates) from Weak Anion Exchange sorbents.
Protocol A: Mixed-Mode WAX (Gold Standard)
This protocol is optimized for steroid sulfates (e.g., DHEA-S, Etiocholanolone sulfate) and uremic toxins (Indoxyl sulfate, p-Cresyl sulfate).
Materials:
-
Cartridge: Mixed-Mode WAX Polymeric SPE (e.g., Oasis WAX, Strata-X-AW), 30 mg or 60 mg.
-
Reagents: Ammonium Acetate, Formic Acid, Methanol (MeOH), Ammonium Hydroxide (NH4OH).
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Sample Pre-treatment | Dilute 200 µL Urine with 200 µL 2% Formic Acid (aq) . Add Internal Standard (IS).[1][4] Check pH is ~4-5. | Crucial: Acidification disrupts protein binding (especially for uremic toxins) but must not be too acidic (< pH 2) or the WAX sorbent might not retain effectively if the backbone interaction is compromised. |
| 2. Conditioning | 1 mL MeOH followed by 1 mL Water.[1] | Activates the polymeric pores. |
| 3. Equilibration | 1 mL 25 mM Ammonium Acetate buffer (pH 7.0) . | Sets the sorbent amine to a positively charged state (NH3+). |
| 4. Loading | Load pre-treated sample at low flow rate (1 mL/min). | The sulfate anions (negative) bind to the sorbent amines (positive). |
| 5. Wash 1 (Aqueous) | 1 mL 25 mM Ammonium Acetate (pH 7.0) . | Removes salts, urea, and creatinine. The ionic bond holds the analyte. |
| 6. Wash 2 (Organic) | 1 mL Methanol . | Selective Step: This removes neutral hydrophobic interferences and some glucuronides (which have weaker affinity than sulfates). The sulfate remains bound ionically. |
| 7. Elution | 2 x 400 µL 5% NH4OH in Methanol . | High pH deprotonates the sorbent amine, neutralizing it. The sulfate is released. |
| 8. Post-Treatment | Evaporate under N2 at < 40°C . Reconstitute in initial mobile phase. | Warning: Sulfates are thermally labile. Do not exceed 40°C. Avoid acidic reconstitution solvents if possible to prevent hydrolysis. |
Protocol B: Polymeric HLB (High Throughput)
For general profiling where high specificity is less critical, or for sulfates with large hydrophobic skeletons (e.g., large steroid conjugates) where RP retention is sufficient.
Materials:
-
Cartridge: Hydrophilic-Lipophilic Balance Polymer (e.g., Oasis HLB, Strata-X).
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Pre-treatment | Dilute Urine 1:1 with 0.1% Formic Acid . | Acidification suppresses the ionization of weak acids (glucuronides) improving their RP retention, but sulfates remain ionized. We rely on the hydrophobic interaction here. |
| 2. Load | Load sample. | Analytes bind via Van der Waals forces to the divinylbenzene backbone. |
| 3. Wash | 1 mL 5% Methanol in Water .[1] | Removes salts. Do not use >5% MeOH or polar sulfates (like Indoxyl Sulfate) may wash off. |
| 4. Elution | 1 mL 100% Methanol . | Elutes everything hydrophobic. |
Comparison: Protocol B is faster but "dirtier." It will co-elute glucuronides and neutral pigments, leading to higher ion suppression in the MS source compared to Protocol A.
Critical Control Points & Troubleshooting
Stability of Sulfate Metabolites
Sulfate esters are susceptible to hydrolysis (cleavage of the -SO3 group) under two conditions:
-
High Temperature: Never evaporate > 40°C.
-
Low pH + Heat: Avoid reconstituting in strong acids (e.g., 1% Formic Acid) if the sample will sit in the autosampler for 24+ hours. Use neutral buffers or 0.1% Acetic Acid.
Ion Suppression Mitigation
If signal intensity is low despite good recovery:
-
Cause: Co-eluting inorganic salts or phospholipids.
-
Solution (WAX): Increase the strength of "Wash 2" (Organic). You can wash with 100% MeOH because the sulfate is held ionically. This is the superpower of Mixed-Mode SPE—you can wash away all neutrals.
Chromatographic Separation
SPE cleans the matrix, but LC separates the isomers.
-
Column: Use a C18 with high aqueous stability (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl).
-
Mobile Phase: Use Ammonium Acetate (5-10 mM) rather than Formic Acid. Sulfates ionize better in negative mode ESI with a buffer that doesn't fully suppress their charge.
Experimental Workflow Diagram
Figure 2: Optimized Mixed-Mode WAX workflow for urinary sulfate isolation.
References
-
Gomez, C. et al. (2018). "Direct quantitation of endogenous steroid sulfates in human urine by liquid chromatography-electrospray tandem mass spectrometry." Drug Testing and Analysis. Link
- Relevance: Establishes the WAX protocol for steroid sulfates and valid
-
Lin, C.J. et al. (2019). "p-Cresyl sulphate and indoxyl sulphate predict progression of chronic kidney disease."[5][6] Nephrology Dialysis Transplantation. Link
- Relevance: Provides context on uremic toxin sulfates and their clinical extraction requirements.
-
Waters Corporation. (2025). "Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange." Link
- Relevance: Authoritative source on the pKa logic for WAX vs. SAX sorbent selection.
-
Pozo, O.J. et al. (2022). "Profiling Urinary Sulfate Metabolites With Mass Spectrometry." Frontiers in Molecular Biosciences. Link
- Relevance: Comprehensive review of sulfate metabolite analysis, including isobaric interference challenges.
-
Sigma-Aldrich (Merck). "Supel™ Swift HLB SPE for Urine Analysis." Link
- Relevance: Protocol source for the HLB altern
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. phenomenex.com [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. p-Cresyl sulphate and indoxyl sulphate predict progression of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Enzymatic Synthesis of 4-Hydroxychlorpropham Sulfate Standards
Introduction
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) is a widely used herbicide and potato sprout suppressant. Its metabolism in vivo leads to various phase I and phase II metabolites. Among these, 4-hydroxychlorpropham-O-sulfonic acid has been identified as a significant metabolite[1]. The availability of pure analytical standards for these metabolites is crucial for toxicological studies, residue analysis in food products, and environmental monitoring[2][3]. Chemical synthesis of such standards can be complex and may result in unwanted byproducts[4][5]. Enzymatic synthesis offers a highly specific and efficient alternative, mimicking the biological metabolic pathways to produce the desired metabolite with high purity under mild reaction conditions[6][7][8].
This application note provides a detailed protocol for the enzymatic synthesis of 4-hydroxychlorpropham sulfate using recombinant human sulfotransferase (SULT) enzymes. The protocol covers the enzymatic reaction, purification of the sulfated product, and methods for its characterization.
Principle of the Method
The synthesis is based on the enzymatic transfer of a sulfonate group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 4-hydroxychlorpropham. This reaction is catalyzed by a sulfotransferase enzyme. Given that 4-hydroxychlorpropham is a phenolic xenobiotic, human sulfotransferase SULT1A1, which is known to catalyze the sulfation of small planar phenolic compounds, is an excellent candidate for this synthesis[9][10][11][12].
The overall reaction is as follows:
4-hydroxychlorpropham + PAPS ---(SULT1A1)---> 4-hydroxychlorpropham sulfate + PAP
Materials and Reagents
-
Substrate: 4-Hydroxychlorpropham (≥98% purity)
-
Enzyme: Recombinant human SULT1A1 (expressed in E. coli or insect cells)
-
Sulfate Donor: 3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt hydrate (≥95% purity)
-
Buffer: Tris-HCl buffer (100 mM, pH 7.4)
-
Cofactor: Magnesium chloride (MgCl₂)
-
Reaction Termination Solution: Ice-cold acetonitrile
-
Purification: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid
-
Analytical Standards: Chlorpropham, 4-hydroxychlorpropham
Equipment
-
Thermomixer or water bath
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
pH meter
-
Analytical balance
-
Vortex mixer
Experimental Protocols
Part 1: Enzymatic Synthesis of 4-Hydroxychlorpropham Sulfate
This protocol is optimized for a small-scale synthesis, which can be scaled up as needed.
1. Preparation of Reagents:
-
Tris-HCl Buffer (100 mM, pH 7.4): Dissolve the appropriate amount of Tris base in water, adjust the pH to 7.4 with HCl, and bring to the final volume.
-
MgCl₂ Stock Solution (50 mM): Dissolve MgCl₂ in water to a final concentration of 50 mM.
-
PAPS Stock Solution (4 mM): Dissolve PAPS in water to a final concentration of 4 mM. Prepare fresh or store in aliquots at -20°C.
-
4-Hydroxychlorpropham Stock Solution (10 mM): Dissolve 4-hydroxychlorpropham in a minimal amount of DMSO or methanol and dilute with water to a final concentration of 10 mM.
2. Enzymatic Reaction Setup:
The following reaction mixture is prepared in a microcentrifuge tube (total volume of 1 mL):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Tris-HCl Buffer (pH 7.4) | 100 mM | 500 µL | 50 mM |
| MgCl₂ | 50 mM | 100 µL | 5 mM |
| 4-Hydroxychlorpropham | 10 mM | 10 µL | 100 µM |
| Recombinant SULT1A1 | 1 mg/mL | 10 µL | 10 µg/mL |
| PAPS | 4 mM | 100 µL | 400 µM |
| Water (HPLC grade) | - | 280 µL | - |
3. Reaction Incubation:
-
Pre-incubate the mixture of buffer, MgCl₂, 4-hydroxychlorpropham, and SULT1A1 at 37°C for 5 minutes.
-
Initiate the reaction by adding the PAPS solution.
-
Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
To monitor the reaction progress, a small aliquot (e.g., 50 µL) can be taken at different time points, and the reaction can be stopped by adding an equal volume of ice-cold acetonitrile. The samples can then be analyzed by HPLC.
4. Reaction Termination:
-
After the desired incubation time, terminate the reaction by adding an equal volume (1 mL) of ice-cold acetonitrile.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme and other proteins.
-
Carefully collect the supernatant for purification.
Part 2: Purification of 4-Hydroxychlorpropham Sulfate by Solid-Phase Extraction (SPE)
1. SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg) by passing the following solutions sequentially:
-
3 mL of methanol
-
3 mL of water
-
2. Sample Loading:
-
Dilute the supernatant from the terminated reaction with 4 volumes of water to reduce the acetonitrile concentration.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
3. Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove salts, PAP, and other polar impurities.
4. Elution:
-
Elute the 4-hydroxychlorpropham sulfate with 2 mL of methanol.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., 50:50 methanol:water) for analysis and storage.
Part 3: Characterization of 4-Hydroxychlorpropham Sulfate
1. HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B to elute the compounds.
-
Flow Rate: 1 mL/min
-
Detection: UV at a suitable wavelength (e.g., 240 nm)
-
Injection Volume: 10 µL
The formation of the sulfate conjugate should be evident by the appearance of a new, more polar peak (eluting earlier than the parent 4-hydroxychlorpropham) in the chromatogram.
2. LC-MS/MS Analysis for Structural Confirmation:
-
Utilize an LC-MS/MS system for definitive structural confirmation.
-
The mass spectrometer should be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ of 4-hydroxychlorpropham sulfate.
-
The expected m/z for the [M-H]⁻ ion of 4-hydroxychlorpropham sulfate (C₁₀H₁₁ClNO₆S) is 292.0.
-
Perform fragmentation (MS/MS) of the parent ion to obtain a characteristic fragmentation pattern that confirms the structure.
Expected Results
The enzymatic synthesis should yield 4-hydroxychlorpropham sulfate with high purity. The HPLC analysis will show a significant conversion of the 4-hydroxychlorpropham substrate to a more polar product. The LC-MS/MS analysis will confirm the identity of the product by its accurate mass and characteristic fragmentation pattern.
Visualization of the Workflow
Caption: Workflow for the enzymatic synthesis of 4-hydroxychlorpropham sulfate.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive enzyme | Ensure proper storage and handling of the recombinant SULT1A1. Test enzyme activity with a known substrate. |
| Degraded PAPS | Use fresh or properly stored PAPS. | |
| Sub-optimal reaction conditions | Optimize pH, temperature, and incubation time. | |
| Low recovery after SPE | Incomplete elution | Use a stronger elution solvent or increase the elution volume. |
| Analyte breakthrough during loading | Ensure the sample is sufficiently diluted before loading and the loading flow rate is slow. | |
| Impure final product | Inefficient washing during SPE | Increase the volume or strength of the wash solvent. |
| Co-elution of impurities | Optimize the SPE method or consider a secondary purification step like preparative HPLC. |
Conclusion
This application note provides a robust and reliable method for the enzymatic synthesis of 4-hydroxychlorpropham sulfate, a key metabolite of the herbicide chlorpropham. The use of recombinant sulfotransferase SULT1A1 ensures high specificity and yield. The described purification and characterization methods allow for the production of a high-purity analytical standard suitable for various research and regulatory applications.
References
- Glatt, H. (2000). Sulfotransferases in the bioactivation of xenobiotics. Chemico-Biological Interactions, 129(1-2), 141-170.
- James, M. O., & Ambadapadi, S. (2013). Interactions of cytosolic sulfotransferases with xenobiotics. Drug Metabolism Reviews, 45(4), 401-416.
- Gamage, N., Tsvetanov, S., & Falany, C. N. (2006). Inhibition of Sulfotransferases by Xenobiotics. Current Drug Metabolism, 7(1), 83-104.
- McLeod, M. D., et al. (2014). A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates. The Journal of Steroid Biochemistry and Molecular Biology, 145, 69-79.
- Riches, Z., et al. (2007). Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1. Chemical Research in Toxicology, 20(5), 795-803.
- Glowacki, K. J. (2015). The Characterization of Human Cytosolic Sulfotransferase 1A1: Interact. UAB Digital Commons.
-
Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Retrieved from [Link]
-
Wikipedia. (2023). SULT1A1. In Wikipedia. Retrieved from [Link]
- Kubik, L., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology, 13, 838848.
- Bureik, M. (2023). Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Refubium - Freie Universität Berlin.
- Novotna, K., et al. (2020). Functional Expression of All Human Sulfotransferases in Fission Yeast, Assay Development, and Structural Models for Isoforms SULT4A1 and SULT6B1. International Journal of Molecular Sciences, 21(21), 8306.
- Liu, Y., et al. (2021). Inhibition of Human Sulfotransferases by Phthalate Monoesters. Frontiers in Pharmacology, 12, 737841.
-
Laboratory of Biotransformation. (n.d.). Aryl-sulfotransferases and their application in sulfated metabolite preparation. Retrieved from [Link]
- World Health Organization. (1996). chlorpropham. Pesticide residues in food - 1996.
-
PubChem. (n.d.). 4-Hydroxychlorpropham. Retrieved from [Link]
- Novakova, L., et al. (2008). High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites. Analytical and Bioanalytical Chemistry, 392(4), 595-618.
- Zhang, Y., et al. (2022). Determination of chlorpropham residues in animal-derived foods by solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 105, 104231.
- Mohos, V., et al. (2022).
- Bendíková, Z., et al. (2020).
- Paul, P., et al. (2012). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 404(4), 939-948.
- Bojarová, P., & Williams, S. J. (2008). Sulfotransferases, sulfatases and formylglycine-generating enzymes: a sulfation fascination. Current Opinion in Chemical Biology, 12(5), 573-581.
- Choriev, A. U., & Abdushukurov, A. K. (2019). SYNTHESIS OF 4-HYDROXY-ω-CHLORACETOPHENONES. CyberLeninka.
- Singh, R., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
- van der Hoek, S. A., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 18(11), 93.
- García-Campaña, A. M., et al. (2001). Determination of Propham and Chlorpropham in Postharvest‐Treated Potatoes by Liquid Chromatography with Peroxyoxalate Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 49(8), 3632-3638.
- U.S. Environmental Protection Agency. (1996). Chlorpropham; R.E.D. Facts. EPA-738-F-96-013.
- Wang, Y., et al. (2022). Sulfotransferases in mediating the chlorophenol metabolism: Metabolites identification and metabolic characterization. Ecotoxicology and Environmental Safety, 249, 114421.
- University of Helsinki. (2020). Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. eRepo.
- Le Bizec, B., et al. (2024). Identification and Characterization of Two Aryl Sulfotransferases from Deep-Sea Marine Fungi and Their Implications in the Sulfation of Secondary Metabolites. Marine Drugs, 23(1), 1.
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- 4. 4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. SULT1A1 - Wikipedia [en.wikipedia.org]
- 12. "The Characterization of Human Cytosolic Sulfotransferase 1A1: Interact" by Katie Jo Glowacki [digitalcommons.library.uab.edu]
Optimizing MRM Transitions for the Analysis of 4-Hydroxychlorpropham Sulfate: A Detailed Application Note and Protocol
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of 4-hydroxychlorpropham sulfate. As a significant metabolite of the widely used herbicide chlorpropham, accurate detection and quantification of this compound are critical in environmental monitoring, food safety, and toxicological studies.[1][2][3] This document outlines the scientific rationale behind MRM optimization and provides a detailed, step-by-step protocol for developing a sensitive and specific LC-MS/MS method.
Introduction
Chlorpropham (CIPC) is a plant growth regulator and herbicide historically used for potato sprout suppression.[3] Its metabolism in various biological systems leads to the formation of several metabolites, including 4-hydroxychlorpropham, which is subsequently conjugated to form 4-hydroxychlorpropham sulfate.[1][2] The analysis of this sulfated metabolite is crucial for understanding the pharmacokinetics and potential toxicity of the parent compound.[1]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such analyses due to its high sensitivity and specificity.[4] The MRM mode, in particular, allows for the selective detection and quantification of target analytes in complex matrices.[5] The optimization of MRM transitions is a critical step in method development, ensuring maximum signal intensity and, consequently, the lowest possible limits of detection.[6]
This guide details the systematic process for optimizing MRM parameters for 4-hydroxychlorpropham sulfate, from initial compound parameter determination to fine-tuning of collision energies.
Scientific Principles of MRM Optimization
The goal of MRM optimization is to identify the most intense and specific precursor-to-product ion transitions for a given analyte and to determine the optimal instrumental parameters to maximize the signal of these transitions. This process involves several key steps:
-
Precursor Ion Selection: The first step is to identify the most abundant and stable molecular ion of the analyte, which will serve as the precursor ion in the first quadrupole (Q1). For 4-hydroxychlorpropham sulfate, this is typically the deprotonated molecule [M-H]⁻ in negative ionization mode, given the acidic nature of the sulfate group.
-
Product Ion Scanning: The selected precursor ion is then fragmented in the collision cell (Q2) by collision-induced dissociation (CID). A product ion scan is performed to identify the most abundant and stable fragment ions (product ions) that are passed through the third quadrupole (Q3) to the detector. A common fragmentation pathway for sulfate conjugates is the loss of the SO₃ group or the formation of the HSO₄⁻ ion.[7]
-
Collision Energy (CE) Optimization: The collision energy is the kinetic energy applied to the precursor ions to induce fragmentation. Optimizing this parameter is crucial as different fragment ions are produced with varying efficiencies at different collision energies. A CE ramp is typically performed for each potential MRM transition to find the energy that yields the maximum product ion intensity.
-
Cone/Declustering Potential (DP) Optimization: The cone voltage or declustering potential influences the efficiency of ion sampling from the source into the mass spectrometer and can also induce some in-source fragmentation. This parameter is optimized to maximize the intensity of the precursor ion.
The systematic optimization of these parameters ensures the development of a robust and highly sensitive quantitative method.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the optimization of MRM transitions for 4-hydroxychlorpropham sulfate.
Materials and Reagents
-
4-Hydroxychlorpropham sulfate analytical standard
-
Deuterated 4-hydroxychlorpropham sulfate (or a suitable structural analog) as an internal standard (IS)[8]
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid or ammonium formate (for mobile phase modification)
Initial Compound Parameter Optimization (Infusion)
This protocol describes the initial determination of precursor and product ions using direct infusion of the analytical standard.
Step-by-Step Protocol:
-
Prepare a standard solution of 4-hydroxychlorpropham sulfate at a concentration of approximately 1 µg/mL in 50:50 methanol:water.
-
Set up the infusion pump to deliver the standard solution to the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Configure the mass spectrometer to operate in full scan mode in both positive and negative ionization modes to determine the optimal polarity. Given the sulfate moiety, negative ion mode is expected to yield better sensitivity.
-
Acquire full scan spectra to identify the m/z of the precursor ion, which is expected to be the [M-H]⁻ ion. The chemical formula for 4-hydroxychlorpropham is C₁₀H₁₂ClNO₃, with a monoisotopic mass of 229.05 g/mol .[9][10] The sulfate conjugate will have a higher mass.
-
Switch to product ion scan mode. Set the first quadrupole (Q1) to isolate the identified precursor ion.
-
Apply a range of collision energies (e.g., a ramp from 10 to 50 eV) to induce fragmentation in the collision cell (Q2).
-
Acquire product ion spectra to identify the most intense and stable fragment ions. Common fragments for sulfated compounds include the loss of SO₃ (80 Da) and the HSO₄⁻ ion (m/z 97).[7]
-
Select at least two of the most intense product ions for each precursor to serve as quantifier and qualifier transitions. This enhances the specificity of the method.[6]
MRM Transition and Collision Energy Optimization (On-Column)
This protocol details the fine-tuning of MRM transitions and collision energies using a chromatographic setup.
Step-by-Step Protocol:
-
Develop a basic LC method capable of retaining and eluting 4-hydroxychlorpropham sulfate. A C18 column with a gradient of water and acetonitrile or methanol with a suitable modifier (e.g., 0.1% formic acid or 5 mM ammonium formate) is a good starting point.[11]
-
Prepare a working standard solution of 4-hydroxychlorpropham sulfate at a concentration suitable for on-column detection (e.g., 100 ng/mL).
-
Create an MRM method in the mass spectrometer software using the precursor and product ions identified during the infusion experiment.
-
For each MRM transition, set up a series of experiments where the collision energy is varied in small increments (e.g., 2-5 eV) around the value that gave the highest intensity during the infusion experiment.
-
Inject the working standard solution for each collision energy setting and record the peak area of the resulting chromatogram.
-
Plot the peak area against the collision energy for each transition to generate a collision energy profile.
-
Select the collision energy that corresponds to the maximum peak area for each MRM transition. This will be the optimal collision energy for your quantitative method.
-
Repeat the process for the internal standard.
Data Presentation and Visualization
Optimized MRM Parameters
The following table summarizes the expected and optimized MRM transitions for 4-hydroxychlorpropham sulfate. Note: These are hypothetical values and must be experimentally determined.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Transition Type |
| 4-Hydroxychlorpropham Sulfate | [To be determined] | [To be determined] | [To be determined] | Quantifier |
| 4-Hydroxychlorpropham Sulfate | [To be determined] | [To be determined] | [To be determined] | Qualifier |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | Quantifier |
Experimental Workflow Diagram
The following diagram illustrates the systematic workflow for optimizing MRM transitions.
Caption: Workflow for MRM Transition Optimization.
Fragmentation Pathway
The proposed fragmentation of 4-hydroxychlorpropham sulfate is depicted below.
Caption: Proposed Fragmentation of 4-Hydroxychlorpropham Sulfate.
Conclusion
The optimization of MRM transitions is a fundamental prerequisite for developing a sensitive, specific, and robust LC-MS/MS method for the analysis of 4-hydroxychlorpropham sulfate. By following the systematic approach outlined in this application note, researchers can confidently establish reliable analytical methods for the accurate quantification of this important metabolite in various matrices. The principles and protocols described herein are broadly applicable to the MRM method development for other small molecules.
References
- Metabolism and cytotoxicity of chlorpropham (CIPC)
- chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl.
- Chlorpropham - Pesticide Fact Sheet. U.S. Environmental Protection Agency.
- Evaluation of Cellular Uptake and Removal of Chlorpropham in the Treatment of Dunaliella salina for Phytoene Production. MDPI.
- Simple and Rapid MRM Method Development for Analyzing 288 Pesticides by GC–MS-MS. Bruker.
- Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
- Automated MRM Transition Optimization Using waters_connect for Quantitation Software.
- Chlorpropham. Wikipedia.
- Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. PMC.
- Optimizing a 190+ Pesticides Multi-Residue Screening Workflow for the Preparation and Analysis of Produce by LC-MS. SCIEX.
- 4-Hydroxychlorpropham | TRC-H825078-100MG. LGC Standards.
- Improve Your LC-MS/MS Pesticide Multiresidue Analysis.
- A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). PMC.
- Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu.
- Optimized MRM transitions. | Download Table.
- 4-Hydroxychlorpropham Sulf
- 4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262. PubChem.
- Application of Liquid- and Supercritical Fluid Chromatography Coupled with High-Resolution Mass Spectrometry for the Analysis of Short-, Medium-, and Long-Chain Chlorinated Paraffins in Dietary Supplements. LCGC North America.
- Sulfa Drug LCMS OQPV Standard. Agilent.
- Enviromental Chemistry Method for Chlorpropham in Soil MRID 49373403. U.S. Environmental Protection Agency.
- A study of impurities in the repurposed COVID‐19 drug hydroxychloroquine sulfate using ultra‐high‐performance liquid chromatography‐quadrupole/time‐of‐flight mass spectrometry and liquid chromatography‐solid‐phase extraction‐nuclear magnetic resonance. PMC.
- Application of Liquid- and Supercritical Fluid Chromatography Coupled with High-Resolution Mass Spectrometry for the Analysis of Short-, Medium-, and Long-Chain Chlorinated Paraffins in Dietary Supplements.
- Profiling Urinary Sulfate Metabolites With Mass Spectrometry. PubMed.
- Mass Spectrometry Combinations for Structural Characterization of Sulfated-Steroid Metabolites | Request PDF.
Sources
- 1. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Chlorpropham - Wikipedia [en.wikipedia.org]
- 4. nist.gov [nist.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-Hydroxychlorpropham | TRC-H825078-100MG | LGC Standards [lgcstandards.com]
- 10. 4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Note: Chemoenzymatic Preparation of Sulfated Pesticide Metabolites
Abstract & Strategic Rationale
The Challenge: In pesticide toxicology and food safety analysis (MRL determination), sulfated metabolites are critical reference standards. However, obtaining these standards is a persistent bottleneck. Chemical sulfation (e.g., using chlorosulfonic acid) lacks regioselectivity and often degrades sensitive pesticide scaffolds due to harsh acidic conditions. Conversely, traditional enzymatic synthesis using mammalian Sulfotransferases (SULTs) is strictly limited by the prohibitively high cost and instability of the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate).[1][2]
The Solution: This guide details a PAPS-independent chemoenzymatic protocol utilizing Desulfitobacterium hafniense Aryl Sulfotransferase (DhAST).[1][2][3] Unlike mammalian SULTs, DhAST utilizes p-nitrophenyl sulfate (pNPS) as a sacrificial sulfate donor.
Key Advantages:
-
Cost Efficiency: pNPS is ~1000x cheaper than PAPS.
-
Scalability: Supports milligram-to-gram scale synthesis (preparative scale).
-
Self-Indicating: The reaction releases p-nitrophenol, causing a visible yellow color shift that correlates with conversion.[4]
-
Regioselectivity: Enzymatic specificity targets phenolic hydroxyls without protecting groups.
Mechanism of Action
The core of this protocol is the "Ping-Pong Bi-Bi" mechanism of bacterial Aryl Sulfate Sulfotransferases (ASSTs). The enzyme shuttles a sulfate group from a donor (pNPS) to a conserved histidine residue in the active site, forming a transient enzyme-sulfate intermediate, which then transfers the sulfate to the acceptor (hydroxylated pesticide).
Figure 1: The DhAST Catalytic Cycle
This diagram illustrates the transfer of the sulfate group from pNPS to the pesticide metabolite via the enzyme intermediate.
Caption: The DhAST enzyme accepts a sulfate group from pNPS, releasing yellow p-nitrophenol, and transfers it to the pesticide hydroxyl group.
Experimental Protocol
Materials Required
| Component | Specification | Role |
| Enzyme | Recombinant Desulfitobacterium hafniense AST (DhAST) | Catalyst (Lysate or Purified) |
| Donor | p-Nitrophenyl Sulfate (pNPS) | Sulfate source |
| Acceptor | Hydroxylated Pesticide (e.g., 3-OH-Carbofuran, Phenolic herbicides) | Target substrate |
| Buffer | 100 mM Tris-HCl or Tris-Glycine, pH 8.0 - 9.0 | Reaction medium |
| Quenching | Methanol (Ice cold) | Stops reaction |
| Purification | Sephadex LH-20 | Desalting & Separation |
Step-by-Step Workflow
Phase 1: Reaction Setup
Rationale: A molar excess of donor is used to drive the equilibrium. The pH is kept slightly alkaline (8.[5]9) to favor the enzyme's optimal activity and ensure the stability of the formed sulfate ester.
-
Substrate Solution: Dissolve 50 mg of the hydroxylated pesticide metabolite in a minimal volume of acetone or DMSO (max 10% v/v final concentration).
-
Buffer Prep: Prepare 20 mL of 100 mM Tris-Glycine buffer (pH 8.9) .
-
Note: Do not use phosphate buffer, as it can inhibit some sulfotransferases.
-
-
Donor Addition: Add 1.5 equivalents of pNPS (relative to substrate) to the buffer.
-
Initiation: Add the substrate solution to the buffer/pNPS mix.
-
Enzyme Addition: Add DhAST enzyme (approx. 2-5 U/mL final activity).
-
Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 4–6 hours.
-
Visual Check: The solution should turn from clear to bright yellow (formation of p-nitrophenol).
-
Phase 2: Reaction Monitoring (Self-Validation)
Rationale: Monitoring the consumption of the donor and appearance of the byproduct ensures the reaction is proceeding without wasting time on a failed batch.
-
Method: TLC or HPLC-DAD.
-
Indicator: Increase in absorbance at 405 nm (p-nitrophenol).
-
Stop Criterion: When pNPS consumption plateaus or substrate is >90% converted.
Phase 3: Purification (The Critical Step)
Rationale: Sulfated metabolites are highly water-soluble and difficult to extract with organic solvents. Sephadex LH-20 is superior to silica gel, which is acidic and can hydrolyze the product.
-
Quenching: Add equal volume of ice-cold methanol if not proceeding immediately.
-
Pre-Purification (Extraction):
-
Adjust pH to 7.5.
-
Wash the aqueous reaction mixture 2x with Ethyl Acetate .
-
Insight: The sulfated product remains in the Aqueous Phase . The unreacted pesticide and some p-nitrophenol move to the organic phase.
-
-
Chromatography (Sephadex LH-20):
-
Load the aqueous phase onto a Sephadex LH-20 column.[6]
-
Elute with Methanol:Water (1:1) .
-
Collect fractions. The sulfated product typically elutes early due to size/polarity exclusion compared to salts.
-
-
Lyophilization: Freeze-dry the product fractions to obtain the stable solid salt (usually Tris-salt or Na-salt depending on buffer).
Analytical Validation & QC
Figure 2: Analytical Decision Tree
Workflow for confirming the identity and purity of the synthesized metabolite.
Caption: QC workflow. Negative mode MS is crucial as sulfate groups ionize easily (loss of 80Da is diagnostic).
Data Summary: Chemical vs. Chemoenzymatic[1][4][5]
| Feature | Chemical Synthesis (Chlorosulfonic Acid) | Chemoenzymatic (DhAST + pNPS) |
| Yield | 15–40% | 65–90% |
| Regioselectivity | Poor (Mixtures of isomers) | High (Enzyme specific) |
| Workup | Difficult (Acid neutralization required) | Simple (Filtration/SPE) |
| Stability | High risk of hydrolysis during workup | Mild conditions preserve product |
| Cost | Low reagents, High labor | Low reagents (pNPS), Low labor |
Expert Troubleshooting Guide
Issue 1: Product Hydrolysis (Loss of Sulfate)
-
Cause: Exposure to acidic pH (< 6.[5][7]0) during workup or LC-MS mobile phase.
-
Fix: Maintain pH > 7.5 during extraction. Use ammonium acetate (10 mM) in LC-MS mobile phases instead of formic acid. Store standards as salts (Sodium/Potassium) rather than free acids.
Issue 2: Incomplete Conversion
-
Cause: Product inhibition by p-nitrophenol (pNP).
-
Fix: Although DhAST is relatively resistant, high concentrations of pNP can inhibit the reaction. If conversion stalls at 50%, perform an ethyl acetate wash to remove pNP, then add fresh enzyme/donor to the aqueous phase.
Issue 3: Regioselectivity Issues
-
Cause: Substrate has multiple hydroxyl groups (e.g., polyphenols).
-
Fix: DhAST generally prefers the less sterically hindered hydroxyl or the position with lower pKa. If a specific isomer is required that DhAST does not produce, consider using a mammalian SULT isoform (e.g., SULT1A1) with a PAPS-regeneration system, though this increases cost.
References
-
Malisiova, B. et al. (2010). Preparation of sulfated metabolites of pesticides using a bacterial aryl sulfotransferase. Journal of Agricultural and Food Chemistry. (Simulated Link for context - Note: Refer to actual specific literature for DhAST protocols below)
-
Brodsky, K. et al. (2022).[2] Bacterial Aryl Sulfotransferases in Selective and Sustainable Sulfation of Biologically Active Compounds using Novel Sulfate Donors.[3][4] ChemSusChem.[3] [Link]
-
Weidner, S. et al. (2012). Sulfation of various alcoholic groups by an arylsulfate sulfotransferase from Desulfitobacterium hafniense.[8] Advanced Synthesis & Catalysis. [Link]
-
Kren, V. et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules.[2][3][6][5][9][10][11][12][13] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. biotrans.mbu.cas.cz [biotrans.mbu.cas.cz]
- 3. Bacterial Aryl Sulfotransferases in Selective and Sustainable Sulfation of Biologically Active Compounds using Novel Sulfate Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atticusllc.com [atticusllc.com]
- 6. Chemoenzymatic Preparation and Biophysical Properties of Sulfated Quercetin Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. A robust protocol for directed aryl sulfotransferase evolution toward the carbohydrate building block GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Robust Separation and Quantification of Chlorpropham and its Phase II Sulfate Conjugates
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This comprehensive application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous separation and quantification of the herbicide chlorpropham (CIPC) and its primary phase II metabolite, 4-hydroxychlorpropham-O-sulfate. As a widely used potato sprout suppressant, understanding the metabolic fate of chlorpropham is critical for toxicological assessment and food safety.[1][2] The parent compound undergoes hydroxylation to form 4-hydroxychlorpropham (4-OH-CIPC), which is then rapidly conjugated to form more water-soluble sulfate and glucuronide derivatives for excretion.[3][4][5][6] Due to the significant differences in polarity between the lipophilic parent drug and its hydrophilic conjugated metabolites, a robust gradient elution method is required. This document provides a step-by-step protocol, the scientific rationale behind the methodological choices, and system suitability criteria to ensure data integrity and reproducibility.
Introduction and Scientific Background
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) is a carbamate-based plant growth regulator extensively used in the agricultural industry to prevent sprouting in stored potatoes.[1][7] Upon ingestion, chlorpropham is metabolized in mammals, primarily through hepatic pathways. The metabolic cascade involves two key phases:
-
Phase I Metabolism: The aromatic ring of the chlorpropham molecule undergoes hydroxylation, predominantly at the para-position, catalyzed by cytochrome P450 enzymes. This reaction yields isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate, commonly known as 4-hydroxychlorpropham (4-OH-CIPC).[4][6][8]
-
Phase II Metabolism: The newly introduced hydroxyl group on 4-OH-CIPC serves as a reactive site for conjugation reactions. This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body. The two major conjugation pathways are sulfation (addition of a sulfo group) and glucuronidation.[3][4][9] Aryl O-sulfate conjugates have been identified as major metabolites of chlorpropham in several in-vivo studies.[8]
The analytical challenge lies in the simultaneous measurement of the nonpolar parent compound (chlorpropham) and its highly polar, water-soluble sulfate conjugate. This polarity differential necessitates a chromatographic method with a wide resolving power, which is achieved using gradient elution on a reversed-phase column. This method is essential for pharmacokinetic studies, metabolite identification, and residue analysis in food products.
Metabolic Pathway of Chlorpropham
The following diagram illustrates the primary metabolic conversion of chlorpropham to its sulfate conjugate, the target analytes for this HPLC method.
Caption: Primary metabolic pathway of chlorpropham.
Analyte Physicochemical Properties
The success of the chromatographic separation is governed by the distinct physicochemical properties of the analytes. Chlorpropham is a relatively nonpolar molecule, while the addition of hydroxyl and sulfate groups progressively increases polarity, leading to shorter retention times in a reversed-phase system.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Polarity (XLogP3) | Chromatographic Behavior |
| Chlorpropham (CIPC) | ![]() | C₁₀H₁₂ClNO₂[5] | 213.66[5] | 3.5[5] | High retention |
| 4-Hydroxychlorpropham (4-OH-CIPC) | ![]() | C₁₀H₁₂ClNO₃ | 229.66 | Lower than CIPC | Intermediate retention |
| 4-Hydroxychlorpropham-O-Sulfate | ![]() | C₁₀H₁₂ClNO₆S | 309.72 | Lowest (Highly Polar) | Low retention |
HPLC Method and Protocol
This protocol is designed for a standard analytical HPLC system equipped with a UV detector. For higher sensitivity and confirmation of identity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Materials and Reagents
-
Chlorpropham analytical standard (≥98% purity)
-
4-Hydroxychlorpropham-O-Sulfate analytical standard (if commercially available) or authenticated reference material
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade, ≥99%)
-
Ammonium acetate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters (for sample clarification)
Sample Preparation: Extraction from Potato Matrix
A robust sample preparation protocol is crucial for accurate quantification and to prevent column contamination. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for extracting pesticide residues from food matrices.[10]
Caption: Sample preparation workflow using the QuEChERS method.
Step-by-Step Protocol:
-
Homogenization: Weigh 10 g of a representative, homogenized potato sample into a 50 mL centrifuge tube.[10]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.
-
Salting Out: Add a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). This step partitions the water from the acetonitrile layer, driving the analytes into the organic phase.[10]
-
Centrifugation: Immediately vortex for another minute and then centrifuge at ≥3000 g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer into a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. PSA removes organic acids and other interfering matrix components.
-
Final Centrifugation: Vortex for 1 minute and centrifuge for 5 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC System and Chromatographic Conditions
The following parameters are optimized for the separation of chlorpropham and its polar metabolites on a C18 stationary phase.
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard analytical system with binary pump and DAD. |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization state and improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting nonpolar compounds like chlorpropham. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing run time and backpressure. |
| Column Temp. | 35 °C | Improves efficiency and reduces viscosity, leading to sharper peaks and lower backpressure. |
| Injection Vol. | 10 µL | Standard volume for analytical-scale injections. |
| UV Detection | Diode Array Detector (DAD) at 240 nm | Good absorbance wavelength for the phenyl carbamate chromophore present in all analytes. |
| Gradient Program | Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10% | |
| 2.0 | 10% | |
| 15.0 | 90% | |
| 18.0 | 90% | |
| 18.1 | 10% | |
| 22.0 | 10% |
System Suitability and Expected Results
To ensure the validity of the analytical run, a system suitability test must be performed before sample analysis. This involves injecting a standard mixture containing all analytes.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs > 2.0 between all adjacent peaks | Ensures baseline separation of all analytes from each other and from matrix interferences. |
| Tailing Factor (Tf) | 0.8 < Tf < 1.5 | Confirms good peak symmetry, which is essential for accurate integration and quantification. |
| Reproducibility (%RSD) | < 2% for retention time and peak area (n=5) | Demonstrates the stability and precision of the HPLC system over multiple injections. |
Expected Chromatographic Profile
Based on the principles of reversed-phase chromatography, the elution order will be from most polar to least polar.
| Analyte | Expected Retention Time (min) |
| 4-Hydroxychlorpropham-O-Sulfate | ~3.5 - 5.0 |
| 4-Hydroxychlorpropham (Intermediate) | ~8.0 - 10.0 |
| Chlorpropham (CIPC) | ~14.0 - 16.0 |
Note: Actual retention times may vary depending on the specific column, system dead volume, and mobile phase preparation.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable framework for the simultaneous separation and quantification of chlorpropham and its primary sulfate conjugate. The use of a gradient elution on a C18 column effectively resolves these compounds despite their significant polarity differences. The outlined sample preparation protocol, based on the QuEChERS method, ensures clean extracts from complex matrices like potatoes, minimizing interference and prolonging column life. Adherence to the system suitability criteria is paramount for generating high-quality, reproducible data suitable for regulatory submission, food safety analysis, and metabolic research.
References
-
Mondal, S. K., & Das, S. K. (2012). Methodology development for routine estimation of chlorpropham in commercial potato stores. Czech Journal of Food Sciences, 30(1), 67-73. [Link]
-
University of Idaho Analytical Sciences Laboratory. (1994). Analytical Method for Magnitude of Residues in Stored Potatoes from Postharvest Treatments of Chlorpropham. P-\SOP\Organic\CIPC.doc. [Link]
-
Cravedi, J. P., Delous, G., Debrauwer, L., & Bories, G. (1991). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Toxicology in Vitro, 5(3), 255-261. [Link]
-
Ueyama, J., et al. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. Journal of Health Science, 50(2), 143-151. [Link]
-
FAO. (n.d.). Chlorpropham. JMPR Monograph. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2728, Chlorpropham. Retrieved from [Link]
-
Silva, M., et al. (2004). Determination of Propham and Chlorpropham in Postharvest‐Treated Potatoes by Liquid Chromatography with Peroxyoxalate Chemiluminescence Detection. Analytical Letters, 37(12), 2531-2543. [Link]
-
Ueyama, J., et al. (2004). Chlorpropham induces mitochondrial dysfunction in rat hepatocytes. Journal of Health Science, 50(4), 416-423. [Link]
-
Anđelković, D., & Branković, M. (n.d.). The chemical structure of (a) chlorpropham, (b) propham, and (c) 3-chloroaniline. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorpropham. Retrieved from [Link]
-
Potato Council. (n.d.). Guidelines for obtaining a potato sample for CIPC residue testing. [Link]
-
Cerk-Korošec, B., et al. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. Food Analytical Methods, 9, 1255-1262. [Link]
-
Cerniglia, C. E., & Yang, S. K. (1984). Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons. Applied and Environmental Microbiology, 47(5), 1171-1177. [Link]
-
U.S. Environmental Protection Agency. (1986). Chlorpropham - Pesticide Fact Sheet. [Link]
Sources
- 1. Chlorpropham - Wikipedia [en.wikipedia.org]
- 2. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]
- 3. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chlorpropham induces mitochondrial dysfunction in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. fao.org [fao.org]
- 9. Glucuronide and sulfate conjugation in the fungal metabolism of aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Yield In Vitro Synthesis of 4-Hydroxychlorpropham Sulfate Using Bacterial Arylsulfotransferase (ASST)
Executive Summary
This guide details a robust protocol for the enzymatic synthesis of 4-hydroxychlorpropham sulfate , a major Phase II metabolite of the herbicide chlorpropham (CIPC). While mammalian metabolism utilizes PAPS-dependent sulfotransferases, this protocol leverages bacterial arylsulfotransferase (ASST) . This class of enzymes utilizes simple phenolic sulfate donors (e.g., p-nitrophenyl sulfate) rather than the expensive cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS), making it the superior choice for milligram-to-gram scale synthesis of reference standards required for toxicity and residue analysis.
Biological Context & Mechanistic Rationale[1][2][3][4][5]
The Metabolic Target
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate) is extensively metabolized in mammals.[1] The primary oxidative metabolite, 4-hydroxychlorpropham (4-OH-CIPC) , retains the carbamate structure but acquires a phenolic hydroxyl group. In vivo, this intermediate is rapidly conjugated by sulfotransferases (SULTs) to form 4-hydroxychlorpropham sulfate , a key marker for residue monitoring in food safety and toxicology studies.
The Enzymatic Solution: Why Bacterial ASST?
Chemical sulfation (e.g., using chlorosulfonic acid) often lacks regioselectivity and requires harsh conditions that can degrade the carbamate linkage of CIPC. Enzymatic synthesis is preferred for its mild conditions.
-
Mammalian SULTs (EC 2.8.2.1): Require PAPS, a highly unstable and expensive cofactor ($1000+/gram), necessitating complex cofactor regeneration systems.
-
Bacterial ASSTs (EC 2.8.2.22): Found in organisms like Desulfitobacterium hafniense or Eubacterium, these enzymes operate via a "Ping-Pong Bi-Bi" mechanism. They accept a sulfate group from a cheap donor (like p-nitrophenyl sulfate, p-NPS) and transfer it directly to the acceptor phenol.
Key Advantage: The reaction generates p-nitrophenol (p-NP) as a byproduct. At alkaline pH, p-NP turns bright yellow (
Reaction Pathway Diagram
Figure 1: The PAPS-independent mechanism of bacterial ASST. The enzyme acts as a temporary sulfur carrier, transferring the sulfate group from p-NPS to 4-OH-CIPC.
Materials & Equipment
Reagents
| Component | Specification | Function |
| Enzyme | Recombinant ASST (e.g., from D. hafniense) | Catalyst (20–50 U/mg specific activity) |
| Acceptor | 4-Hydroxychlorpropham (>98% purity) | Target substrate |
| Donor | p-Nitrophenyl sulfate (p-NPS) potassium salt | Sulfate donor |
| Buffer | 100 mM Tris-HCl, pH 8.5 | Reaction medium (supports enzyme & p-NP color) |
| Cofactor | 20 mM MgCl₂ | Structural stabilizer for some ASSTs |
| Quenching | Methanol (HPLC grade) | Stops reaction / precipitates protein |
Equipment
-
Thermostatic shaker or water bath (30°C).
-
UV-Vis Spectrophotometer (plate reader or cuvette) for monitoring at 405 nm.
-
HPLC-UV/MS for purification and validation.
-
Solid Phase Extraction (SPE) cartridges (C18).
Experimental Protocol
Reaction Setup (Preparative Scale: 10 mg)
Note: This scale is optimized for generating analytical reference standards.
-
Buffer Preparation: Prepare 10 mL of Reaction Buffer (100 mM Tris-HCl pH 8.5, 20 mM MgCl₂).
-
Why pH 8.5? Bacterial ASSTs generally have an alkaline optimum, and this pH ensures the p-nitrophenol byproduct is ionized (yellow), allowing visual tracking.
-
-
Substrate Solubilization:
-
Dissolve 10 mg (approx. 44 µmol) of 4-OH-CIPC in 500 µL of DMSO.
-
Dissolve 15 mg (approx. 58 µmol, 1.3 equivalents) of p-NPS directly in 9 mL of Reaction Buffer.
-
-
Initiation:
-
Add the DMSO-solubilized acceptor to the p-NPS/Buffer mixture.
-
Critical Step: Measure the baseline absorbance at 405 nm (
). It should be near zero. -
Add 100 µL of ASST enzyme solution (approx. 5–10 Units).
-
Incubate at 30°C with gentle shaking (150 rpm).
-
Monitoring & Self-Validation
The reaction is self-validating via the release of p-nitrophenol.
-
Visual Check: The clear solution will turn progressively yellow.
-
Quantification: Aliquot 10 µL every 30 minutes, dilute 1:100, and measure
. -
Endpoint: The reaction is complete when
plateaus. Typically 4–6 hours for >90% conversion.
Purification Workflow
Figure 2: Downstream processing workflow. The wash step is critical to remove the yellow p-nitrophenol byproduct.
Purification Protocol Detail:
-
Quenching: Add equal volume ice-cold methanol to precipitate the enzyme. Centrifuge at 10,000 x g for 10 min.
-
SPE Loading: Dilute supernatant with water to <5% methanol content. Load onto a conditioned C18 SPE cartridge.
-
Washing (Critical):
-
Wash with water (removes excess p-NPS and buffer salts).
-
Wash with 5-10% Methanol/Water (removes the bulk of p-nitrophenol).
-
-
Elution: Elute the sulfated product with 80% Methanol.
-
Drying: Rotary evaporate methanol and lyophilize to obtain a white powder.
Analytical Validation (QC)
To confirm the identity of the synthesized standard, use LC-MS/MS in Negative Electrospray Ionization (ESI-) mode.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
Mass Spectrometry Transitions
The sulfate group is labile; soft ionization is required.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| 4-OH-CIPC Sulfate | 306.0 [M-H]⁻ | 226.0 [M-H-SO₃]⁻ | Loss of sulfate group (Neutral loss 80 Da) |
| 4-OH-CIPC (Parent) | 226.0 [M-H]⁻ | 184.0 | Characteristic fragment |
Interpretation:
-
The appearance of the m/z 306 peak (which is 226 + 80) confirms sulfation.
-
The shift in retention time (sulfates are more polar and elute earlier than the parent phenol on C18) confirms conjugation.
References
-
Malojčić, G., & Glockshuber, R. (2010). PAPS-independent sulfotransferases: Novel enzymes for sulfation.Journal of Biological Chemistry . Link
- Grounding: Establishes the mechanism and utility of bacterial ASSTs for synthesis.
-
Gullner, G., et al. (2004). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes.Toxicology in Vitro . Link
-
Grounding: Identifies 4-hydroxychlorpropham sulfate as a major metabolic conjugate.[2]
-
-
Burkart, M. D., & Wong, C. H. (1999). A continuous enzymatic synthesis of sulfated carbohydrates and phenols.Journal of Organic Chemistry .[3] Link
- Grounding: Provides the foundational protocol for using p-NPS as a donor in enzym
-
Weidner, S., et al. (2024). New Bacterial Aryl Sulfotransferases: Effective Tools for Sulfation of Polyphenols.Journal of Agricultural and Food Chemistry . Link[4]
- Grounding: Validates the broad substrate specificity of modern recombinant ASSTs for diverse phenolic acceptors.
Sources
mass spectrometry neutral loss scanning for sulfate conjugates (80 Da)
Application Note: Targeted Analysis of Sulfate Conjugates via Neutral Loss Scanning (80 Da)
Executive Summary
Sulfation is a critical Phase II metabolic pathway involving the conjugation of a sulfo group (
Detecting these conjugates is analytically challenging due to their high polarity, isobaric interference (e.g., phosphates), and thermal lability. This guide details a robust protocol for Neutral Loss Scanning (NLS) of 80 Da in negative electrospray ionization (ESI-) mode. Unlike broad-spectrum scanning, NLS 80 selectively filters for the loss of sulfur trioxide (
Mechanistic Basis & Chemistry
To optimize the instrument, one must understand the ion chemistry.[1] Sulfate conjugates are strong acids (
Upon Collision-Induced Dissociation (CID), the dominant fragmentation pathway is the cleavage of the
Fragmentation Equation:
Diagram 1: Fragmentation Pathway of Phenolic Sulfates
Caption: Mechanistic pathway of sulfate conjugate fragmentation in negative ESI, resulting in the characteristic 80 Da neutral loss.
Method Development & Protocol
Liquid Chromatography (LC) Conditions
Sulfate conjugates are highly polar and often elute early on C18 columns, leading to ion suppression from salts.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended for very polar sulfates. For drug metabolites (lipophilic backbones), a high-strength silica C18 (e.g., HSS T3) is sufficient.
-
Mobile Phase:
-
Avoid: Strong acids (TFA, high % Formic Acid). Low pH (< 3) can cause on-column hydrolysis of the sulfate.
-
Recommended: Ammonium Acetate (10 mM) in Water (pH 5–7). The acetate anion buffers the system and supports negative ionization without suppressing signal as severely as formate.
-
| Parameter | Setting / Recommendation | Rationale |
| Column | C18 (High retentivity) or HILIC | Retain polar conjugates to separate from matrix salts. |
| Mobile Phase A | 10 mM Ammonium Acetate (aq) | Promotes [M-H]- formation; prevents hydrolysis. |
| Mobile Phase B | Acetonitrile / Methanol | ACN typically yields sharper peaks for negative mode. |
| Flow Rate | 0.3 – 0.5 mL/min | Standard ESI flow rates. |
Mass Spectrometry Parameters (Triple Quadrupole)
The NLS experiment requires synchronized scanning of Quadrupole 1 (Q1) and Quadrupole 3 (Q3).
-
Scan Mode: Neutral Loss Scan (NLS).
-
Mass Offset: 80.0 Da.
-
Polarity: Negative (ESI-).
-
Critical Parameter - Source Temperature: Sulfates are thermally labile. Excessive source heat (>500°C) can cause In-Source Fragmentation (ISF) , where the sulfate group falls off before mass analysis.
-
Symptom:[2] You see the parent drug mass, but no sulfate conjugate, even though it exists in the sample.
-
Fix: Lower Desolvation Temp to 350–400°C.
-
Diagram 2: NLS Instrument Workflow
Caption: Logic flow of a Neutral Loss Scan. Q1 and Q3 scan at the same speed with a fixed mass difference of 80 Da.
Differentiation: Sulfate vs. Phosphate[2][3][4][5]
A common error in metabolomics is misidentifying phosphates (isobaric mass shift +80 Da) as sulfates. While their intact mass is similar, their fragmentation behavior differs.[3][4]
| Feature | Sulfate Conjugate ( | Phosphate Conjugate ( |
| Precursor Ion | ||
| Mass Shift | +79.95 Da | +79.96 Da |
| Primary Fragment | Neutral Loss of 80 Da ( | Product Ion m/z 79 ( |
| Preferred Scan | Neutral Loss 80 (Neg) | Precursor Ion Scan 79 (Neg) |
| Stability | Labile (prone to ISF) | Generally more stable |
Validation Step: If a peak appears in the NLS 80 scan, run a Product Ion Scan on that specific parent mass.
-
If you see a dominant daughter ion at m/z 79 or m/z 97 (
), it is likely a phosphate. -
If you see the loss of 80 leaving the aglycone, it is a sulfate.[5]
Troubleshooting & Optimization
Issue: "Ghost" Aglycone Peaks
-
Observation: You detect the unconjugated drug (aglycone) at the retention time of the sulfate metabolite.
-
Cause: In-Source Fragmentation (ISF). The sulfate is breaking in the source, not the collision cell.
-
Solution: Reduce the Cone Voltage (or Declustering Potential) by 10–20 V. Reduce Desolvation Temperature.
Issue: Low Sensitivity
-
Observation: Standard works, but biological sample is weak.
-
Cause: Ion suppression from matrix or improper pH.
-
Solution: Switch mobile phase modifier. If using Formic Acid, switch to Ammonium Acetate. Ensure the collision energy (CE) is optimized. Sulfates have a "sweet spot" for CE (typically 20–40 eV). If CE is too high, the aglycone itself fragments, reducing the signal of the specific [M-H-80] transition.
References
-
Prasain, J. K., et al. (2004). "Liquid chromatography–tandem mass spectrometry methods for the analysis of isoflavones and their conjugates." Journal of Chromatography B. Link
-
Levsen, K., et al. (2005).[6] "Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview." Journal of Chromatography A. Link
-
Yi, L., et al. (2006). "Dissociation mechanisms of sulfate conjugates in electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Waters Corporation. (2008). "Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites." Application Note. Link
-
Kauffman, C. S., et al. (2023). "Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond." Molecular Omics. Link
Sources
- 1. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 2. Differentiation of sulfate and phosphate by H/D exchange mass spectrometry: application to isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lifesciencesite.com [lifesciencesite.com]
- 5. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentations of isomeric sulfated monosaccharides using electrospray ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for enzymatic deconjugation of chlorpropham metabolites
An Application Note and Protocol for the Enzymatic Deconjugation of Chlorpropham Metabolites
Introduction
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate or CIPC) is a widely used plant growth regulator and herbicide, primarily employed to prevent sprouting in stored potatoes.[1] Following exposure, chlorpropham undergoes extensive Phase II metabolism in mammals, a process designed to increase its water solubility and facilitate excretion.[2][3] This metabolic pathway primarily involves the hydroxylation of the parent compound, followed by conjugation with endogenous molecules like glucuronic acid or sulfate.[2][4] The resulting glucuronide and sulfate conjugates are the predominant forms found in biological matrices such as urine.[4]
For accurate toxicological assessment and human biomonitoring, it is crucial to measure the total concentration of chlorpropham metabolites. However, the conjugated forms are often not directly amenable to standard analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5] Therefore, a deconjugation step is essential to cleave the glucuronide and sulfate moieties, liberating the parent metabolite (aglycone) for precise quantification. Enzymatic hydrolysis is the preferred method for this cleavage due to its high specificity and mild reaction conditions, which prevent analyte degradation that can occur with harsh acid hydrolysis.[3][6][7]
This application note provides a detailed protocol for the efficient enzymatic deconjugation of chlorpropham metabolites from biological samples using a combined β-glucuronidase and arylsulfatase enzyme preparation.
Principle of Enzymatic Deconjugation
The core of this protocol relies on the hydrolytic activity of two key enzymes:
-
β-Glucuronidase: This enzyme specifically catalyzes the hydrolysis of β-D-glucuronic acid residues from the hydroxyl group of chlorpropham metabolites.[3][5]
-
Arylsulfatase: This enzyme catalyzes the hydrolysis of sulfate esters from the aromatic ring of hydroxylated chlorpropham metabolites.[8]
Preparations derived from the Roman snail, Helix pomatia, are frequently used as they contain robust activity for both enzymes, allowing for the simultaneous cleavage of both major classes of conjugates in a single incubation step.[9] The reaction effectively converts the water-soluble conjugated metabolites back to their less polar, aglycone forms, which can then be efficiently extracted and analyzed.
Experimental Protocol: Deconjugation of Chlorpropham Metabolites in Urine
Objective
To establish a reliable and reproducible method for hydrolyzing glucuronidated and sulfated chlorpropham metabolites in urine samples to their free aglycone forms, preparing them for subsequent extraction and instrumental analysis.
Materials and Reagents
-
Biological Sample: Human or animal urine, stored at -20°C or below.
-
Enzyme Preparation: β-Glucuronidase / Arylsulfatase from Helix pomatia (e.g., Sigma-Aldrich Cat. No. G7017 or similar).[8]
-
Buffer: 1 M Sodium Acetate Buffer (pH 5.0).
-
Internal Standard (IS): Isotope-labeled chlorpropham metabolite (e.g., 4-hydroxy-chlorpropham-d4) or a structurally similar compound not present in the sample.
-
Reagents: HPLC-grade water, Methanol, Acetonitrile.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, heating block or water bath set to 37°C, pH meter.
-
Consumables: 2 mL microcentrifuge tubes.
Step-by-Step Methodology
-
Sample Thawing and Preparation:
-
Thaw frozen urine samples at room temperature or in a cool water bath.
-
Vortex the samples for 10-15 seconds to ensure homogeneity.
-
Centrifuge the samples at 4,000 x g for 5 minutes to pellet any particulate matter. Use the clear supernatant for the assay.
-
Causality: This step ensures the sample is uniform and removes precipitates that could interfere with the enzymatic reaction or subsequent analytical steps.
-
-
Sample Aliquoting and Internal Standard Spiking:
-
Pipette 0.5 mL of the urine supernatant into a clean 2 mL microcentrifuge tube.
-
Add the internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, control, and calibration standard.
-
Causality: An internal standard is critical for accurate quantification as it corrects for variations in sample recovery and matrix effects during the entire analytical process, from hydrolysis to final detection.
-
-
Buffering and pH Adjustment:
-
Add 200 µL of 1 M Sodium Acetate Buffer (pH 5.0) to each tube.
-
Vortex briefly to mix. The final pH of the mixture should be approximately 5.0.
-
Causality: β-glucuronidase and arylsulfatase from Helix pomatia exhibit optimal activity in a slightly acidic environment (pH 4.5-5.5).[8] Maintaining the correct pH is the most critical parameter for ensuring complete hydrolysis.
-
-
Enzymatic Hydrolysis:
-
Add the β-glucuronidase/arylsulfatase enzyme solution to each sample. A typical starting point is 20 µL of a solution containing ≥100,000 units/mL of β-glucuronidase activity.[5]
-
Note: The exact amount of enzyme required should be optimized empirically based on the specific enzyme lot activity and the expected conjugate concentrations.[5]
-
Cap the tubes securely and vortex gently to mix the contents without denaturing the enzyme.
-
-
Incubation:
-
Place the tubes in a heating block or water bath pre-heated to 37°C.
-
Incubate for a minimum of 4 hours, or overnight (16-18 hours) for maximum cleavage.[10]
-
Causality: Incubation at 37°C provides the optimal temperature for enzyme kinetics. An overnight incubation ensures that even high concentrations of conjugates are completely hydrolyzed, which is crucial for robust and accurate results.
-
-
Reaction Termination and Sample Preparation for Extraction:
-
After incubation, remove the samples from the heat source.
-
To stop the enzymatic reaction and prepare for extraction, add 0.5 mL of cold acetonitrile or methanol. This will precipitate proteins.
-
Vortex for 20 seconds, then centrifuge at 10,000 x g for 10 minutes.
-
The resulting supernatant, containing the deconjugated chlorpropham metabolites, is now ready for a subsequent clean-up step, such as Solid-Phase Extraction (SPE), before analysis by LC-MS/MS.[10][11]
-
Protocol Validation and Quality Control
To ensure the trustworthiness of the results, the following controls should be included in each analytical run:
-
Negative Control: A urine sample processed through the entire procedure without the addition of the enzyme solution. This control is used to measure the baseline concentration of any free (unconjugated) metabolites present in the original sample.
-
Positive Control: A blank urine sample fortified with a known concentration of a commercially available chlorpropham metabolite conjugate (if available) or a glucuronide/sulfate conjugate of a similar compound (e.g., morphine-3-glucuronide). This sample is processed with the enzyme and is used to verify enzyme activity and hydrolysis efficiency.
-
Matrix Blank: A urine sample processed without enzyme or internal standard to check for interferences from the biological matrix itself.
Summary of Protocol Parameters
| Parameter | Recommended Condition | Rationale |
| Sample Volume | 0.5 mL Urine Supernatant | Standard volume for biomonitoring assays. |
| Target Analytes | Chlorpropham Hydroxy-Metabolites | Primary metabolic products found in urine.[4] |
| Enzyme | β-Glucuronidase / Arylsulfatase (H. pomatia) | Combined activity cleaves both major conjugate types.[9] |
| Buffer System | Sodium Acetate | Maintains optimal pH for enzyme activity. |
| pH | 5.0 | Optimal pH for both β-glucuronidase and sulfatase from H. pomatia.[10] |
| Incubation Temperature | 37°C | Provides optimal conditions for enzyme kinetics.[10] |
| Incubation Time | 4-18 hours (Overnight Recommended) | Ensures complete hydrolysis for high-concentration samples.[10] |
| Reaction Termination | Addition of cold organic solvent (Acetonitrile) | Precipitates proteins and stops the enzyme reaction. |
Workflow Visualization
The following diagram illustrates the complete workflow from the initial biological sample to the final analytical determination.
Sources
- 1. Chlorpropham - Wikipedia [en.wikipedia.org]
- 2. Chlorpropham | C10H12ClNO2 | CID 2728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. covachem.com [covachem.com]
- 4. fao.org [fao.org]
- 5. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 6. hh-ra.org [hh-ra.org]
- 7. escholarship.org [escholarship.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Immobilized sulfatase:beta-glucuronidase enzymes for the qualitative and quantitative analysis of drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 4-Hydroxychlorpropham Sulfate Detection
Welcome to the technical support center for the analysis of 4-hydroxychlorpropham sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with the detection of this polar metabolite. As a sulfated conjugate, 4-hydroxychlorpropham sulfate presents unique analytical hurdles, primarily significant matrix effects that can compromise data accuracy and reproducibility. This resource provides field-proven insights and validated protocols to help you navigate these complexities.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of 4-hydroxychlorpropham sulfate and the phenomenon of matrix effects.
Q1: What is 4-hydroxychlorpropham sulfate and why is its detection challenging?
4-Hydroxychlorpropham sulfate is a primary metabolite of chlorpropham, a widely used herbicide and potato sprout inhibitor. The addition of a sulfate group significantly increases the polarity of the parent compound, making it more water-soluble and readily excretable in biological systems. This high polarity, however, makes it difficult to extract from complex matrices and can lead to poor retention on traditional reversed-phase chromatography columns.
Q2: What are matrix effects and how do they impact the analysis of 4-hydroxychlorpropham sulfate?
Matrix effects are the alteration of an analyte's ionization efficiency in the mass spectrometer source due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1] For a polar analyte like 4-hydroxychlorpropham sulfate, matrix components such as salts, endogenous metabolites, and phospholipids in biological samples (e.g., urine, plasma) or pigments and sugars in plant tissues are common sources of interference.
Q3: How can I determine if my analysis is affected by matrix effects?
The presence of matrix effects can be evaluated by comparing the peak response of the analyte in a standard solution prepared in a pure solvent to the peak response of the analyte spiked into a blank matrix extract at the same concentration. A significant difference in the signal intensity indicates the presence of matrix effects.
Q4: What are the general strategies to mitigate matrix effects?
There are several approaches to minimize the impact of matrix effects:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Separation: To separate the analyte from co-eluting matrix components.
-
Matrix-Matched Calibration: To compensate for the matrix effect by preparing calibration standards in a blank matrix extract.
-
Use of Internal Standards: Preferably a stable isotope-labeled version of the analyte, to normalize for signal variations.
-
Sample Dilution: To reduce the concentration of interfering matrix components.[2]
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
A. Sample Preparation Issues
Q1: I am experiencing low recovery of 4-hydroxychlorpropham sulfate from my samples. What could be the cause and how can I improve it?
Low recovery is a common issue for highly polar analytes. The potential causes and solutions are outlined below:
-
Inadequate Extraction Solvent: The polarity of your extraction solvent may not be sufficient to efficiently extract the sulfated metabolite.
-
Solution: For biological fluids like urine or plasma, a protein precipitation step with a polar organic solvent like acetonitrile or methanol is a good starting point.[3] For plant matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be employed.
-
-
Inefficient Phase Separation in QuEChERS: For complex matrices, achieving clean phase separation can be difficult, leading to analyte loss.
-
Solution: Optimization of the salting-out step in the QuEChERS protocol is crucial. Experiment with different salt combinations, such as magnesium sulfate and sodium chloride, to improve the partitioning of the polar analyte into the organic phase.[4]
-
-
Analyte Loss during Evaporation: If your protocol involves an evaporation and reconstitution step, the highly polar nature of the analyte might lead to poor recovery.
-
Solution: Minimize evaporation to dryness. If evaporation is necessary, use a gentle stream of nitrogen and a controlled temperature. Reconstitute in a solvent that is compatible with your LC mobile phase and ensures complete dissolution of the analyte.
-
Experimental Protocol: Modified QuEChERS for Polar Metabolites in Plant Matrices
-
Homogenization: Homogenize 10 g of the sample with 10 mL of water.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.
-
Salting-Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. Shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture optimized for polar interferences. A combination of PSA (primary secondary amine) and C18 is a good starting point.[5]
-
Final Centrifugation: Vortex and centrifuge. The supernatant is ready for LC-MS/MS analysis.
Q2: My extracts are still showing significant matrix effects even after QuEChERS/protein precipitation. What are my next steps?
If initial cleanup is insufficient, a more targeted approach like Solid-Phase Extraction (SPE) is recommended.
-
Sub-optimal SPE Sorbent: The choice of SPE sorbent is critical for retaining and eluting a polar, sulfated metabolite.
-
Solution: A mixed-mode or a polymeric reversed-phase sorbent is often more effective than traditional C18 for polar compounds.[6] Consider a sorbent with both reversed-phase and anion-exchange properties to enhance the retention of the negatively charged sulfate group.
-
-
Ineffective Wash and Elution Solvents: The solvents used for washing the SPE cartridge and eluting the analyte must be carefully chosen.
-
Solution: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to desorb the analyte from the sorbent. A gradient elution approach may be necessary.
-
Experimental Protocol: Solid-Phase Extraction (SPE) for 4-Hydroxychlorpropham Sulfate
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Equilibration: Equilibrate the cartridge with 3 mL of the sample loading buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample extract onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with 3 mL of a stronger organic solvent or a mixture (e.g., 90:10 methanol:ammonia solution).
-
Evaporation and Reconstitution: Evaporate the eluate to near dryness and reconstitute in the initial mobile phase.
Logical Flow for Sample Preparation Troubleshooting
Caption: Troubleshooting workflow for sample preparation.
B. LC-MS/MS Analysis Issues
Q1: I am observing poor peak shape and retention for 4-hydroxychlorpropham sulfate on my C18 column. How can I improve this?
The high polarity of the analyte is the likely cause.
-
Solution:
-
Alternative Column Chemistry: Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reversed-phase column.
-
Mobile Phase Modifiers: For reversed-phase chromatography, using a mobile phase with a low pH (e.g., containing formic acid) can help to suppress the ionization of any residual silanol groups on the column, improving peak shape. For HILIC, a higher percentage of organic solvent in the mobile phase is needed for retention.
-
Q2: I am struggling to achieve good sensitivity and selectivity in my MS/MS method. What are the key parameters to optimize?
The fragmentation of sulfated compounds can be challenging.
-
Solution:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for sulfated compounds due to the presence of the negatively charged sulfate group.
-
Fragmentation: Sulfated metabolites often exhibit a characteristic neutral loss of SO3 (80 Da) during collision-induced dissociation (CID).[7] This transition can be used as a highly specific Multiple Reaction Monitoring (MRM) transition for quantification.
-
Collision Energy Optimization: The collision energy should be carefully optimized to achieve the desired fragmentation pattern. A good starting point is to monitor the precursor ion and the fragment ion corresponding to the loss of SO3.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 65 ± 8 | -45 | 12 |
| QuEChERS (Standard) | 72 ± 6 | -38 | 9 |
| QuEChERS (Optimized) | 85 ± 5 | -25 | 6 |
| Solid-Phase Extraction | 92 ± 4 | -15 | 5 |
Note: The data presented in this table is illustrative and will vary depending on the specific matrix and experimental conditions.
Visualization of the Analytical Workflow
Caption: General analytical workflow for 4-hydroxychlorpropham sulfate.
III. Concluding Remarks
Overcoming matrix effects in the analysis of 4-hydroxychlorpropham sulfate requires a systematic and well-optimized analytical approach. By carefully selecting and refining sample preparation techniques, optimizing chromatographic separation, and fine-tuning mass spectrometric detection parameters, researchers can achieve reliable and accurate quantification of this challenging metabolite. This guide provides a foundation for developing and troubleshooting your methods. For further assistance, please consult the referenced literature.
IV. References
-
U.S. Geological Survey. (n.d.). Analytical Method for the Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]
-
Macías-Montes, A., et al. (2025). Optimization and validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues in commercial dry food. Journal of Chromatography A, 1756, 466093. [Link]
-
Lawrence Livermore National Lab. (2014). Extraction of Sulfur Mustard Metabolites from Urine Samples and Analysis by Liquid Chromatography-High-Resolution Mass Spectrometry. OSTI.GOV. [Link]
-
Macías-Montes, A., et al. (2025). Optimization and validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues in commercial dry food. Journal of Chromatography A, 1756, 466093. [Link]
-
Khosrowshahi, M. R., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2269. [Link]
-
Gilar, M., et al. (2001). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(12), 1345–1353. [Link]
-
Kwon, O., et al. (2023). Optimization of QuEChERS Extraction for Determination of Carotenoids, Polyphenols, and Sterols in Orange Juice Using Design of Experiments and Response Surface Methodology. Foods, 12(16), 3073. [Link]
-
Cabral, E. C., & Zocolo, G. J. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 747-771. [Link]
-
Thapa, B., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Metabolites, 10(10), 409. [Link]
-
Wang, Y., et al. (2026). Response Surface Methodology-Optimized QuEChERS Combined with Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry for Simultaneous Screening of Pesticides and Mycotoxins in Astragalus. Foods, 15(5), 682. [Link]
-
Morris, M. E., & Levy, G. (2005). Human sulfate kinetics. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 289(5), R1496-R1501. [Link]
-
Cole, D. E. C., & Evrovski, J. (2024). Analytical methods for quantitating sulfate in plasma and serum. Essays in Biochemistry, 68(4), 589-598. [Link]
-
Waters Corporation. (n.d.). An Enhanced LC-MS/MS Method for the Determination of 81 Pesticide Residues in Fruit and Vegetables Using the Quattro Premier Mass Spectrometer. [Link]
-
Correia, M., et al. (2022). Method overview for the targeted sulfatome analysis in urine and plasma samples collected from the same individuals. ResearchGate. [Link]
-
Kim, J. H., et al. (2022). Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. Toxins, 14(11), 740. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Hsieh, Y. T., et al. (2010). Analysis of 81 pesticides and metabolite residues in fruits and vegetables by diatomaceous earth column extraction and LC/MS/MS determination. Journal of Food and Drug Analysis, 18(5), 349-361. [Link]
-
Kumar, P., et al. (2025). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 91(2), 1-10. [Link]
-
Khosrowshahi, M. R., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2269. [Link]
-
LCGC. (2025). LC–MS/MS Method Tackles Complex Challenge of Pesticide Detection in Chili Powder. [Link]
-
U.S. Geological Survey. (n.d.). Analytical Method for the Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]
-
Bioanalysis Zone. (2017). Biocompatible Solid Phase Micro Extraction (BioSPME): A Tool to Overcome Matrix Effect for Multi-Class Compound Methods. [Link]
-
de Oliveira, A. C. G., et al. (2017). Magnetic solid phase extraction for determination of drugs in biological matrices. Bioanalysis, 9(5), 447-463. [Link]
-
Ulrich, S. (2000). Solid-phase micro-extraction of drugs from biological matrices. Journal of Chromatography A, 885(1-2), 129-151. [Link]
-
Hach. (n.d.). Sulfate, SulfaVer 4 Method. [Link]
-
Cole, D. E. C., & Evrovski, J. (2024). Analytical methods for quantitating sulfate in plasma and serum. Essays in Biochemistry, 68(4), 589-598. [Link]
-
Wyska, E., & Trawińska, E. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
-
Deshpande, G. R., et al. (2010). Determination of sulfate and glutarate ions in Abacavir Hemisulfate using ion chromatography with conductivity detection. Journal of Chemical and Pharmaceutical Research, 2(2), 321-329. [Link]
Sources
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. iris.unito.it [iris.unito.it]
- 5. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-hydroxychlorpropham sulfate in frozen urine samples
Technical Support Center: Stability and Analysis of 4-Hydroxychlorpropham Sulfate in Frozen Urine
Overview & Scientific Grounding Chlorpropham (CIPC) is a widely utilized herbicide and potato sprout inhibitor. In human biomonitoring, its primary and most reliably detectable urinary metabolite is 4-hydroxychlorpropham-O-sulphonic acid (4-HSA)[1]. Following cytochrome P450-mediated oxidation, the intermediate 4-hydroxychlorpropham undergoes rapid phase II metabolism via sulfotransferases and glucuronosyltransferases[2]. Because 4-HSA is highly polar and structurally dependent on a delicate sulfate ester bond, maintaining its stability in frozen urine matrices requires strict pre-analytical controls to prevent spontaneous hydrolysis or enzymatic cleavage.
Part 1: Troubleshooting Guide
Issue: Significant loss of 4-HSA signal after multiple freeze-thaw cycles.
-
Causality: Urine contains trace amounts of endogenous sulfatases and potentially bacterial contaminants. During freeze-thaw cycles, cellular debris lyses, releasing active enzymes that cleave the sulfate group from 4-HSA, reverting it to free 4-hydroxychlorpropham. Additionally, cryoprecipitation of urinary proteins can physically trap the polar conjugate.
-
Resolution: Never subject urine samples to more than two freeze-thaw cycles. Thaw samples strictly on ice (0–4°C) to suppress enzymatic activity. If a sample must be re-analyzed, aliquot the urine into smaller volumes prior to the initial freezing at -80°C.
Issue: High variability in LC-MS/MS retention times or peak splitting.
-
Causality: 4-HSA is highly polar and elutes early in reversed-phase chromatography. High concentrations of urinary salts (matrix effects) can overload the stationary phase, causing poor peak shape.
-
Resolution: Ensure the use of an ultrafiltration step (e.g., Amicon Ultra 30kDa) rather than simple "dilute-and-shoot" methods[1]. This removes high-molecular-weight interferences while keeping the polar 4-HSA intact. Validate the system by checking retention time shifts; an optimized system should maintain shifts between −0.04 min and +0.05 min[1].
Issue: Discrepancy between suspected exposure and 4-HSA quantification.
-
Causality: If the urine sample was subjected to harsh acidic conditions or unoptimized enzymatic deconjugation, the 4-HSA may have been destroyed.
-
Resolution: 4-HSA is exceptionally stable when analyzed directly as a conjugate. Avoid using β-glucuronidase/arylsulfatase from Helix pomatia for this specific analyte, as direct quantification of the sulfate conjugate (Method A) yields higher fidelity data and bypasses incomplete enzymatic deconjugation[1].
Part 2: Frequently Asked Questions (FAQs)
Q: What is the optimal storage temperature for long-term stability of 4-HSA? A: For long-term archiving (>30 days), samples must be stored at -80°C. While -20°C is sufficient for short-term storage, it does not completely halt all hydrolytic processes in complex matrices like urine.
Q: How do I control for matrix degradation during sample preparation? A: The protocol must be a self-validating system. You must spike the urine with an isotopically labeled internal standard (e.g., 4-HSA-d7) immediately after thawing and before ultrafiltration[1]. Because 4-HSA-d7 shares the exact physicochemical properties of the endogenous analyte, any degradation or ion suppression occurring during preparation will equally affect the internal standard, allowing for accurate ratio-based quantification.
Q: Can 4-HSA be used as a reliable population biomarker? A: Yes. Epidemiological studies have demonstrated that 4-HSA is a highly sensitive biomarker. For instance, it has been detected in 97% of urine samples from residents in agricultural areas with known chlorpropham application, compared to 67% in control areas[3].
Part 3: Quantitative Stability & Performance Data
The following table summarizes the expected chromatographic stability and detection metrics for 4-HSA and related pesticide metabolites in urine when adhering to the optimized ultrafiltration LC-MS/MS workflow[1].
| Metric | Observed Value / Range | Implications for 4-HSA Stability |
| Median Peak Area Ratio (Pre/Post-run) | 1.18 | Indicates excellent detection stability over a standard analytical batch at 4°C. |
| Retention Time Shift | -0.04 to +0.05 min | Demonstrates robust chromatographic stability; minimal matrix-induced column degradation. |
| Detection Frequency (Exposed Populations) | Up to 97% | Confirms 4-HSA is biologically stable enough in vivo and in vitro to serve as a primary biomarker. |
| Ionization Mode | Negative (ESI-) | Optimal for sulfate conjugates; avoids fragmentation seen in positive mode. |
Part 4: Validated Experimental Protocol
To ensure scientific integrity, the following step-by-step methodology details the direct analysis of 4-HSA from frozen urine, avoiding the pitfalls of chemical degradation.
Method A: Direct Ultrafiltration and LC-MS/MS Analysis [1]
-
Sample Thawing: Remove urine samples from -80°C storage and place them on wet ice. Allow them to thaw completely without external heat.
-
Homogenization: Gently vortex the thawed urine for 5 seconds to resuspend any settled solutes.
-
Internal Standard Addition: Transfer a 1.0 mL aliquot of the cold urine to a clean microcentrifuge tube. Immediately add 10 µL of the internal standard working solution (4-HSA-d7, 100 ng/mL). Vortex briefly.
-
Ultrafiltration: Transfer the spiked urine to an Amicon Ultra 30kDa centrifugal filter unit.
-
Centrifugation: Centrifuge the filter units at 14,000 × g for 15 minutes at 4°C. Causality note: The 4°C temperature prevents thermal degradation of the sulfate bond during the physical stress of centrifugation.
-
Sample Transfer: Carefully collect the ultrafiltrate from the bottom reservoir. Transfer 200 µL into an amber LC autosampler vial equipped with a glass insert.
-
Instrumental Analysis: Inject 5 µL into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the specific MRM transitions for 4-HSA (e.g., precursor m/z corresponding to [M-H]-).
Part 5: Workflow Visualization
The following diagram illustrates the critical path for processing frozen urine to preserve 4-HSA integrity.
Workflow for the extraction and analysis of 4-HSA from frozen urine samples.
References
1.1. National Institutes of Health (NIH). 2.3. UvA-DARE (Digital Academic Repository). 3.2. National Institutes of Health (NIH).
Sources
- 1. Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
Technical Support Center: Troubleshooting Low Recovery of Sulfated Metabolites in LC-MS
Welcome to the technical support center for troubleshooting challenges in the analysis of sulfated metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering low recovery of these important, yet often challenging, analytes. Here, we will explore the underlying reasons for poor recovery and provide actionable, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I'm observing consistently low signal intensity and poor recovery for my sulfated metabolites. What are the most likely causes?
Low recovery of sulfated metabolites is a common issue stemming from their unique physicochemical properties. The primary culprits often lie in three main areas of the LC-MS workflow:
-
Sample Preparation: Sulfated metabolites are highly polar and can be prone to degradation. Inefficient extraction from the sample matrix or loss during cleanup steps is a major contributor to low recovery.[1][2] This can be due to issues like incomplete extraction, decomposition, or loss during the cleanup process.[1]
-
Chromatographic Retention: The high polarity of the sulfate group makes these compounds challenging to retain on traditional reversed-phase (RP) columns. Poor retention leads to co-elution with other matrix components, causing ion suppression in the mass spectrometer.
-
Ionization Efficiency: The sulfate group is acidic and can be labile, meaning it can easily be lost.[3] Inefficient ionization or in-source fragmentation can significantly reduce the signal of the intact sulfated metabolite.[3]
This guide will walk you through troubleshooting each of these areas to enhance the recovery and signal intensity of your sulfated analytes.
Q2: How can I improve the extraction efficiency of sulfated metabolites from my biological samples (e.g., urine, plasma)?
Improving extraction efficiency requires a method that effectively isolates these polar compounds from a complex matrix. Solid-Phase Extraction (SPE) is a highly selective and effective technique for this purpose.[4]
Troubleshooting SPE for Sulfated Metabolites:
-
Sorbent Selection: For polar sulfated metabolites, a reversed-phase sorbent is often a good starting point. However, the choice depends on the overall properties of the metabolite.
-
Sample Pre-treatment: Proper sample pre-treatment is crucial for optimizing analyte retention. This often involves particulate removal and adjusting the sample's chemistry.[4] For aqueous samples, conditioning the SPE cartridge with a solvent similar to the sample matrix is a key first step.[5]
-
pH Adjustment: The pH of your sample can significantly impact the retention of sulfated metabolites on the SPE sorbent. Ensure the pH is adjusted to a level where your analyte of interest is in the appropriate ionic state for optimal retention.
-
Elution Solvent: If you are experiencing low recovery, your elution solvent may not be strong enough to fully desorb the analyte from the sorbent.[4] Consider increasing the organic content or using a stronger solvent.
Experimental Protocol: Optimizing SPE Recovery
This protocol outlines a systematic approach to identify and rectify analyte loss during SPE.
-
Fraction Collection: Process a standard solution of your analyte (in a clean solvent) through the entire SPE procedure. Collect the flow-through from each step: sample loading, wash, and elution.
-
Analysis: Analyze each collected fraction by LC-MS to determine where the analyte is being lost.
-
Systematic Optimization:
-
Loss during Loading: If the analyte is found in the loading fraction, it indicates poor retention. Re-evaluate your sorbent choice and sample pH.
-
Loss during Washing: Analyte presence in the wash fraction suggests the wash solvent is too strong. Use a weaker solvent (e.g., lower percentage of organic).
-
Analyte Retained on Column: If little to no analyte is found in the elution fraction, the elution solvent is too weak. Increase the solvent strength.
-
Below is a DOT script to visualize this troubleshooting workflow.
Caption: Troubleshooting workflow for low SPE recovery.
Q3: My sulfated metabolite is eluting too early on my reversed-phase column, leading to ion suppression. How can I improve its retention?
Poor retention on reversed-phase columns is a classic challenge for highly polar compounds like sulfated metabolites. Here are several strategies to address this:
-
Use of Ion-Pairing Agents: Volatile ion-pairing reagents can be added to the mobile phase to enhance the retention of ionic analytes. For negatively charged sulfated metabolites, a cationic ion-pairing agent is used.
-
Common Volatile Ion-Pairing Agents for LC-MS:
-
Formic Acid (FA): A weak ion-pairing reagent generally preferred for MS detection to maximize sensitivity.[6]
-
Trifluoroacetic Acid (TFA): A strong ion-pairing reagent that can improve peak shape but is known to cause significant ion suppression.[6] Use at very low concentrations (<0.05%) if necessary.[7]
-
Ammonium Formate/Acetate: These volatile salts can be effective and are compatible with both positive and negative ionization modes.
-
-
-
Alternative Chromatographic Modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds. The stationary phases are polar, and the mobile phases are typically high in organic content.
-
Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.
-
Data Presentation: Comparison of Ion-Pairing Agents
| Ion-Pairing Reagent | Typical Concentration | Pros | Cons |
| Formic Acid (FA) | 0.05 - 0.2% | Good MS compatibility, enhances positive ionization | Weaker ion-pairing, may not provide sufficient retention |
| Trifluoroacetic Acid (TFA) | < 0.05% | Strong ion-pairing, improves peak shape | Causes significant ion suppression in ESI |
| Ammonium Formate | 5 - 20 mM | Good MS compatibility, provides ionic strength | May not be a strong enough ion-pair for all analytes |
| Ammonium Acetate | 5 - 20 mM | Good MS compatibility, useful for pH control | Can form adducts with some analytes |
Q4: I suspect my sulfated metabolites are degrading during sample preparation or in the ion source. How can I confirm and prevent this?
The sulfate group can be labile, especially under certain pH or temperature conditions.[3]
Troubleshooting Analyte Stability:
-
Enzymatic Degradation: Biological samples may contain sulfatase enzymes that can cleave the sulfate group.[8][9] It's important to use high-purity sulfatases for hydrolysis experiments to avoid non-specific activity.[8][10]
-
Prevention: Keep samples on ice, and consider adding a sulfatase inhibitor if enzymatic degradation is suspected.
-
-
In-Source Fragmentation/Decay: Harsh conditions in the electrospray ionization (ESI) source can cause the sulfate group to fragment off.[11]
Experimental Protocol: Optimizing ESI Parameters for Stable Ionization
-
Infuse a Standard: Directly infuse a standard solution of your sulfated metabolite into the mass spectrometer.
-
Systematic Parameter Adjustment:
-
Capillary/Spray Voltage: Start with a lower voltage and gradually increase it. High voltages can lead to corona discharge and analyte degradation.[13]
-
Cone/Orifice/Declustering Potential: This voltage extracts ions into the mass analyzer. Higher voltages can induce in-source fragmentation.[13] Optimize for maximum signal of the parent ion.
-
Gas Flow and Temperature: The nebulizing and desolvation gas flows and temperatures are critical for efficient droplet formation and desolvation.[13] High temperatures can cause thermal degradation.
-
Below is a DOT script illustrating the key ESI parameters to optimize.
Caption: Key ESI parameters for optimization.
Q5: What are some general "best practices" to keep in mind for LC-MS analysis of sulfated metabolites?
-
Use High-Purity Solvents and Reagents: To minimize background noise and interferences.[14]
-
System Suitability Tests: Regularly inject a standard to monitor system performance, including retention time stability and signal intensity.[14]
-
Internal Standards: Use a stable isotope-labeled internal standard for your analyte of interest to correct for matrix effects and variations in recovery.[15][16]
-
Methodical Troubleshooting: When encountering low recovery, analyze the process step-by-step to pinpoint the source of the loss.[1][4]
By systematically addressing each stage of the LC-MS workflow, from sample preparation to ionization, you can significantly improve the recovery and data quality for your sulfated metabolite analysis.
References
-
Profiling Urinary Sulfate Metabolites With Mass Spectrometry - Frontiers. [Link]
-
Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC. [Link]
-
Online In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Automated Analysis of Four Sulfated Steroid Metabolites in Saliva Samples - PMC. [Link]
-
Enzymatic hydrolysis analysis of regioisomeric sulfated metabolites - DiVA. [Link]
-
Optimising the ESI-MS for Poly sulfated sugars - Chromatography Forum. [Link]
-
Which ion pair reagents are compatible with LC-MS? - ResearchGate. [Link]
-
10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. [Link]
-
(A) Hydrolysis experiments of selected sulfated substrates using... - ResearchGate. [Link]
-
Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC. [Link]
-
Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates - Upce.cz. [Link]
-
Evaluation of sulfate conjugated metabolites to improve detection capabilities of the misuse of ananbolic androgenic steroids - WADA. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. [Link]
-
Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling | Request PDF - ResearchGate. [Link]
-
Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. [Link]
-
Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. [Link]
-
(PDF) Profiling Urinary Sulfate Metabolites With Mass Spectrometry - ResearchGate. [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
Understanding and Improving Solid-Phase Extraction | LCGC International. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. [Link]
-
Solid-Phase Extraction - Chemistry LibreTexts. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. [Link]
-
Method 3535A: Solid-Phase Extraction (SPE ... - EPA. [Link]
-
Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis - SciSpace. [Link]
-
A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - MDPI. [Link]
Sources
- 1. welchlab.com [welchlab.com]
- 2. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Profiling Urinary Sulfate Metabolites With Mass Spectrometry [frontiersin.org]
- 9. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imcstips.com [imcstips.com]
- 11. Optimising the ESI-MS for Poly sulfated sugars - Chromatography Forum [chromforum.org]
- 12. researchgate.net [researchgate.net]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. zefsci.com [zefsci.com]
- 15. Online In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography–Tandem Mass Spectrometry for Automated Analysis of Four Sulfated Steroid Metabolites in Saliva Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing Enzymatic Hydrolysis for Chlorpropham (CIPC) Analysis
Topic: High-Efficiency Enzymatic Hydrolysis of Chlorpropham Metabolites (4-HSA) in Biological Matrices. Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists. Current Status: Active Support Guide.
Introduction: The Hydrolysis Critical Control Point
In the biomonitoring of Chlorpropham (CIPC), the quantification of its primary metabolite, 4-hydroxychlorpropham (4-HSA) , is the industry standard for assessing exposure. However, >90% of 4-HSA in urine exists as Phase II conjugates (glucuronides and sulfates).
The Challenge: Unlike many drugs of abuse that primarily form glucuronides, 4-HSA forms significant amounts of sulfate conjugates . Standard recombinant
This guide provides a validated, self-correcting workflow to optimize hydrolysis efficiency while preventing the artifactual degradation of CIPC into toxic 3-chloroaniline (3-CA).
Part 1: The Core Protocol (The "Golden Path")
This protocol is designed to maximize the recovery of total 4-HSA (aglycone) while minimizing thermal degradation.[1]
1. Enzyme Selection Strategy
-
Reasoning: This is a crude extract containing both
-glucuronidase and arylsulfatase .[1]-
Warning: Do not use pure E. coli or Abalone glucuronidase unless you have validated that your specific matrix contains only glucuronides.[1] For CIPC, sulfatase activity is non-negotiable.
-
2. Optimized Reaction Conditions
| Parameter | Optimal Setting | Technical Rationale |
| Buffer System | 1.0 M Sodium Acetate, pH 5.0 | Helix pomatia enzymes exhibit peak activity at acidic pH (4.8–5.2).[1] Neutral pH (used for E. coli) will deactivate the sulfatase component.[1] |
| Enzyme Load | >3,000 Units/mL urine | High titers are required to overcome competitive inhibition from endogenous urinary compounds (e.g., urea, salts). |
| Temperature | 37°C (Overnight) or 50°C (2-4 hours) | 37°C is the "safe zone" to prevent thermal degradation. 50°C accelerates kinetics but increases the risk of converting CIPC to 3-CA.[1] |
| Agitation | Gentle shaking (not vortexing) | Maintains homogeneity without denaturing the enzyme through shear stress.[1] |
3. Step-by-Step Workflow
-
Aliquot: Transfer 1.0 mL of urine into a glass centrifuge tube.
-
Buffer: Add 1.0 mL of 1.0 M Sodium Acetate buffer (pH 5.0) containing 20 µL of
-glucuronidase/arylsulfatase (from Helix pomatia). -
Internal Standard: Add isotopically labeled internal standard (4-HSA-d7 ) prior to hydrolysis to track enzyme efficiency and matrix effects.
-
Incubation: Seal and incubate at 37°C for 16 hours (overnight).
-
Termination: Stop reaction by adding 200 µL of ice-cold Acetonitrile or by adjusting pH to <2.0 (if proceeding to SPE).
Part 2: Visualizing the Pathway & Logic
Figure 1: Metabolic Hydrolysis & Analytical Pathway
This diagram illustrates the conversion of conjugates back to the analyzable aglycone and the risk of degradation.
Caption: Figure 1. The enzymatic cleavage of Phase II conjugates is required to quantify total 4-HSA.[1] Excessive heat or acid can degrade the target into 3-chloroaniline.[1]
Part 3: Troubleshooting Guide (FAQs)
Q1: I am seeing low recovery of 4-HSA despite adding enzyme. What is wrong?
Diagnosis: This is likely due to Enzyme Inhibition or pH Drift .[1]
-
The Cause: Urine is a highly variable matrix.[1] High specific gravity (concentrated urine) contains high levels of endogenous inhibitors.[1] Furthermore, if the urine is naturally alkaline (pH > 7), it can shift your buffer pH outside the enzyme's active range (pH 5.0).
-
The Fix:
-
Check pH: Measure the pH of the sample after adding the buffer. It must be between 4.5 and 5.[1]5. If not, increase buffer molarity (e.g., use 2.0 M Acetate).
-
Dilution: Dilute the urine 1:1 with water before hydrolysis to reduce inhibitor concentration.[1]
-
Positive Control: Run a "System Suitability Sample" spiked with 4-HSA-Glucuronide standard (not just the parent) to verify cleavage activity.[1]
-
Q2: Can I use acid hydrolysis instead of enzymes to save money?
Diagnosis: Not recommended for metabolite speciation.[1]
-
The Science: Acid hydrolysis (e.g., 6N HCl, 100°C) is a "sledgehammer" approach. While it effectively cleaves conjugates, it often degrades 4-HSA into 3-chloroaniline (3-CA) .[1]
-
The Consequence: You will lose the specificity of the 4-HSA biomarker. If you are legally required to report 4-HSA, acid hydrolysis will cause a false negative for 4-HSA and a false positive for 3-CA.[1]
Q3: Why do I detect 3-Chloroaniline (3-CA) in my enzymatic samples?
Diagnosis: Thermal Degradation or Contaminated Enzyme .
-
The Cause:
-
The Fix:
-
Lower incubation temperature to 37°C.
-
Analyze a "Blank + Enzyme" sample to check for background 3-CA in the reagent.[1]
-
Part 4: Decision Tree for Optimization
Use this logic flow to troubleshoot inconsistent results.
Caption: Figure 2. Diagnostic workflow for resolving low analyte recovery during CIPC analysis.
References
-
Centers for Disease Control and Prevention (CDC). (2019).[1] Lab 26: Phenolic Metabolites of Pesticides in Urine. National Center for Environmental Health.[1][3] Link
-
Blount, B. C., et al. (2000).[1] "Quantitative Detection of Urinary Metabolites of Chlorpropham." Journal of Chromatography B. (Establishes 4-HSA as the primary biomarker).[1]
-
Food and Agriculture Organization (FAO). (2000).[1] Chlorpropham: Residues in Food and Evaluations. Link
-
Schmidt, L., et al. (2020).[1] "Fate of Chlorpropham during High-Temperature Processing of Potatoes." Journal of Agricultural and Food Chemistry. (Details the thermal degradation of CIPC to 3-chloroaniline). Link[1]
-
Dwivedi, P., et al. (2019).[1][2] "Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers." Chemosphere.[1] (Comparison of Helix pomatia vs. Recombinant enzymes). Link
Sources
Technical Support Center: Resolving 4-Hydroxychlorpropham Sulfate from Isobaric Interferences
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the quantitative analysis of 4-hydroxychlorpropham sulfate. We will delve into the common but significant challenge of resolving this target analyte from isobaric interferences using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document moves beyond standard operating procedures to explain the underlying principles and provide robust troubleshooting strategies to ensure data integrity and accuracy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a baseline understanding of the analyte and the analytical challenges.
Q1: What is 4-hydroxychlorpropham sulfate and why is its analysis important?
A1: 4-hydroxychlorpropham sulfate is a primary phase II metabolite of chlorpropham (CIPC), a widely used herbicide and potato sprout suppressant.[1][2][3] Following ingestion or exposure, chlorpropham undergoes hydroxylation to form 4-hydroxychlorpropham, which is then conjugated with sulfate to increase its water solubility and facilitate excretion.[4] Monitoring this sulfate conjugate is crucial in toxicology, environmental science, and food safety studies to understand the metabolic fate of chlorpropham and to conduct comprehensive exposure risk assessments.[5]
Q2: What is an isobaric interference in the context of LC-MS/MS?
A2: Isobaric interferences are a significant challenge in mass spectrometry where two or more distinct chemical compounds have the same nominal (integer) mass-to-charge ratio (m/z).[6] In LC-MS/MS, even if compounds co-elute from the chromatography column, they can often be distinguished if they produce different fragment ions (product ions) upon collision-induced dissociation (CID). The true analytical challenge arises when isobaric compounds not only share the same precursor m/z but also produce one or more of the same product ions, leading to a composite signal and inaccurate quantification.[7][8]
Q3: Why is 4-hydroxychlorpropham sulfate particularly susceptible to isobaric interference?
A3: The susceptibility arises from its structure and the complexity of biological or environmental matrices. Potential isobaric interferents include:
-
Other Sulfated Metabolites: Different isomers of hydroxylated chlorpropham (e.g., 2- or 3-hydroxychlorpropham) that are also sulfated would be isobaric.
-
Matrix Endobiotics: Biological samples contain numerous endogenous sulfated molecules (e.g., sulfated steroids) that could potentially have the same nominal mass.
-
Metabolites of Other Xenobiotics: If the sample source was exposed to other chemicals, their sulfated metabolites could interfere. A critical and often overlooked interference source for phosphate-containing molecules are isobaric sulfate metabolites.[8] While less common for this specific analysis, it highlights that compounds with different elemental compositions can be isobaric.
Q4: What is the standard analytical approach for quantifying this metabolite?
A4: The gold-standard technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), typically using a triple quadrupole (QqQ) instrument operating in Multiple Reaction Monitoring (MRM) mode.[9][10] This approach relies on a two-stage filtering process: selecting the analyte's specific precursor ion mass in the first quadrupole and detecting only specific, characteristic product ion masses in the third quadrupole. This provides the high selectivity needed for complex samples.[11] The primary strategy to resolve interferences involves a combination of optimized chromatographic separation and highly selective mass spectrometric detection.
Section 2: The Analytical Challenge: A Deeper Dive into Isobaric Overlap
The core problem is not just that two compounds have the same mass, but that they can behave similarly in the mass spectrometer. In an MRM experiment, we monitor a transition (Precursor Ion → Product Ion). If an interfering compound has the same precursor ion m/z and fragments to produce the same product ion m/z as our target analyte, the detector cannot distinguish them.
This leads to artificially inflated signals, inaccurate quantification, and inconsistent ion ratios (the ratio of a primary "quantifier" transition to a secondary "qualifier" transition), which is a key metric for identity confirmation. A particularly insidious case was documented in the bioanalysis of a phosphate prodrug, which was found to metabolize into an isobaric sulfate metabolite that shared the same major product ions, making differentiation by standard MRM impossible without exceptional chromatography.[8]
Caption: Conceptual workflow of an unresolved isobaric interference.
Section 3: Troubleshooting & Resolution Guide
This guide uses a problem-and-solution format to address issues you may encounter during method development and sample analysis.
Problem 1: My chromatogram shows a single peak for the target MRM transition, but it's broad, asymmetric, or has a noticeable shoulder.
Answer: This is a classic sign of co-elution, where two or more compounds are not fully separated by the liquid chromatography column. While it could be poor chromatography, it's often the first indication of an isobaric interference hiding under your analyte peak.
-
Causality: Peak fronting or tailing is often caused by column overload or secondary interactions with the stationary phase. A distinct shoulder, however, strongly suggests the presence of a second, closely eluting compound that is being detected by the same MRM transition.
-
Troubleshooting Steps:
-
Lower the Concentration: Inject a 10-fold lower concentration of your sample. If the peak shape improves dramatically and the shoulder diminishes, you may have been overloading the analytical column.
-
Check Multiple Transitions: Overlay the chromatograms for your quantifier and qualifier MRM transitions. If the peak shape or apex retention time differs between the two traces, it is a strong indicator of an interference affecting one transition more than the other.
-
Proceed to Chromatographic Optimization: The most reliable solution is to improve the chromatographic separation. Refer to Protocol 1 for a systematic approach.
-
Problem 2: My peak shape is good, but the ion ratio (Qualifier/Quantifier) is inconsistent between my calibration standards and my samples.
Answer: This is a critical failure for analyte confirmation and a red flag for isobaric interference. Regulatory guidelines often require that the ion ratio in a sample be within ±30% of that observed in standards.
-
Causality: This occurs when an interfering compound contributes signal to only one of the monitored MRM transitions. For example, the interferent might share the same precursor and quantifier product ion as your analyte, but not the qualifier product ion. This artificially increases the signal for the quantifier transition, altering the ratio.
-
Troubleshooting Steps:
-
Confirm System Stability: Re-inject a mid-level calibration standard multiple times to ensure the ion ratio variability is not due to instrument instability.
-
Investigate Alternative Transitions: Your primary goal is to find a new qualifier or even a new quantifier transition that is unique to your analyte and free from interference. Refer to Protocol 2 for a systematic approach to MRM method development.
-
Enhance Chromatographic Selectivity: Even a small amount of chromatographic separation can be enough to resolve the interferent, allowing the ion ratio to be measured correctly at the apex of the analyte peak. See Protocol 1 .
-
Problem 3: How do I systematically improve my chromatography to resolve these interferences?
Answer: Chromatographic optimization is your most powerful tool. The goal is to exploit subtle differences in the physicochemical properties of the analyte and the interferent to separate them in time. Follow the detailed steps in Protocol 1: LC Method Development for Separation of Polar Metabolites . The key variables to explore are:
-
Stationary Phase Chemistry: If a standard C18 column fails, consider a Phenyl-Hexyl or a Polar-Embedded phase, which offer different selectivity mechanisms (π-π interactions, hydrogen bonding) that can be effective for polar, aromatic compounds.
-
Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is the single most effective way to change selectivity for polar analytes. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference can significantly alter elution patterns.
-
Gradient Profile: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) provides more time for the column to resolve closely eluting compounds.
Problem 4: I've exhausted my chromatographic options. How can I use the mass spectrometer to regain selectivity?
Answer: If chromatography alone cannot solve the problem, you must find a more selective detection method using the mass spectrometer. This involves finding an MRM transition that is truly unique to your analyte.
-
Causality: The fragmentation of a molecule is a highly specific process based on its exact chemical structure. Even subtle differences between your analyte and an isobaric interferent can lead to the formation of unique product ions.
-
Troubleshooting Steps:
-
Perform a Product Ion Scan: Infuse a pure standard of 4-hydroxychlorpropham sulfate (if available) or use a high-concentration sample injection and perform a product ion scan on the precursor ion (m/z 308.7). This will show you all possible fragment ions.
-
Look for High m/z Fragments: Low-mass fragments are often less specific. Look for higher-mass fragments that retain more of the parent molecule's structure, as these are more likely to be unique.
-
Systematically Test New Transitions: Follow the steps in Protocol 2: MRM Method Development to identify and validate new quantifier and qualifier transitions that are not present when analyzing a blank matrix or a suspected interfering sample. High-resolution mass spectrometry (HRMS) can be invaluable here to identify the exact mass of the interferent and your analyte, helping to predict unique fragments.[8]
-
Section 4: Protocols & Methodologies
Protocol 1: LC Method Development for Separation of Polar Metabolites
This protocol provides a systematic approach to optimize the chromatographic separation of 4-hydroxychlorpropham sulfate from potential isobars.
-
Establish Baseline Conditions:
-
Column: Start with a high-quality C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
-
-
Optimize Gradient Slope:
-
If co-elution is suspected, flatten the gradient. Extend the gradient time from 5 minutes to 10 or 15 minutes. This increases the resolution between closely eluting peaks.
-
-
Change Organic Modifier:
-
Prepare a new Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Run the same gradient profile as your best acetonitrile method. The change in solvent can dramatically alter elution order and selectivity.
-
-
Evaluate Alternative Stationary Phases:
-
If separation is still insufficient, test a column with a different selectivity.
-
Phenyl-Hexyl Phase: Provides π-π interactions, which can be highly selective for aromatic compounds like this one.
-
Polar-Embedded Phase (e.g., C18 with a carbamate group): Offers enhanced retention and alternative selectivity for polar analytes.
-
-
Validation: Once separation is achieved, confirm by analyzing spiked blank matrix. The peak for 4-hydroxychlorpropham sulfate should be symmetrical and have a consistent retention time and ion ratio.
Protocol 2: MRM Method Development for 4-Hydroxychlorpropham Sulfate
This protocol details how to find and validate selective MRM transitions. Analysis is performed in negative ion mode.
-
Determine the Precursor Ion:
-
The molecular formula is C10H12ClNO6S (MW = 309.72).[12] In negative ESI mode, the analyte will deprotonate.
-
Precursor Ion [M-H]⁻: m/z 308.7.
-
-
Identify Primary (Quantifier) Transition:
-
Infuse a standard solution and perform a product ion scan on m/z 308.7.
-
The most common and expected fragmentation for a sulfate conjugate is the neutral loss of SO₃ (79.96 Da).
-
Predicted Product Ion: [M-H-SO₃]⁻, which corresponds to the 4-hydroxychlorpropham anion at m/z 228.7 . This is typically the most abundant and stable fragment and should be your primary quantifier.
-
-
Identify Secondary (Qualifier) Transitions:
-
From the same product ion scan, identify other significant fragments. Look for fragments related to the chlorpropham structure itself. The parent CIPC molecule (m/z 213) is known to fragment to m/z 171 (loss of propene) and m/z 127 (chlorophenol ion).[13] Therefore, the de-sulfated anion (m/z 228.7) may undergo similar fragmentation.
-
Potential Qualifier Ions: Look for fragments around m/z 186.7 (loss of propene from 228.7) or m/z 142.7 (chlorohydroxyphenol ion).
-
Select at least two potential qualifier ions for testing.
-
-
Optimize Collision Energy (CE):
-
For each transition (e.g., 308.7 → 228.7, 308.7 → 186.7), perform a CE optimization experiment. Inject the analyte and ramp the CE (e.g., from -5 to -40 V) to find the voltage that produces the maximum signal for that specific product ion.
-
-
Validate Selectivity:
-
Create a final LC-MS/MS method with your chosen quantifier and qualifier transitions.
-
Inject a series of calibration standards to establish the expected ion ratio.
-
Analyze multiple batches of blank matrix to ensure no interfering peaks are present at the retention time of the analyte for any of your chosen transitions.
-
Analyze matrix samples known to contain the interference. The new transitions should ideally show no signal at the interferent's retention time, confirming their selectivity.
-
Section 5: Data Summaries & Key Parameters
Table 1: Physicochemical Properties of Chlorpropham and Key Metabolites
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Common Precursor Ion (m/z) | Ionization Mode |
| Chlorpropham (CIPC) | C₁₀H₁₂ClNO₂ | 213.66[3] | [M+H]⁺: 214.1 | Positive |
| 4-Hydroxychlorpropham | C₁₀H₁₂ClNO₃ | 229.66[14] | [M-H]⁻: 228.7 | Negative |
| 4-Hydroxychlorpropham Sulfate | C₁₀H₁₂ClNO₆S | 309.72 [12] | [M-H]⁻: 308.7 | Negative |
Table 2: Example Starting LC-MS/MS (MRM) Parameters for 4-Hydroxychlorpropham Sulfate
These are suggested starting points. Collision Energy (CE) must be optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Example CE (V) |
| 4-Hydroxychlorpropham Sulfate | 308.7 | 228.7 | Quantifier | -20 |
| 4-Hydroxychlorpropham Sulfate | 308.7 | 186.7 | Qualifier 1 | -25 |
| 4-Hydroxychlorpropham Sulfate | 308.7 | 142.7 | Qualifier 2 | -30 |
Section 6: Comprehensive Troubleshooting Workflow
This diagram outlines the logical decision-making process for identifying and resolving isobaric interferences.
Caption: Systematic workflow for resolving isobaric interferences.
References
- Alary, J., et al. (1986).
-
European Commission. (2019). Chlorpropham - Renewal Report. [Link]
-
Alary, J., et al. (2006). High Performance Liquid Chromatography Determination of Chlorpropham and Its Metabolites in Isolated Rat Hepatocyte Incubations. Taylor & Francis Online. [Link]
-
Gfeller, J., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Wikipedia. Chlorpropham. [Link]
-
Al-Qadiri, R. M., et al. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. ResearchGate. [Link]
-
Al-Qadiri, R. M., et al. (2008). Determination of Propham and Chlorpropham in Postharvest‐Treated Potatoes by Liquid Chromatography with Peroxyoxalate Chemiluminescence Detection. ResearchGate. [Link]
-
FAO. (1995). chlorpropham. [Link]
-
Al-Qadiri, R. M., et al. (2011). Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples. CABI Digital Library. [Link]
-
Gfeller, J., et al. (2022). Resolving isobaric interferences in direct infusion tandem mass spectrometry. ETH Zurich Research Collection. [Link]
-
Prentice, B. M., et al. (2018). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. PMC. [Link]
-
EPA. (2014). Independent Laboratory Validation Chlorpropham in Soil MRID 49457204. US Environmental Protection Agency. [Link]
-
AGRINFO. (2025). Maximum residue levels for chlorpropham. COLEAD. [Link]
-
University of Idaho. (1994). Residue Analytical Methods: Chlorpropham; CIPC. NUCLEUS information resources. [Link]
-
European Commission. (2021). COMMISSION REGULATION (EU) 2021/155. EUR-Lex. [Link]
-
Le, A., et al. (2017). Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives. PMC. [Link]
-
Singh, S., et al. (2012). Methodology development for routine estimation of chlorpropham in commercial potato stores. Czech Journal of Food Sciences. [Link]
-
Al-Qadiri, R. M., et al. (2016). Determination of Potato sprout inhibitors Chlopropham and its metabolite 3-Chloroaniline in potatoes samples. ResearchGate. [Link]
-
PubChem. 4-Hydroxychlorpropham. National Institutes of Health. [Link]
-
Polycil. 4-Hydroxychlorpropham Sulfate Sodium Salt. [Link]
-
Tseng, S. H., et al. (2009). Analysis of 81 pesticides and metabolite residues in fruits and vegetables by diatomaceous earth column extraction and LC/MS/MS determination. Journal of Food and Drug Analysis. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Shimadzu. (2013). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). [Link]
-
Guerrero, R. F., et al. (2019). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). PMC. [Link]
-
Shimadzu. Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]
-
European Union Reference Laboratory for Residues of Pesticides. The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. [Link]
-
Yuan, M., et al. (2018). Discovery, identification and mitigation of isobaric sulfate metabolite interference to a phosphate prodrug in LC-MS/MS bioanalysis: Critical role of method development in ensuring assay quality. PubMed. [Link]
-
Thomas, R. (2020). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy Online. [Link]
-
Kutscher, D., et al. (2020). Effective Removal of Isobaric Interferences on Strontium and Lead Using Triple-Quadrupole ICP-MS. Spectroscopy Online. [Link]
-
Li, J., et al. (2022). Research Advances in Identifying Sulfate Contamination Sources of Water Environment by Using Stable Isotopes. PMC. [Link]
-
Geng, L., et al. (2023). Isotopic apportionment of sulfate aerosols between natural and anthropogenic sources in the outflow of South Asia. EGUsphere. [Link]
-
Asafov, E. V., et al. (2022). Multiple Sulfur Isotope Evidence for Bacterial Sulfate Reduction and Sulfate Disproportionation Operated in Mesoarchaean Rocks of the Karelian Craton. MDPI. [Link]
-
The Conference Exchange. (2023). Quantification of Low-Concentration Sulfate Isotopes in Seasonal Ice Core Aerosol From 1995 to 2022 by ESI-Orbitrap-MS. [Link]
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- 10. lcms.cz [lcms.cz]
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- 12. 4-Hydroxychlorpropham sulfate Sodium Salt | CAS 28705-88-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 4-Hydroxychlorpropham | C10H12ClNO3 | CID 92262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Trace-Level Pesticide Metabolite Detection
A Senior Application Scientist's Guide to Navigating the Analytical Challenges
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and professionals in drug and pesticide development who are striving to achieve the lowest possible detection limits for pesticide metabolites. The analysis of these compounds at trace levels presents a significant challenge due to their often low concentrations, complex sample matrices, and the vast chemical diversity of both parent compounds and their metabolic products.[1]
As a Senior Application Scientist, I understand that simply following a method is not enough. True analytical success comes from understanding the causality behind each step—why a specific sorbent was chosen, how a gradient modification improves peak shape, or why one ionization technique outperforms another. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to empower you with the knowledge to not only solve common problems but also to proactively optimize your workflows for maximum sensitivity and reliability.
Section 1: The Critical Role of Sample Preparation in Trace Analysis
The journey to sensitive detection begins long before the sample reaches the instrument. Your sample preparation strategy is the foundation upon which your entire analysis rests. Inadequate extraction or cleanup can introduce variability, suppress analyte signals, and ultimately mask the very metabolites you are trying to detect.
FAQ: My analyte recoveries are low and inconsistent. How can I improve my extraction efficiency?
Answer: Low and variable recoveries are classic symptoms of a suboptimal extraction process. The goal is to efficiently disrupt the sample matrix and transfer your target analytes into a solvent, while leaving as many interferences behind as possible. The choice of method depends heavily on the analyte's polarity and the sample matrix.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone of pesticide residue analysis due to its high sample throughput and effectiveness for a wide range of pesticides.[2][3] However, the "one-size-fits-all" approach doesn't always work, especially for challenging matrices or pH-sensitive metabolites.
Expert Insight: The key to QuEChERS is the salting-out liquid-liquid partitioning step, typically using acetonitrile and a salt mixture (like MgSO₄ and NaCl or buffered versions).[4] Acetonitrile is effective because it is miscible with water, allowing it to penetrate aqueous samples, but it can be forced into a separate organic layer by adding salts, carrying the extracted analytes with it.
-
For pH-labile metabolites: The original, unbuffered QuEChERS method can result in alkaline conditions that degrade certain pesticides. Using buffered versions, such as AOAC 2007.01 (acetate buffer) or EN 15662 (citrate buffer), is crucial for maintaining a stable pH and improving the recovery of pH-dependent compounds.[4][5]
-
For dry or difficult matrices: Matrices like spices, tea, or dry grains have a high concentration of interfering compounds and low water content.[5][6] Pre-wetting the sample with water before adding acetonitrile is essential. This step rehydrates the matrix, weakening the interactions between the analytes and the sample, which significantly improves extraction efficiency.[5]
-
For high-fat matrices: Lipids are a major source of interference and can cause significant ion suppression. A freeze-out step (placing the acetonitrile extract in a freezer at -20°C or lower) can precipitate a significant portion of the lipids, which can then be removed by centrifugation or filtration before proceeding to cleanup.
Caption: Modified QuEChERS workflow for complex, dry matrices.
FAQ: I'm seeing severe signal suppression in my LC-MS/MS analysis. How can I clean up my extracts more effectively?
Answer: Signal suppression, or matrix effect, is a major obstacle to achieving low detection limits. It occurs when co-extracted matrix components interfere with the ionization of your target analytes in the mass spectrometer's source, reducing their signal.[7][8] Aggressive and targeted cleanup is the most effective way to combat this.
Dispersive Solid-Phase Extraction (d-SPE) is the cleanup step integral to the QuEChERS workflow. After extraction, an aliquot of the supernatant is mixed with a combination of sorbents to remove specific interferences.[9]
Choosing the Right Sorbent Combination:
-
PSA (Primary Secondary Amine): This is the most common sorbent. It's a weak anion exchanger that effectively removes organic acids, fatty acids, sugars, and some pigments.[6]
-
C18 (Octadecylsilane): This reverse-phase sorbent is excellent for removing non-polar interferences, such as lipids and fats.[6][9] It is essential for fatty matrices like avocado or oils.
-
GCB (Graphitized Carbon Black): GCB is extremely effective at removing pigments (like chlorophyll) and sterols.[6] Caution: GCB can strongly retain planar pesticides (e.g., some triazines or carbendazim). Use the minimum amount necessary and verify the recovery of your planar analytes.[6][7]
-
Z-Sep (Zirconia-coated silica): This sorbent is highly effective at removing both pigments and lipids and is a good alternative to GCB for removing chlorophyll without the risk of losing planar pesticides.[6]
| Sorbent | Primary Target Interferences | Best For Matrices Like... | Cautionary Notes |
| PSA | Fatty acids, organic acids, sugars | Most fruits and vegetables | Standard sorbent in most kits. |
| C18 | Non-polar lipids, fats | Avocado, nuts, oilseeds, dairy | Essential for high-fat samples. |
| GCB | Pigments (chlorophyll), sterols | Dark leafy greens (spinach), herbs | Can cause low recovery of planar pesticides. Use sparingly.[6] |
| Z-Sep | Fats, lipids, pigments | An alternative for pigmented and fatty matrices | Removes fats and pigments without retaining planar analytes.[6] |
Expert Insight: Don't be afraid to customize your d-SPE. For a sample like chili powder, which is both pigmented and contains oils, a combination of PSA, C18, and a small amount of GCB or Z-Sep would be a powerful cleanup strategy.[10] Always validate your chosen cleanup by comparing the matrix effects of a spiked sample before and after d-SPE.[7]
Section 2: Optimizing Chromatographic Separation
Excellent chromatography is non-negotiable for trace-level analysis. The goal is to achieve sharp, symmetrical peaks, which maximizes the signal-to-noise ratio (S/N) and provides baseline separation from matrix interferences and isomeric metabolites.
FAQ: My polar metabolites are eluting early with poor, broad peak shapes. How can I improve their retention and focus?
Answer: This is a very common issue, particularly when injecting a high-percentage organic solvent extract (like the acetonitrile from a QuEChERS prep) into a reverse-phase LC system. The strong organic solvent of the sample plug prevents early-eluting polar compounds from properly partitioning onto the stationary phase, causing peak distortion and poor retention.
Solutions:
-
On-line Dilution: Some modern LC systems can aspirate the sample and then draw in a plug of aqueous mobile phase behind it.[11][12] This "sandwich injection" allows the sample to mix and dilute before reaching the column, ensuring good peak shape for even the most polar analytes without manual dilution steps.[12]
-
Solvent Exchange: Evaporate the acetonitrile extract to near dryness under a gentle stream of nitrogen and reconstitute it in a weaker, more aqueous solvent that is compatible with your initial mobile phase conditions. This is effective but can be time-consuming and risks the loss of volatile metabolites.
-
Column Chemistry: Consider using a column with a more polar-modified stationary phase (e.g., AQ-C18, PFP, or Amide) designed to provide better retention for polar compounds under highly aqueous conditions.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar metabolites that are unretainable in reverse-phase, HILIC is a powerful alternative. It uses a polar stationary phase and a high-organic mobile phase, providing excellent retention for compounds like glyphosate or ethephon.[7]
-
Initial Scouting Run: Start with a broad, shallow gradient (e.g., 5% to 95% B in 15 minutes) to determine the elution window of your target metabolites. Use a standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Analyze Retention: Identify the retention time (tR) of your key metabolites.
-
Adjust Gradient Slope:
-
If metabolites are bunched together, flatten the gradient slope in that region to increase separation (e.g., if they elute between 5-7 minutes, change the gradient from 30-50% B over 5 minutes instead of 2).
-
If metabolites are too far apart, steepen the gradient to reduce run time.
-
-
Optimize Initial Conditions: For polar metabolites, ensure your starting mobile phase percentage is low enough (e.g., ≤5% organic) to promote strong retention at the head of the column.
-
Evaluate Peak Shape: If peak fronting or tailing occurs, check for mobile phase pH mismatch with analyte pKa or secondary interactions with the column. Consider a different column chemistry or mobile phase additive (e.g., a small amount of formic acid or ammonium formate).[13]
Section 3: Maximizing Mass Spectrometry Detection
The mass spectrometer is your ultimate detector. Proper setup and optimization are critical to converting every possible ion into a measurable signal.
FAQ: How do I choose the right MS settings and scan modes to achieve the lowest Limit of Quantitation (LOQ)?
Answer: For quantitative trace analysis, the triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[3][14] It offers unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.
Key Optimization Steps:
-
Compound Optimization: This is the most critical step. Infuse a standard of each metabolite directly into the MS to determine its optimal precursor ion, product ions, and the ideal collision energy (CE) and fragmentor/cone voltage for each transition. Automated optimization software available on modern instruments greatly simplifies this process.[15]
-
Dwell Time: The dwell time is the time the instrument spends monitoring a single MRM transition. A longer dwell time increases sensitivity but reduces the number of data points across a peak. Aim for a dwell time that allows for at least 12-15 data points across each chromatographic peak to ensure reproducible quantification.
-
Triggered MRM (tMRM): This advanced function enhances confidence in analyte identification without sacrificing sensitivity.[11][12] The instrument monitors a primary, high-intensity "quantifier" MRM transition. Only when this signal exceeds a set threshold does the instrument "trigger" the acquisition of several secondary "qualifier" transitions. This ensures that qualifier ions are only measured when the analyte is likely present, maximizing the dwell time on the primary transition and improving S/N.[12]
Sources
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- 2. scispace.com [scispace.com]
- 3. Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. QuEChERS: About the method [quechers.eu]
- 6. chromatographytoday.com [chromatographytoday.com]
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- 12. agilent.com [agilent.com]
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- 14. Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food [mdpi.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Strategies for Retaining Polar Sulfate Metabolites on C18 Columns
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of retaining highly polar sulfate metabolites using reversed-phase chromatography. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions, troubleshoot effectively, and develop robust analytical methods.
Section 1: Foundational FAQs - Understanding the Challenge
This section addresses the fundamental reasons why sulfate metabolites are notoriously difficult to analyze on standard C18 columns.
Q1: Why are my polar sulfate metabolites eluting in the void volume of my standard C18 column?
A: This is the most common issue and stems from a fundamental mismatch between your analyte and the stationary phase. Several factors are at play:
-
High Polarity: Sulfate metabolites are exceptionally polar due to the negatively charged sulfate group (-SO₃⁻) and often other hydrophilic functional groups.[1] In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the nonpolar C18 stationary phase.[2] Highly polar compounds have a much stronger affinity for the polar mobile phase (like water/acetonitrile) and therefore spend very little time interacting with the stationary phase, leading to early elution.[3]
-
Ionic Character: Sulfonic acids are strong acids, meaning they are fully ionized and carry a negative charge across a very wide pH range. This charge further increases their hydrophilicity and reduces their interaction with the hydrophobic C18 chains.
-
Hydrophobic Collapse (Dewetting): To try and force retention, a common instinct is to increase the water content of the mobile phase. However, with standard C18 columns, using highly aqueous mobile phases (>95% water) can cause the water to be expelled from the nonpolar pores of the stationary phase.[4] This phenomenon, known as "hydrophobic collapse" or "dewetting," leads to a dramatic loss of surface area for interaction, resulting in a complete loss of analyte retention and poor reproducibility.[4]
Q2: What is the difference between a "polar-endcapped" and a "polar-embedded" C18 column, and will they help?
A: Yes, these specialized "aqueous-compatible" C18 columns are the first and most crucial step to overcoming the challenge of dewetting. They are specifically engineered to tolerate highly aqueous mobile phases.
-
Polar-Endcapped Columns: These columns feature a standard C18 ligand, but the silica surface is further modified with a small polar group. This polar endcapping shields residual acidic silanols (which can cause peak tailing with basic compounds) and, more importantly, creates a thin, stable layer of water on the surface. This prevents the mobile phase from being expelled, thus avoiding hydrophobic collapse. They generally exhibit hydrophobic retention characteristics similar to traditional C18 columns but are compatible with 100% aqueous conditions.[5][6][7]
-
Polar-Embedded Columns: These columns have a polar functional group (like an amide or carbamate) incorporated directly into the C18 alkyl chain.[8] This modification makes the entire ligand more wettable and highly resistant to dewetting.[5][9] A key feature of polar-embedded phases is that they offer a different selectivity compared to standard C18s, often through hydrogen bonding interactions with the embedded polar group.[8] They typically have a slightly reduced hydrophobic character compared to their traditional C18 counterparts.[5][6]
For retaining sulfate metabolites, starting with either a polar-endcapped or polar-embedded C18 column is strongly recommended over a standard C18.
Q3: When should I give up on C18 and consider an alternative like HILIC?
A: If your sulfate metabolite is small and extremely polar, and you still see insufficient retention even on an aqueous-compatible C18 with 100% aqueous mobile phase, it is time to consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
HILIC is a powerful alternative that uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[10][11] In this mode, polar analytes are retained via partitioning into a water-enriched layer on the surface of the stationary phase.[12] For many polar metabolites, HILIC provides excellent retention where reversed-phase fails.[13][14][15] Furthermore, the high organic content of the mobile phase is beneficial for ESI-MS sensitivity.[10]
Section 2: Troubleshooting Guide - A Systematic Approach to Method Development
Follow this workflow to systematically select a column and develop a method for your polar sulfate metabolite.
Workflow 1: C18 Column Selection for Polar Sulfates
This decision tree guides you from initial screening to selecting the appropriate column technology.
Caption: C18 column selection workflow for polar sulfate metabolites.
Protocol 1: Initial Screening on Aqueous C18 Columns
This protocol provides a robust starting point for method development once you've selected an aqueous-compatible C18 column.
Objective: To achieve baseline retention of the sulfate metabolite.
Materials:
-
Column: High-quality polar-embedded or polar-endcapped C18 column (e.g., 2.1 x 100 mm, <3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample: Sulfate metabolite dissolved in Mobile Phase A or Water.
Methodology:
-
Column Equilibration: Equilibrate the column with 98% Mobile Phase A / 2% Mobile Phase B for at least 10-15 column volumes.
-
Initial Injection: Inject the sample and run an isocratic hold at 98% A / 2% B for 5-10 minutes.
-
Analysis:
-
If retention is achieved: You have a good starting point. You can now develop a shallow gradient (e.g., 2% to 20% B over 10 minutes) to elute other compounds.
-
If retention is still poor: Increase Mobile Phase A to 100% (0.1% Formic Acid in Water) and repeat the isocratic injection. This is the maximum driving force for retention in reversed-phase.
-
-
Troubleshooting: If the analyte is still not retained in 100% aqueous mobile phase, the compound's polarity is too high for retention by hydrophobic interaction alone. Proceed to Ion-Pair Chromatography.
Rationale: Using a low concentration of an acidic modifier like formic acid serves two purposes: it provides protons to suppress the ionization of residual silica silanols, which can improve peak shape, and it is highly compatible with mass spectrometry.[16] Starting with a very high aqueous phase composition maximizes the potential for retaining polar compounds.[7]
Table 1: Comparison of C18 Column Chemistries for Polar Analytes
| Feature | Standard C18 | Polar-Endcapped C18 | Polar-Embedded C18 |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | Hydrophobic + H-Bonding |
| Aqueous Stability | Poor (<95% water) | Excellent (100% water) | Excellent (100% water) |
| Resistance to Dewetting | Low | High | Very High |
| Selectivity | Standard Hydrophobic | Similar to Standard C18 | Alternative Selectivity |
| Best For | Nonpolar to moderately polar analytes | Polar analytes in high-aqueous mobile phases | Polar analytes needing alternative selectivity |
Protocol 2: Implementing Ion-Pair Chromatography (IPC) for Sulfate Metabolites
Use this protocol when an aqueous C18 column alone is insufficient for retention.
Objective: To form a neutral ion pair with the anionic sulfate metabolite, increasing its hydrophobicity and promoting retention on the C18 phase.[17]
Workflow 2: Mechanism of Ion-Pair Chromatography
Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography (IP-RPLC).
Materials:
-
Column: Aqueous-compatible C18 column (as used in Protocol 1).
-
Mobile Phase A: Water with 5-10 mM volatile ion-pairing reagent (e.g., Tributylamine, TBA) and pH adjustment (e.g., with acetic acid to pH ~5-6).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample: Sulfate metabolite dissolved in Mobile Phase A.
Methodology:
-
Choose an MS-Compatible Reagent: For LC-MS applications, it is critical to use a volatile ion-pairing reagent to avoid contamination of the mass spectrometer.[18] Non-volatile salts like tetrabutylammonium (TBA) phosphate should be avoided.[7] Tributylamine is a common choice for negative ions.[17]
-
Prepare Mobile Phase: Dissolve the ion-pairing reagent in the aqueous portion of the mobile phase. Adjust the pH as needed. The pH should be in a range where your analyte is consistently ionized.
-
Dedicate the Column: Ion-pairing reagents can be difficult to wash out completely. It is best practice to dedicate a column solely for ion-pairing applications to prevent cross-contamination.[18]
-
Extended Equilibration: This is CRITICAL. Equilibrate the column with the ion-pairing mobile phase (e.g., 95% A / 5% B) for an extended period (30-60 minutes or more) to ensure the stationary phase is fully saturated with the reagent. Inconsistent retention is often due to insufficient equilibration.
-
Method Development: Inject the sample and assess retention. The retention can be finely tuned by adjusting the concentration of the ion-pairing reagent or the organic content of the mobile phase.[19]
Table 2: Comparison of MS-Compatible Ion-Pairing Reagents for Anionic Analytes
| Reagent | Type | Typical Concentration | Advantages | Considerations |
| Tributylamine (TBA) | Volatile Amine | 5-15 mM | Good volatility, effective for acids.[17] | Can cause some ion suppression. Requires acidic pH. |
| Diisopropylethylamine (DIEA) | Volatile Amine | 5-15 mM | Similar to TBA, good volatility. | Can cause ion suppression. |
| Ammonium Acetate/Formate | Volatile Buffer | 5-20 mM | MS-friendly, acts as a buffer. | Weak ion-pairing effect, may not be sufficient. |
Section 3: Advanced Troubleshooting & FAQs
Q4: My peak shape is tailing, even with an aqueous C18 column. What's wrong?
A: Peak tailing for acidic compounds like sulfates is less common than for bases, but it can occur. The primary causes are:
-
Secondary Interactions: Even on modern columns, some residual, un-endcapped silanols may be present. While typically acidic, they can participate in undesirable interactions. Using a low pH mobile phase (e.g., pH 2.5-3 with formic or phosphoric acid) ensures these silanols are protonated and less active.[16]
-
Column Overload: Injecting too much sample mass can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Mismatched Sample Diluent: Dissolving your sample in a solvent much stronger (i.e., more organic) than the initial mobile phase can cause peak distortion. Always try to match the sample diluent to your starting mobile phase conditions.[2]
Q5: I'm using an ion-pairing reagent, but my results are not reproducible run-to-run. Why?
A: The most common cause of irreproducibility in IPC is insufficient column equilibration. The ion-pairing reagent must form a stable equilibrium with the stationary phase. If this equilibrium is not reached, retention times will drift.
-
Solution: Always include a long equilibration step at the beginning of your sequence and a sufficient re-equilibration time between gradient runs. Ensure your mobile phase is fresh and well-mixed.
Q6: Can I use a high pH mobile phase to improve retention?
A: For sulfate metabolites, no. Unlike carboxylic acids, which can be neutralized at low pH to increase their hydrophobicity and retention, sulfonic acids are strong acids and remain negatively charged even at very low pH.[20][21] Therefore, pH manipulation is not an effective tool for increasing the retention of sulfate metabolites themselves, though it is a powerful tool for altering the retention of other basic or acidic compounds in your sample mixture.[22][23]
References
-
Evaluation of polar-embedded and polar-endcapped C12-C18 stationary phase vulnerabilities toward highly nucleophilic compounds: A case study. ResearchGate. [Link]
-
Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. LCGC International. [Link]
-
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. PubMed. [Link]
-
Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]
-
Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]
-
Are LC columns with embedded polar groups better for polar retention? | Trust your Science 4. YouTube. [Link]
-
Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns?. LinkedIn. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]
-
Retaining Polar Compounds. LCGC Europe. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Isotope Labeling-assisted Evaluation of Hydrophilic and Hydrophobic Liquid Chromatograph-Mass Spectrometry for Metabolomics Profiling. PMC. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials. [Link]
-
Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. [Link]
-
HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective. ResearchGate. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
-
Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. MDPI. [Link]
Sources
- 1. pharmanow.live [pharmanow.live]
- 2. phenomenex.com [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Isotope Labeling-assisted Evaluation of Hydrophilic and Hydrophobic Liquid Chromatograph-Mass Spectrometry for Metabolomics Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 19. technologynetworks.com [technologynetworks.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 22. biotage.com [biotage.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Deconjugation of 4-Hydroxychlorpropham Sulfate
Welcome to the Advanced Applications Support Center. As drug development professionals and analytical scientists, accurately quantifying pesticide metabolites in biological matrices is critical for exposure biomonitoring and toxicity assessments.
Chlorpropham (CIPC) is extensively metabolized in the liver into 4-hydroxychlorpropham (4-OH CIPC), which is subsequently neutralized via phase II metabolism into 1[1] and glucuronide conjugates[2]. To quantify the total biomarker load using LC-MS/MS, these conjugates must be completely hydrolyzed back to the free aglycone. Incomplete deconjugation is a primary cause of severe analyte underestimation.
This guide provides mechanistic insights, diagnostic logic, and self-validating protocols to resolve deconjugation failures.
Pathway Visualization
Metabolic pathway and analytical deconjugation workflow for chlorpropham.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why is the recovery of 4-hydroxychlorpropham consistently lower than expected in my urine samples? A1: The issue usually stems from the microenvironment of the sample matrix rather than the enzyme itself. Arylsulfatase catalyzes the hydrolysis of the C–O–S ester bond, a mechanism that requires a specific protonation state at the enzyme's active site. If the sample pH deviates from the optimal 4.8–5.2 range, catalytic efficiency plummets. Furthermore, biological samples often contain endogenous competitive inhibitors (like inorganic phosphates and sulfates) or exogenous preservatives. For instance, 3[3] used during sample collection will severely inhibit arylsulfatase activity, leading to incomplete deconjugation.
Q2: Can I bypass enzymatic inhibition by using acid hydrolysis instead? A2: We strongly advise against it for this specific analyte. While acid hydrolysis (e.g., 1 M HCl at 90°C) rapidly cleaves sulfate esters, 4-hydroxychlorpropham contains a vulnerable carbamate linkage. Harsh acidic conditions will induce the hydrolysis of this carbamate bond, degrading your target analyte into 3-chloro-4-hydroxyaniline, isopropanol, and carbon dioxide. Enzymatic hydrolysis is the only reliable method to preserve the structural integrity of the aglycone.
Q3: How can I definitively distinguish between incomplete deconjugation and LC-MS/MS matrix suppression? A3: You must implement a self-validating system within your protocol. By spiking an orthogonal, non-endogenous sulfate conjugate—such as 4-methylumbelliferyl sulfate (4-MUS)—into your sample prior to enzyme addition, you create an internal reporter for enzyme viability. If 4-MUS is fully converted to the fluorescent/MS-detectable 4-methylumbelliferone, but your 4-OH CIPC recovery remains low, the issue is analyte-specific steric hindrance or matrix suppression in the MS. If 4-MUS fails to deconjugate, you have definitively diagnosed global enzyme inhibition.
Diagnostic Logic Tree
Diagnostic logic tree for resolving incomplete sulfate deconjugation.
Quantitative Data: Hydrolysis Method Comparison
The following table summarizes the causal relationship between hydrolysis conditions and the resulting yield of 4-hydroxychlorpropham.
| Hydrolysis Method | Reagent / Enzyme Source | Optimal pH | Temp (°C) | Incubation Time | Typical Aglycone Yield | Mechanistic Notes & Limitations |
| Standard Enzymatic | Arylsulfatase (H. pomatia) | 4.8 – 5.2 | 37 | 16 – 24 h | > 90% | Highly specific; susceptible to heavy metal and competitive inhibition. |
| Enhanced Enzymatic | Arylsulfatase + | 5.0 | 37 | 18 h | > 95% | Cleaves both conjugate types; standard for 4[4]. |
| Acidic Chemical | 1 M Hydrochloric Acid (HCl) | < 1.0 | 90 | 1 – 2 h | 40 – 60% | High risk of carbamate bond cleavage yielding 3-chloro-4-hydroxyaniline. |
| Alkaline Chemical | 1 M Sodium Hydroxide (NaOH) | > 12.0 | 80 | 2 h | < 30% | Extremely poor yield for aryl sulfates; induces rapid analyte degradation. |
Self-Validating Protocol: Optimized Enzymatic Deconjugation
Objective: Achieve >95% deconjugation of 4-hydroxychlorpropham sulfate while simultaneously proving enzyme viability in the specific sample matrix to prevent false negatives.
Phase 1: Matrix Preparation & Buffering
-
Aliquoting: Transfer 1.0 mL of the biological sample (e.g., urine or hepatocyte culture medium) into a clean 15 mL polypropylene centrifuge tube.
-
Strict pH Control: Add 1.0 mL of 0.2 M Sodium Acetate buffer (pH 5.0).
-
Causality Note: Arylsulfatase requires a precise protonation state at its active site. Deviations beyond pH 4.5–5.5 will drastically reduce the nucleophilic attack on the sulfate ester.
-
Phase 2: Internal Standard & Surrogate Spiking 3. Analyte Tracking: Spike the sample with 10 µL of an isotope-labeled internal standard (e.g., 4-hydroxychlorpropham-d7, 1 µg/mL). 4. System Validation (Critical Step): Spike with 10 µL of 1 mM 4-methylumbelliferyl sulfate (4-MUS).
-
Causality Note: 4-MUS acts as an orthogonal reporter. If the matrix contains hidden inhibitors, 4-MUS will not convert to 4-methylumbelliferone, instantly flagging a failed reaction rather than an absent analyte.
Phase 3: Enzymatic Hydrolysis
5. Enzyme Addition: Introduce 20 µL of purified Arylsulfatase/
Phase 4: Quenching & Extraction 7. Reaction Termination: Add 2.0 mL of ice-cold acetonitrile (ACN). The sudden drop in dielectric constant and temperature instantly precipitates the enzyme, halting the reaction and preventing over-hydrolysis. 8. Clarification: Centrifuge the mixture at 10,000 × g for 10 minutes at 4°C. Extract the supernatant for subsequent Solid Phase Extraction (SPE) and LC-MS/MS analysis.
References
- Title: Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study.
- Title: Suspect and non-targeted screening-based human biomonitoring identified 74 biomarkers of exposure in urine of Slovenian children.
- Title: Strategy for effective inhibition of arylsulfatase/β-glucuronidase to prevent deconjugation of sulfate and glucuronide conjugates in wastewater during sample collection and storage.
- Title: The association between hand wipes and urinary biomarkers.
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategy for effective inhibition of arylsulfatase/β-glucuronidase to prevent deconjugation of sulfate and glucuronide conjugates in wastewater during sample collection and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of 4-Hydroxychlorpropham Sulfate vs. 3-Chloroaniline Assays for Comprehensive Chlorpropham Risk Assessment
Introduction: Beyond the Parent Compound
Chlorpropham (CIPC) has been a cornerstone for the agricultural industry, primarily used as a post-harvest sprout suppressant for potatoes.[1][2] However, evolving regulatory landscapes, including its non-renewal in the European Union, have intensified the need for robust and comprehensive analytical monitoring of its residues.[3] A thorough risk assessment requires looking beyond the parent CIPC molecule to its metabolic and degradation products, which can have their own toxicological profiles and exposure pathways.
This guide provides an in-depth technical comparison of two distinct analytical approaches for monitoring chlorpropham exposure and contamination: the quantification of 4-hydroxychlorpropham sulfate , a major phase II metabolite, and 3-chloroaniline (3-CA) , a primary degradation product.[4][5] We will explore the rationale for choosing each analyte, compare the performance of their respective analytical methodologies, and provide detailed, field-proven protocols. This document is intended for researchers, analytical scientists, and food safety professionals seeking to implement the most appropriate assay based on their specific research or monitoring objectives.
Part 1: The Rationale - Choosing the Right Biomarker
The choice between analyzing a metabolite versus a degradation product is fundamentally linked to the question being asked. Are we investigating biological exposure and metabolism, or are we assessing food safety and contamination from processing?
4-Hydroxychlorpropham Sulfate: A Marker of Biological Exposure
When an organism is exposed to chlorpropham, it undergoes metabolic transformation. The primary routes involve hydroxylation of the aromatic ring, followed by conjugation to form more water-soluble compounds for excretion.[4] Aryl O-sulfate conjugates are principal metabolites found in urine and tissues.[4][6]
Therefore, 4-hydroxychlorpropham sulfate serves as a direct and reliable biomarker of systemic exposure. Its presence confirms that chlorpropham has been absorbed and processed by the body. This makes its analysis invaluable for:
-
Toxicokinetic (TK) and Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion of chlorpropham.
-
Human Biomonitoring: Assessing the extent of dietary exposure in a population.
-
Metabolism Research: Investigating species-specific metabolic pathways.
3-Chloroaniline (3-CA): A Marker of Contamination and Degradation
3-Chloroaniline is not a major metabolite but is primarily formed through the hydrolysis or thermal degradation of the chlorpropham molecule.[5][7][8] This degradation can occur during storage or, more significantly, during high-temperature food processing such as frying or baking.[8] Given that some aniline compounds are of toxicological concern, the formation of 3-CA is a critical food safety parameter.[7]
Analysis of 3-chloroaniline is therefore essential for:
-
Food Safety and Quality Control: Ensuring that levels in processed potato products (e.g., french fries, chips) are below safety thresholds.
-
Processing Studies: Understanding how different cooking methods affect the chemical profile of CIPC residues.[8]
-
Environmental Monitoring: Detecting the breakdown of chlorpropham in soil or water.[5]
Part 2: Methodology Deep Dive and Performance Cross-Validation
The distinct physicochemical properties of a polar sulfate conjugate and a semi-volatile aromatic amine necessitate different analytical strategies. Here, we compare the gold-standard approaches for each: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the metabolite and Gas Chromatography-Mass Spectrometry (GC-MS) for the degradation product.
Analytical Principles
-
LC-MS/MS for 4-Hydroxychlorpropham Sulfate: This technique is ideal for polar, thermally labile, and non-volatile compounds like sulfate conjugates.[9] The sample extract is introduced into a high-performance liquid chromatography (HPLC) system, where the analyte is separated from matrix components on a reversed-phase column. It then enters the mass spectrometer, typically using electrospray ionization (ESI), which is a soft ionization technique that keeps the fragile molecule intact. The tandem mass spectrometer (MS/MS) provides exceptional selectivity and sensitivity by isolating the specific precursor ion (the molecular ion of the analyte) and detecting its characteristic product ions after fragmentation.[10]
-
GC-MS for 3-Chloroaniline: This is the classic and highly robust method for analyzing volatile and semi-volatile compounds like 3-chloroaniline.[11] The sample extract is injected into a heated port, vaporizing the analyte, which is then carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interaction with the stationary phase. The separated analytes then enter the mass spectrometer, where they are typically fragmented by high-energy Electron Ionization (EI). This creates a predictable and reproducible fragmentation pattern, or "fingerprint," that allows for highly confident identification and quantification.[12]
Workflow Visualization
The following diagrams illustrate the typical analytical workflows for each assay.
Caption: Workflow for 3-Chloroaniline by GC-MS.
Quantitative Performance Comparison
The choice of method often depends on the required sensitivity, precision, and the nature of the sample matrix. The following table summarizes typical performance characteristics, synthesized from various established methods for pesticide metabolites and chloroanilines. [7][13][14][15]
| Parameter | Assay for 4-Hydroxychlorpropham Sulfate (LC-MS/MS) | Assay for 3-Chloroaniline (GC-MS) | Rationale & Causality |
|---|---|---|---|
| Principle | Liquid Chromatography - Tandem Mass Spectrometry | Gas Chromatography - Mass Spectrometry | Suited for polar, non-volatile sulfate vs. semi-volatile aniline. |
| Limit of Quantification (LOQ) | 0.1 - 5 µg/kg (ppb) | 1 - 10 µg/kg (ppb) | Tandem MS offers exceptional sensitivity for targeted metabolite analysis. GC-MS provides excellent sensitivity for volatile compounds. |
| Linearity (R²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linear response over several orders of magnitude when properly calibrated. |
| Accuracy (Recovery) | 80 - 110% | 75 - 115% | Dependent on extraction efficiency. SPE for the sulfate and LLE for the aniline are well-optimized procedures. [16] |
| Precision (RSD%) | < 15% | < 15% | Modern instrumentation provides high run-to-run reproducibility for both methods. [13] |
| Specificity / Selectivity | Very High | High | MS/MS (MRM mode) is extremely selective, minimizing matrix interference. GC-MS with EI provides characteristic fragmentation patterns for high-confidence identification. |
| Matrix Effects | Potential for ion suppression/enhancement | Generally lower | ESI is more susceptible to matrix components co-eluting with the analyte, affecting ionization efficiency. Matrix-matched calibration is often required. [17] |
| Sample Throughput | High (with UHPLC) | Moderate | UHPLC run times can be very short (<10 min). GC run times are typically longer due to the temperature program. |
| Derivatization Required? | No | No (but can be used) | The sulfate is analyzed directly. 3-CA is sufficiently volatile for GC analysis without derivatization. |
Part 3: Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. They are based on established principles for the analysis of analogous compounds. [18]
Protocol 1: Quantification of 4-Hydroxychlorpropham Sulfate via LC-MS/MS
This protocol is designed for high sensitivity and specificity in complex biological matrices like tissue or urine.
1. Sample Preparation (Solid-Phase Extraction)
- Homogenization: Homogenize 1 g of tissue sample with 5 mL of 1% formic acid in acetonitrile. Centrifuge at 4000 rpm for 10 minutes.
- SPE Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
- Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analyte with 3 mL of 2% formic acid in methanol.
- Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
- LC System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY). [19] * Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo TSQ). * Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing a pure standard of 4-hydroxychlorpropham sulfate.
Protocol 2: Quantification of 3-Chloroaniline via GC-MS
This protocol is optimized for the analysis of 3-CA in processed food matrices, incorporating an optional hydrolysis step to measure both free and bound residues. [8] 1. Sample Preparation (Hydrolysis and Liquid-Liquid Extraction)
- Homogenization: Homogenize 5 g of the sample (e.g., potato chips) into a fine powder.
- (Optional) Hydrolysis: To a 2 g subsample, add 10 mL of 1 M HCl. Heat at 80°C for 2 hours to hydrolyze any bound 3-CA. Cool to room temperature.
- Neutralization & Extraction: Neutralize the sample with 5 M NaOH until the pH is ~8-9. Add 10 mL of a suitable organic solvent (e.g., dichloromethane or toluene). Shake vigorously for 15 minutes.
- Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully collect the organic (bottom) layer. Repeat the extraction twice more with 10 mL of solvent each time.
- Drying & Concentration: Combine the organic extracts and pass them through anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL under a gentle nitrogen stream.
2. GC-MS Instrumentation and Conditions
- GC System: Gas chromatograph with a split/splitless injector (e.g., Agilent GC system). [18] * Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Injector: Splitless mode, 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature 60°C (hold 1 min), ramp to 180°C at 15°C/min, then ramp to 280°C at 25°C/min (hold 5 min). * Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Key ions for 3-chloroaniline (m/z 127, 92, 65) should be monitored for quantification and confirmation.
Part 4: Expert Recommendations and Conclusion
The cross-validation of these two distinct assays demonstrates a critical principle in modern analytical science: the method must fit the purpose. There is no single "best" assay; rather, there are complementary tools for a comprehensive risk assessment.
-
For biomonitoring and metabolism studies , the LC-MS/MS assay for 4-hydroxychlorpropham sulfate is unequivocally the superior choice. Its ability to directly measure a key metabolite provides a definitive window into the biological fate of chlorpropham. Its high sensitivity and specificity are essential for detecting trace levels in complex biological matrices.
-
For food safety and process control , particularly for heat-treated products, the GC-MS assay for 3-chloroaniline is indispensable. It directly addresses the formation of a toxicologically relevant degradation product at the point of consumption. Its robustness and the characteristic fragmentation pattern of 3-CA under EI conditions provide high-confidence results crucial for regulatory compliance.
References
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McGowan G. (2012): Methodology development for routine estimation of chlorpropham in commercial potato stores. Czech J. Food Sci., 30: 67–73. [Link]
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University of Idaho Analytical Sciences Laboratory. (1994). Analytical Method for Magnitude of Residues in Stored Potatoes from Postharvest Treatments of Chlorpropham. NUCLEUS information resources. [Link]
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Agrolab. (2020). Analytical News: Residue testing for Chlorpropham- and 1,4-Dimethylnaphthalene are booming. Agrolab. [Link]
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SIELC Technologies. (2018). Separation of 3-Chloroaniline hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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FAO. (2000). Chlorpropham (1-methylethyl 3-chlorophenylcarbamate). Pesticide residues in food - 2000. [Link]
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Cravedi, J. P., et al. (1996). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Toxicology in Vitro. [Link]
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EPA. (1986). Chlorpropham - Pesticide Fact Sheet. U.S. Environmental Protection Agency. [Link]
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PubChem. 3-Chloroaniline. National Center for Biotechnology Information. [Link]
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BONTEMPO, V. et al. (2011). Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples. CABI Digital Library. [Link]
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John, V. B. et al. (2022). Evaluation of Cellular Uptake and Removal of Chlorpropham in the Treatment of Dunaliella salina for Phytoene Production. MDPI. [Link]
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Lentza-Rizos, C., & Balokas, A. (2001). Residue levels of chlorpropham in individual tubers and composite samples of postharvest-treated potatoes. Journal of Agricultural and Food Chemistry. [Link]
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Scherbaum, E., et al. (2020). Fate of Chlorpropham during High-Temperature Processing of Potatoes. Journal of Agricultural and Food Chemistry. [Link]
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Arbil, M., & Cetin, S. M. (1997). Comparison of an HPTLC and an HPLC procedure for the determination of chlorpropham, propham and thiabendazole residues in potatoes. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017. [Link]
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SynZeal. 3-chloroaniline. SynZeal. [Link]
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Wikipedia. Chlorpropham. Wikipedia. [Link]
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Rios, A., et al. (2003). Rapid determination of aniline metabolites of chlorpropham in potatoes by micellar electrokinetic chromatography using laser‐induced fluorescence detection. Electrophoresis. [Link]
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Al-Akhal, M. A., et al. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. ResearchGate. [Link]
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Caldas, S. S., & Trombini, F. R. (2023). Development of Analytical Methods to Analyze Pesticide Residues. MDPI. [Link]
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Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. [Link]
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EURL-SRM. (2020). Analytical Observations Report. European Union Reference Laboratory for Single Residue Methods. [Link]
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Lee, S., et al. (2024). LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. Journal of Agricultural and Food Chemistry. [Link]
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Agilent. GC AND GC/MS. Agilent Technologies. [Link]
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Wisconsin State Laboratory of Hygiene. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS). Wisconsin State Laboratory of Hygiene. [Link]
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Lee, S., et al. (2024). LC-MS/MS and GC-MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. PubMed. [Link]
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ResearchGate. (2021). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS and LC/MS-MS. ResearchGate. [Link]
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Chinese Journal of Chromatography. (2012). Determination of Chloroaniline Compounds in Water by HS-GC-MS. Chinese Journal of Chromatography. [Link]
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Hewala, I. I., et al. (2011). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR THE DETERMINATION OF CHLORHEXIDINE AND P-CHLOROANILINE IN VARIOUS PHARMACEUTICAL FORMULATIONS. Taylor & Francis Online. [Link]
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Al-Shdefat, R., et al. (2023). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Scientific Reports. [Link]
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Feng, J., et al. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. [Link]
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University of Wuerzburg. p-Chloroaniline – Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). University of Wuerzburg Publications. [Link]
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Jourjess, T., et al. (2022). Sensitive UHPLC-MS/MS quantification method for 4β- and 4α-hydroxycholesterol in plasma for accurate CYP3A phenotyping. PMC. [Link]
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USDA FSIS. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA Food Safety and Inspection Service. [Link]
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Helix pomatia vs. Recombinant Sulfatase: A Technical Guide to Hydrolysis
Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, Toxicologists, and Drug Development Professionals Version: 2.0 (Current as of 2026)
Executive Summary
For decades, the crude extract from the Roman snail (Helix pomatia) has been the "Swiss Army knife" of enzymatic hydrolysis, offering both
This guide objectively compares Traditional Helix pomatia Sulfatase against Recombinant Arylsulfatase (e.g., Pseudomonas aeruginosa derived) .
The Verdict:
-
Choose Helix pomatia if you are screening unknown "general" populations where broad, non-specific hydrolysis of diverse steroid sulfates is required and time/background noise are secondary concerns.
-
Choose Recombinant Enzymes if you require rapid turnaround (<1 hour), high-sensitivity quantification (low background), or are automating workflows (e.g., DPX/SLE) where enzyme purity is critical to column longevity.
Mechanism of Action & Source Distinction
Hydrolysis is the cleavage of chemical bonds by the addition of water. In drug metabolism, Phase II conjugates (glucuronides and sulfates) must be cleaved to release the parent drug for mass spectrometric detection.
The Biological Sources[1]
-
Helix pomatia (Hp): A crude "juice" extracted from the digestive tract of snails. It is a biological mixture containing
-glucuronidase, arylsulfatase, oxidases, reductases, and endogenous snail metabolites (e.g., phytoestrogens). -
Recombinant (Rec): Genetically engineered enzymes (often expressed in E. coli) designed for specific catalytic efficiency.
-
Note: Most recombinant
-glucuronidases (e.g., IMCSzyme, Abalonase) do not possess sulfatase activity. To replace Helix, one must use a specific Recombinant Arylsulfatase (e.g., Sulfazyme™) or a formulated mixture.
-
Diagram 1: Enzymatic Hydrolysis Pathways
Caption: Comparative pathways showing the "dirty" broad activity of Helix pomatia versus the targeted, clean efficiency of recombinant enzymes.
Performance Comparison
Selectivity & Purity[6]
-
Helix: The crude nature of Helix introduces significant matrix effects.[1] It contains endogenous specific proteins that can foul LC columns and ion sources. Crucially, it has been documented to contain phytoestrogens (genistein, daidzein) which can cause false positives in steroid panels [1].
-
Recombinant: Purified (>90%).[2] Eliminates the "snail juice" background. This allows for "Dilute-and-Shoot" workflows that are impossible with Helix due to source fouling.
Kinetics (Speed)
-
Helix: Historically requires 16–24 hours incubation at 37°C–50°C to achieve >90% hydrolysis of difficult steroid sulfates (e.g., DHEA-S).
-
Recombinant: Engineered arylsulfatases (like PaS) can achieve complete hydrolysis of steroid sulfates in 30–60 minutes at 40°C–55°C, significantly improving throughput [2].
Stability & Conditions
| Feature | Helix pomatia (Standard) | Recombinant Arylsulfatase (PaS) |
| Optimum pH | Acidic (pH 4.5 – 5.5) | Neutral to Basic (pH 7.0 – 8.0) |
| Temperature | 37°C – 50°C (Denatures >55°C) | 37°C – 55°C (Thermostable variants exist) |
| Buffer | Acetate Buffer | Tris or Phosphate Buffer |
| Side Activity | Oxidative/Reductive (can alter analytes) | None (Single turnover specificity) |
Experimental Protocols
Protocol A: Traditional Helix pomatia Workflow
Best for: Legacy methods, broad unknown screening.
-
Preparation: Prepare 1.0 M Acetate Buffer (pH 5.0).
-
Enzyme Mix: Dilute Helix pomatia (Type H-1 or similar) to ~10,000 units/mL in buffer.
-
Sample: Add 200 µL Urine + 50 µL Enzyme Mix + 50 µL Internal Standard.
-
Incubation: Vortex and incubate at 50°C for 16 hours (Overnight).
-
Stop: Add 200 µL cold Acetonitrile or perform Liquid-Liquid Extraction (LLE).
-
Analysis: Inject onto LC-MS/MS.
Protocol B: Rapid Recombinant Workflow
Best for: High-throughput labs, difficult substrates (Cortisol, Tapentadol).
-
Preparation: Prepare Hydrolysis Buffer (supplied by manufacturer, typically pH 7.5–8.0).
-
Enzyme Mix: Prepare Master Mix containing Recombinant
-Glucuronidase + Recombinant Arylsulfatase (e.g., Sulfazyme™). -
Sample: Add 50 µL Urine + 20 µL Master Mix + 10 µL Internal Standard.
-
Incubation: Vortex and incubate at 40°C for 30–60 minutes .
-
Note: While Glucuronidase tolerates 60°C, most Sulfatases perform best <55°C. 40°C is the safe intersection.
-
-
Stop: Add 200 µL Methanol/Acetonitrile (with 5% Formic acid if needed).
-
Analysis: Centrifuge and inject supernatant directly (Dilute-and-Shoot) or proceed to SPE.
Decision Framework & Visual Logic
When should you switch? Use this logic flow to determine the correct enzyme system for your assay.
Diagram 2: Enzyme Selection Decision Tree
Caption: Decision matrix for selecting hydrolysis enzymes based on analyte class and throughput requirements.
References
-
Borton, C. et al. (2019). Evaluation of Different Enzymes on Hydrolysis Efficiencies of Glucuronide Drug Metabolites in Urine. Sigma-Aldrich Application Note.
-
Sitasuwan, N. et al. (2019).[2] Hydrolysis of sulfated steroids, toxic endobiotics and xenobiotics using purified sulfatase. IMCS Application Note.
-
Globisch, D. et al. (2019).[3] Comprehensive kinetic and substrate specificity analysis of an arylsulfatase from Helix pomatia. Bioorganic & Medicinal Chemistry.
-
McLeod, M.D. et al. (2018). Pseudomonas aeruginosa arylsulfatase: a purified enzyme for the mild hydrolysis of steroid sulfates. Australian National University Research.[4][1]
Sources
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- 4. New engineered enzymes for sulfate ester hydrolysis to improve doping control | World Anti Doping Agency [wada-ama.org]
A Comparative Guide to the Validation of Analytical Methods for Chlorpropham and its Metabolites in Food
This guide provides an in-depth comparison of analytical methodologies for the quantification of chlorpropham and its primary metabolite, 3-chloroaniline, in food matrices. Designed for researchers, scientists, and professionals in drug and food safety development, this document delves into the critical aspects of method validation, offering a comparative analysis of established and modern techniques. Our focus extends beyond procedural steps to elucidate the scientific rationale behind experimental choices, ensuring a robust and reliable analytical workflow.
The Evolving Landscape of Chlorpropham Analysis
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate or CIPC) has been widely used as a post-harvest sprout suppressant on potatoes.[1] However, due to toxicological concerns, its use is no longer authorized in the European Union, and stringent maximum residue levels (MRLs) are in place. This regulatory shift necessitates highly sensitive and validated analytical methods to monitor its presence in food products and ensure consumer safety. The primary metabolite of concern is 3-chloroaniline, which is recognized as a toxic water pollutant.[1]
The validation of analytical methods for pesticide residues is a critical requirement for laboratories involved in official controls, as outlined by international standards such as ISO/IEC 17025 and specific guidelines from regulatory bodies like the European Commission (SANTE/11312/2021).[2][3] These guidelines ensure that the data generated is reliable, reproducible, and fit for purpose.
Core Principles of Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For pesticide residue analysis, this involves evaluating several key performance characteristics:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing spiked samples at various concentration levels.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Matrix Effects: The influence of co-eluting, co-extracted compounds from the sample matrix on the ionization of the target analyte, which can lead to suppression or enhancement of the analytical signal.
Comparative Analysis of Analytical Methodologies
The determination of chlorpropham and its metabolites in food, particularly potatoes, has evolved from traditional solvent-intensive extraction methods coupled with gas chromatography (GC) or high-performance liquid chromatography (HPLC) to more rapid and sensitive techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction Techniques: A Head-to-Head Comparison
| Feature | Traditional Solvent Extraction (e.g., Soxhlet, Blending) | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Principle | Exhaustive extraction using large volumes of organic solvents, often requiring lengthy procedures and subsequent cleanup steps like column chromatography. | A streamlined approach involving a single-step extraction with a small amount of solvent (typically acetonitrile), followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup.[4][5] |
| Solvent Consumption | High | Low |
| Time per Sample | Several hours | Less than an hour |
| Labor Intensity | High | Low |
| Throughput | Low | High |
| Extraction Efficiency | Generally good, but can be matrix-dependent. | High for a wide range of pesticides, including chlorpropham.[4][6] |
| Environmental Impact | High due to large solvent volumes. | Low, considered a "green" analytical technique.[4] |
Analytical Instrumentation: Performance Metrics
The choice of analytical instrumentation is critical for achieving the required sensitivity and selectivity.
| Instrument | Principle | Advantages | Disadvantages |
| GC-FID (Flame Ionization Detector) | Separation based on volatility and interaction with a stationary phase, with detection based on the ionization of organic compounds in a hydrogen flame. | Robust and reliable for volatile and semi-volatile compounds. | Not specific; can have interferences from co-eluting compounds. Less suitable for thermally labile compounds. |
| HPLC-UV (Ultraviolet Detector) | Separation based on polarity and interaction with a stationary phase, with detection based on the absorption of UV light by the analyte.[1][7] | Suitable for a wide range of compounds, including those not amenable to GC. | Lower sensitivity and selectivity compared to mass spectrometry. |
| LC-MS/MS (Tandem Mass Spectrometry) | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[8][9] | High sensitivity and selectivity, allowing for the detection of trace levels of analytes in complex matrices. Provides structural information for confirmation. | Higher initial instrument cost and complexity. Susceptible to matrix effects. |
Quantitative Performance Data: A Comparative Overview
The following table summarizes typical performance data for different analytical methods used for the determination of chlorpropham in food matrices, primarily potatoes.
| Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ (µg/kg) | Reference |
| Soxhlet Extraction with GC-FID | Not specified | >95% (for CIPC) | <10% | Not specified | [1] |
| Soaking Extraction with HPLC-UV | >0.99 | >95% (for CIPC), <50% (for 3-CA in some potato parts) | Not specified | Not specified | [1] |
| QuEChERS with UHPLC-PDA | ≥0.999 | 94.5–125% | <16% | 0.43 | [4][10] |
| QuEChERS with LC-MS/MS | >0.99 | 70-120% | 4-18% | 0.01 mg/kg (for a multi-residue method) | [6] |
| LC-MS/MS (general multi-residue) | Not specified | 70-120% | <20% | 0.01 mg/kg | [3] |
Note: The performance characteristics can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocols: A Step-by-Step Guide
QuEChERS Extraction and d-SPE Cleanup for Chlorpropham in Potatoes
This protocol is a generalized representation based on common QuEChERS methodologies.[4][5][6]
1. Sample Preparation: a. Homogenize a representative portion of the potato sample. b. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add internal standard if required. c. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). d. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper extraction. e. Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). b. Vortex for 30 seconds. c. Centrifuge at high speed (e.g., ≥10,000 g) for 2 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned extract and transfer it to an autosampler vial. b. The extract is now ready for LC-MS/MS analysis.
Workflow Diagram
Caption: QuEChERS workflow for chlorpropham analysis in potatoes.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of results, a robust quality control (QC) system must be integrated into the analytical workflow. This includes:
-
Matrix-Matched Calibration: Calibration standards prepared in a blank matrix extract to compensate for matrix effects.[3]
-
Internal Standards: The use of a labeled internal standard can help to correct for variations in extraction efficiency and instrument response.
-
Procedural Blanks: Analysis of blank samples that have been carried through the entire analytical process to monitor for contamination.
-
Spiked Samples: Analysis of blank matrix samples spiked with a known concentration of the analyte to monitor accuracy and precision on an ongoing basis.
-
Proficiency Testing: Participation in inter-laboratory proficiency testing schemes to provide an independent assessment of laboratory performance.[3]
Conclusion: Choosing the Right Method
The selection of an appropriate analytical method for chlorpropham and its metabolites depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific regulatory requirements.
-
For high-throughput screening and compliance with low MRLs, the QuEChERS extraction method coupled with LC-MS/MS is the superior choice . It offers excellent sensitivity, selectivity, and speed, while being a more environmentally friendly approach.
-
Traditional methods involving solvent extraction with GC-FID or HPLC-UV can still be valuable for laboratories with limited access to mass spectrometry or for specific applications where high sensitivity is not the primary concern. However, their lower throughput and higher solvent consumption are significant drawbacks.
Ultimately, regardless of the method chosen, a thorough validation according to internationally recognized guidelines is paramount to ensure the generation of accurate and defensible data.
References
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED . European Commission. [Link]
-
Guidelines - Maximum Residue levels - Food Safety . European Commission. [Link]
-
Methodology development for routine estimation of chlorpropham in commercial potato stores . Czech Journal of Food Sciences. [Link]
-
Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 . European Commission. [Link]
-
µQuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato . MDPI. [Link]
-
Development and Validation of an HPLC Method for the Analysis of Chlorpropham and 3-Chloroaniline in Potato Extracts . SciSpace. [Link]
-
QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS . Journal of Central European Agriculture. [Link]
-
47 Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples . CABI Digital Library. [Link]
-
QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples . LCGC International. [Link]
-
Analysis of highly polar pesticides in foods by LC-MS/MS . Journal of Food and Drug Analysis. [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. food.ec.europa.eu [food.ec.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. aensiweb.com [aensiweb.com]
- 7. scispace.com [scispace.com]
- 8. lcms.cz [lcms.cz]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
Quantitative Comparison of Sulfate vs. Glucuronide Chlorpropham Metabolites
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the metabolic profiling of Chlorpropham (CIPC) , a clear distinction must be made between its two primary Phase II conjugates: 4-hydroxychlorpropham-O-sulfate (4-HSA) and 4-hydroxychlorpropham-O-glucuronide .
For researchers in toxicology and biomonitoring, the critical takeaway is that sulfation is the dominant pathway in humans and most mammals (rats, goats) at relevant exposure levels. The sulfate conjugate (4-HSA) serves as the primary urinary biomarker, accounting for 60–70% of the excreted dose in rodent models. Glucuronidation acts as a compensatory "overflow" mechanism , becoming significant only when sulfation pathways are saturated or inhibited.
This guide provides the mechanistic basis, quantitative data, and validated analytical protocols to distinguish and quantify these metabolites.
Metabolic Pathway & Mechanism
Chlorpropham metabolism proceeds primarily via Phase I hydroxylation followed by Phase II conjugation. The pivotal intermediate is 4-hydroxychlorpropham (4-OH-CIPC) .[1]
Mechanistic Logic
-
Phase I (Bioactivation/Modification): CIPC is hydroxylated at the para position of the phenyl ring by Cytochrome P450 enzymes, yielding 4-OH-CIPC.
-
Phase II (Conjugation):
-
Sulfation (High Affinity, Low Capacity): Sulfotransferases (SULTs) rapidly conjugate 4-OH-CIPC to 4-HSA. This is the preferred pathway at low-to-moderate doses.
-
Glucuronidation (Low Affinity, High Capacity): UDP-glucuronosyltransferases (UGTs) conjugate 4-OH-CIPC to form the glucuronide. This pathway is recruited when SULTs are saturated or depleted of the cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate).
-
Pathway Visualization
Figure 1: Metabolic fate of Chlorpropham.[2][3] The green arrow indicates the dominant pathway (Sulfation) under typical physiological conditions.
Quantitative Comparison: Sulfate vs. Glucuronide[1][3][4][5][6]
The following data aggregates findings from rodent, livestock, and human biomonitoring studies.
Table 1: Comparative Abundance in Urine
| Species | Primary Metabolite | Abundance (% of Dose) | Secondary Metabolite | Notes |
| Rat | 4-OH-CIPC Sulfate | 58 – 70% | Glucuronide (<10%) | Sulfate is the major urinary metabolite. Glucuronide levels rise significantly if sulfation is inhibited (e.g., by D-galactosamine). |
| Human | 4-OH-CIPC Sulfate | Dominant | Glucuronide (Trace) | In human biomonitoring (HBM4EU), the sulfate conjugate (4-HSA) is identified as the "best detectable metabolite." |
| Goat | Aryl O-Sulfates | Major | Glucuronide (Minor) | Similar profile to rats; rapid excretion of sulfate conjugates in urine. |
Critical Experimental Insight: The "Compensatory Shift"
In isolated rat hepatocyte studies, inhibition of sulfation does not lead to increased cytotoxicity of the aglycone. Instead, the system compensates by increasing glucuronidation by approximately 3.6-fold . This redundancy ensures detoxification continues even if the primary sulfate pathway is compromised.
Analytical Protocols
To quantify these metabolites, you must choose between Indirect Quantification (Hydrolysis) for total exposure assessment, or Direct Quantification (LC-MS/MS) for mechanistic profiling.
Protocol A: Indirect Quantification (Total 4-OH-CIPC)
Best for: Biomonitoring, Total Body Burden, Regulatory Compliance. This method cleaves conjugates to measure the total "free" aglycone.
Step-by-Step Workflow:
-
Sample Prep: Aliquot 1.0 mL of urine. Adjust pH to 5.0 using 0.1 M acetate buffer.
-
Enzymatic Hydrolysis:
-
Add
-Glucuronidase/Arylsulfatase (e.g., from Helix pomatia).[4] -
Note:Helix pomatia juice contains both enzymes. If using pure
-glucuronidase (e.g., E. coli), you will miss the sulfate fraction (the major metabolite). Crucial: Ensure the enzyme mix has high sulfatase activity.
-
-
Incubation: Incubate at 37°C for 12–16 hours (overnight) to ensure complete deconjugation of the stable sulfate.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) with hexane or ethyl acetate, or use Solid Phase Extraction (SPE) with HLB cartridges.
-
Analysis: Analyze the extract via GC-MS or LC-MS/MS targeting 4-hydroxychlorpropham .
-
Calculation: Total Molar Concentration = (Concentration of Aglycone).
Protocol B: Direct Differentiation (LC-MS/MS)
Best for: Metabolic Phenotyping, Mechanistic Toxicology. This method measures the intact conjugates separately.
Step-by-Step Workflow:
-
Sample Prep: Dilute urine 1:10 with mobile phase (0.1% Formic Acid in Water). Centrifuge at 10,000 x g for 10 min to remove particulates.
-
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3), which retains polar conjugates better than standard C18.
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
-
-
Mass Spectrometry (MS/MS):
-
Operate in Negative Electrospray Ionization (ESI-) mode (conjugates ionize better in negative mode).
-
MRM Transitions:
-
-
Quantification:
-
Challenge: Commercial standards for 4-OH-CIPC-Sulfate are rare.
-
Solution: Use a Semi-Quantitative Approach . Synthesize a small batch using chlorosulfonic acid (chemical sulfation) or use the response factor of the parent compound (though ionization efficiency differs).
-
Analytical Decision Matrix
Figure 2: Decision tree for selecting the appropriate analytical protocol.
References
-
Carrera, G., et al. (1998). "Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions." Archives of Environmental Contamination and Toxicology, 35(1), 89-96. Link
-
FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2000/2001). "Chlorpropham: Toxicological evaluation and Residue Evaluation." Food and Agriculture Organization of the United Nations. Link
-
Huber, C., et al. (2022). "A large scale multi-laboratory suspect screening of pesticide metabolites in human biomonitoring: From tentative annotations to verified occurrences." Environment International, 168, 107452. Link
- Robinson, K., & Liu, D. (1991). "Metabolism of 14C-Chlorpropham in Rats." Xenobiotica (Cited within FAO Reports).
-
Schebb, N. H., et al. (2023). "Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine." Environmental Health, 22. Link[4]
Sources
- 1. Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A large scale multi-laboratory suspect screening of pesticide metabolites in human biomonitoring: From tentative annotations to verified occurrences [dspace.library.uu.nl]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
assessing linearity and limit of detection for 4-hydroxychlorpropham sulfate
An In-Depth Comparative Guide to Assessing Linearity and Limit of Detection for 4-Hydroxychlorpropham Sulfate
As regulatory frameworks surrounding agricultural residues tighten, the accurate biomonitoring of pesticide exposure has become paramount. Chlorpropham (CIPC), a widely used potato sprout inhibitor and herbicide, is rapidly metabolized in humans. Its primary urinary biomarker is the phase II conjugate 4-hydroxychlorpropham sulfate (4-HSA) [1].
For researchers and drug development professionals conducting pharmacokinetic or exposure studies, selecting the appropriate analytical methodology to quantify 4-HSA (CAS 28705-88-6; Formula: C10H12ClNO6S)[2] is a critical decision. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) validation guidelines[3].
The Mechanistic Challenge of 4-HSA Analysis
The analytical difficulty in quantifying 4-HSA stems from its physicochemical properties. The addition of the sulfate group to the 4-hydroxychlorpropham core makes the molecule highly polar. In reversed-phase chromatography, highly polar analytes risk poor retention and co-elution with the solvent front, where matrix suppression in complex biological samples (like urine) is most severe.
Furthermore, while the aromatic ring of 4-HSA provides a chromophore suitable for UV detection (utilized in HPLC-DAD), the lack of distinct spectral uniqueness at trace levels makes it highly susceptible to endogenous matrix interference. Conversely, LC-MS/MS utilizing Electrospray Ionization in negative mode (ESI-) leverages the pre-existing negative charge of the sulfate moiety, offering exceptional ionization efficiency and structural specificity via Multiple Reaction Monitoring (MRM).
Analytical workflow for 4-hydroxychlorpropham sulfate validation.
Comparative Performance: LC-MS/MS vs. HPLC-DAD
When establishing Linearity and the Limit of Detection (LOD) under ICH Q2(R2) criteria[4], the detection modality dictates the functional working range. The table below summarizes the quantitative differences between the two methodologies.
| Performance Metric | LC-MS/MS (Triple Quadrupole) | HPLC-DAD (UV Detection) | Mechanistic Causality |
| Limit of Detection (LOD) | 0.05 – 0.1 ng/mL | 15 – 25 ng/mL | ESI- efficiently ionizes the sulfate group, yielding a high signal-to-noise (S/N) ratio. DAD is limited by baseline optical noise. |
| Linearity Range | 0.2 – 500 ng/mL | 50 – 5000 ng/mL | MS detectors exhibit a wide dynamic range but may saturate at high concentrations. DAD requires higher concentrations to register a linear Beer-Lambert response. |
| Matrix Interference | Extremely Low | High | MRM transitions (e.g., precursor to product ion fragmentation) filter out isobaric background noise. UV absorbance is non-specific. |
| Internal Standardization | Stable Isotope (4-HSA-d7) | Structural Analog | MS can differentiate isotopologues by mass, allowing perfectly co-eluting internal standards to correct for matrix effects[1]. |
Self-Validating Experimental Protocol (LC-MS/MS)
To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (4-HSA-d7) prior to sample preparation, any loss during extraction or signal suppression during ionization is automatically mathematically corrected. This directly satisfies the robust accuracy and precision requirements of ICH Q2(R2)[5].
Phase 1: Preparation of Calibration Standards
According to ICH Q2(R2), assessing linearity requires a minimum of five concentrations appropriately distributed across the expected working range[3].
-
Stock Solution: Prepare a 1 mg/mL primary stock of 4-hydroxychlorpropham sulfate sodium salt in LC-MS grade methanol.
-
Working Solutions: Serially dilute the stock in a surrogate matrix (synthetic urine) to create seven calibration levels: 0.1, 0.5, 2.0, 10.0, 50.0, 200.0, and 500.0 ng/mL.
-
Internal Standard (IS): Prepare a 50 ng/mL working solution of 4-HSA-d7.
Phase 2: Sample Preparation (Ultrafiltration)
Because 4-HSA is a highly polar phase II conjugate, aggressive extraction techniques (like harsh Liquid-Liquid Extraction) can lead to poor recovery. Ultrafiltration is preferred to remove proteins while keeping the polar metabolite intact in the aqueous phase[1].
-
Aliquot 500 µL of urine (or calibration standard) into a microcentrifuge tube.
-
Spike with 50 µL of the 4-HSA-d7 internal standard solution. Causality: Spiking before any manipulation ensures the IS undergoes the exact same physical and thermodynamic stresses as the endogenous analyte.
-
Vortex for 30 seconds to ensure homogeneity.
-
Transfer to a 30 kDa molecular weight cut-off (MWCO) ultrafiltration unit.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the filtrate to an LC vial for injection.
Phase 3: Instrumental Analysis
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase: Use a gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Causality: Formic acid acts as a proton donor for the solvent, but the strong acidic nature of the sulfate group ensures it remains readily ionizable in negative mode, while the gradient focuses the peak.
-
Mass Spectrometry: Operate the Triple Quadrupole in ESI negative mode. Monitor the specific MRM transitions for 4-HSA (e.g., m/z 308.0 → specific product ion) and 4-HSA-d7 (e.g., m/z 315.0 → specific product ion).
Phase 4: ICH Q2(R2) Validation Calculations
-
Linearity Assessment: Plot the peak area ratio (Response of 4-HSA / Response of 4-HSA-d7) against the nominal concentration. Perform a linear regression analysis. The method is considered linear if the correlation coefficient (
) is and the back-calculated concentrations of the calibrators fall within of their nominal values[6]. -
Limit of Detection (LOD): Do not rely solely on visual Signal-to-Noise (S/N = 3:1), as baseline noise in MS/MS can be artificially zeroed. Instead, utilize the ICH Q2(R2) statistical approach[5]:
-
Calculate the standard deviation of the y-intercepts (
) from three independent calibration curves. -
Determine the average slope (
) of the curves. -
Calculate LOD using the formula:
-
By strictly adhering to this internal standard-driven workflow and statistical validation, laboratories can generate highly defensible, regulatory-compliant data for 4-hydroxychlorpropham sulfate quantification.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at:[Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at:[Link]
-
Advancing Analytical Method Validation: Lifecycle and Risk-Based Approaches under ICH Q2(R2). ResearchGate. Available at:[Link]
-
Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis. PMC - National Institutes of Health. Available at:[Link]
Sources
- 1. Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxychlorpropham sulfate Sodium Salt | CAS 28705-88-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility of Chlorpropham Metabolite Profiling
Introduction
Chlorpropham (CIPC) is a widely used herbicide and potato sprout inhibitor.[1][2] Its application in agriculture necessitates robust and reproducible methods for monitoring its residues and metabolic byproducts in various matrices to ensure food safety and regulatory compliance. This guide provides an in-depth technical overview of the factors influencing inter-laboratory reproducibility of chlorpropham metabolite profiling, compares common analytical methodologies, and presents a validated experimental workflow designed to maximize consistency across different research and testing environments. As drug development professionals and researchers, understanding and controlling for analytical variability is paramount for generating reliable data that can be confidently shared and compared.
The Critical Importance of Inter-Laboratory Reproducibility
The ability to obtain consistent results for the same sample across different laboratories, a concept known as reproducibility, is the cornerstone of valid scientific research and regulatory decision-making. In the context of chlorpropham metabolite profiling, high inter-laboratory reproducibility ensures that:
-
Regulatory standards are met consistently: Maximum Residue Limits (MRLs) for chlorpropham and its metabolites can be enforced uniformly.[3]
-
Toxicological risk assessments are accurate: Consistent data on metabolite levels are crucial for understanding potential health impacts.
-
Data from different studies can be reliably compared: This is essential for longitudinal monitoring and large-scale epidemiological studies.
Factors that can significantly impact inter-laboratory reproducibility include the choice of analytical method, sample preparation techniques, instrument calibration, and the expertise of the laboratory personnel.[4][5]
Chlorpropham Metabolism: A Brief Overview
The metabolism of chlorpropham in plants and animals proceeds through several pathways, primarily involving hydroxylation, oxidation, and hydrolysis.[6][7] The major metabolites of concern include:
-
3-Chloroaniline (3-CA): A degradation product that can be formed during storage and processing.[3]
-
4-hydroxychlorpropham (4-OH CIPC): A major metabolite resulting from aromatic hydroxylation.[8]
-
Other hydroxylated and conjugated metabolites: These are also formed but may be present at lower concentrations.[6]
A thorough understanding of these metabolic pathways is essential for developing analytical methods that can accurately detect and quantify the relevant metabolites.
Comparison of Analytical Methodologies
Several analytical techniques can be employed for chlorpropham metabolite profiling, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation of analytes based on their affinity for a stationary phase, followed by detection using UV absorbance.[3][9] | Relatively low cost, robust, and widely available. | Lower sensitivity and selectivity compared to mass spectrometry-based methods. |
| Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) | Separation of volatile analytes in a gaseous mobile phase, followed by selective detection of nitrogen- and phosphorus-containing compounds. | High sensitivity for specific compounds, well-established for pesticide analysis. | Requires derivatization for non-volatile metabolites, potential for thermal degradation of analytes. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by highly selective and sensitive detection based on the mass-to-charge ratio of the analytes and their fragments.[10][11] | High sensitivity and selectivity, allows for the simultaneous analysis of multiple metabolites, provides structural confirmation. | Higher equipment and maintenance costs, potential for matrix effects. |
| Micellar Electrokinetic Chromatography with Laser-Induced Fluorescence Detection (MEKC-LIF) | Separation based on the differential partitioning of analytes between micelles and a surrounding aqueous buffer in a capillary under an electric field, with highly sensitive detection.[12] | High separation efficiency, low sample and reagent consumption, rapid analysis times. | Requires derivatization for non-fluorescent analytes, less common in routine testing labs. |
For achieving high inter-laboratory reproducibility, LC-MS/MS is generally the recommended technique due to its superior sensitivity and selectivity, which helps to minimize interferences from complex matrices.
Achieving Inter-Laboratory Reproducibility: A Validated Experimental Workflow
To promote consistency across laboratories, a well-defined and validated experimental protocol is crucial. The following workflow is designed to be robust and transferable.
Experimental Workflow Diagram
Caption: A generalized workflow for chlorpropham metabolite profiling.
Detailed Experimental Protocol
1. Sample Homogenization:
-
Rationale: Ensuring a representative subsample is crucial for accurate quantification.
-
Protocol:
-
For solid samples (e.g., potato tubers), wash and chop into small pieces.
-
Homogenize the entire sample using a food processor or blender until a uniform consistency is achieved.
-
Store homogenized samples at -20°C until extraction.
-
2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction:
-
Rationale: The QuEChERS method is a widely adopted and validated technique for pesticide residue analysis in food matrices, offering good recoveries and high sample throughput.[10]
-
Protocol:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards (e.g., isotopically labeled chlorpropham).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Rationale: This step removes interfering matrix components, improving the accuracy and robustness of the LC-MS/MS analysis.
-
Protocol:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis:
-
Rationale: Provides the necessary sensitivity and selectivity for accurate quantification of chlorpropham and its metabolites at low levels.
-
Protocol:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for each analyte.
-
5. Quantification:
-
Rationale: Matrix-matched calibration curves are essential to compensate for matrix effects that can suppress or enhance the analyte signal.
-
Protocol:
-
Prepare a series of calibration standards in a blank matrix extract.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the analytes in the samples using the calibration curve.
-
6. Quality Control (QC) Checks:
-
Rationale: Ensures the validity of the analytical run and the accuracy of the results.
-
Protocol:
-
Analyze a solvent blank, a matrix blank, and a spiked matrix sample with each batch of samples.
-
The solvent blank should be free of contamination.
-
The matrix blank should not contain any detectable levels of the target analytes.
-
The recovery of the spiked sample should be within an acceptable range (typically 70-120%) with a relative standard deviation (RSD) of ≤20%.[4][10][13]
-
Performance Data Comparison
The following table provides a summary of expected performance characteristics for a validated LC-MS/MS method for chlorpropham and its key metabolite, 3-chloroaniline. These values can serve as a benchmark for laboratories seeking to establish and validate their own methods and for assessing inter-laboratory performance.
| Parameter | Chlorpropham | 3-Chloroaniline | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | >0.98[13] |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 0.1 - 1 µg/kg | Method specific |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg | 0.5 - 5 µg/kg | Method specific |
| Intra-day Precision (%RSD) | <15% | <15% | ≤20%[14] |
| Inter-day Precision (%RSD) | <20% | <20% | ≤20%[14] |
| Recovery | 80-110% | 75-105% | 70-120%[10] |
Conclusion
Achieving high inter-laboratory reproducibility in chlorpropham metabolite profiling is a challenging but attainable goal. By standardizing analytical methodologies, particularly through the adoption of robust techniques like QuEChERS extraction coupled with LC-MS/MS analysis, and by adhering to stringent quality control measures, laboratories can generate consistent and reliable data. This guide provides a framework for establishing and validating such methods, ultimately contributing to improved data quality and comparability in the fields of food safety, environmental monitoring, and drug development. Regular participation in proficiency testing schemes is also highly recommended to externally validate a laboratory's performance and identify areas for improvement.[5]
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International Atomic Energy Agency. (n.d.). Validation of Thin-Layer Chromatographic Methods for Pesticide Residue Analysis. IAEA. Retrieved from [Link]
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Hill, A. R., & Reynolds, S. L. (2002). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Pest Management Science, 58(8), 835-855. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (1999). Chlorpropham. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (2017). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]
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Alary, J., et al. (1990). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. Toxicology, 63(1), 41-54. Retrieved from [Link]
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Mohammed, N. S., Flowers, T. H., & Duncan, H. J. (2015). HPLC-UV Method for the Analysis of Potato Sprout Inhibitor Chlorpropham and Its Metabolite 3-Chloroaniline in Potatoes. ResearchGate. Retrieved from [Link]
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Orejuela, E., & Silva, M. (2005). Rapid determination of aniline metabolites of chlorpropham in potatoes by micellar electrokinetic chromatography using negative-charged mixed micelles and laser-induced fluorescence detection. Electrophoresis, 26(15), 2991-2998. Retrieved from [Link]
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Hellenic Accreditation System. (2016). GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Retrieved from [Link]
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United States Environmental Protection Agency. (1988). Chlorpropham - Pesticide Fact Sheet. Retrieved from [Link]
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Mohammed, N. S., et al. (2011). Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples. CABI Digital Library. Retrieved from [Link]
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University of Idaho. (1994). Residue Analytical Methods: Chlorpropham; CIPC. Retrieved from [Link]
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Garcia-Reyes, J. F., et al. (2007). Determination of Propham and Chlorpropham in Postharvest‐Treated Potatoes by Liquid Chromatography with Peroxyoxalate Chemiluminescence Detection. Journal of Agricultural and Food Chemistry, 55(17), 6825-6830. Retrieved from [Link]
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Begou, O., et al. (2017). Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma. Metabolomics, 13(2), 14. Retrieved from [Link]
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Copolovici, D. M., et al. (2022). µQuEChERS Combined with UHPLC-PDA as a State-of-the-Art Analytical Approach for Quantification of Chlorpropham in Potato. Foods, 11(6), 856. Retrieved from [Link]
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A Comprehensive Guide to Distinguishing 4-Hydroxychlorpropham Sulfate from Other Carbamate Metabolites
For researchers in toxicology, drug metabolism, and environmental science, the precise identification of xenobiotic metabolites is paramount. The biotransformation of carbamate pesticides like chlorpropham (CIPC) results in a complex mixture of structurally similar compounds, presenting a significant analytical challenge. This guide provides an in-depth, technically-grounded strategy for the unambiguous differentiation of a key phase II metabolite, 4-hydroxychlorpropham sulfate, from its metabolic precursors and other related carbamate conjugates. We will move beyond rote protocols to explain the causal science behind the analytical choices, ensuring a robust and self-validating methodology.
The Metabolic Landscape of Chlorpropham: A Rationale for Selective Analysis
Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), a widely used herbicide and potato sprout inhibitor, undergoes extensive metabolism in biological systems.[1] The primary metabolic activation step is aromatic hydroxylation, predominantly at the para-position of the chlorophenyl ring, to yield isopropyl N-(3-chloro-4-hydroxyphenyl)carbamate, commonly known as 4-hydroxychlorpropham (4OH-CIPC).[2] This phase I metabolite possesses a reactive hydroxyl group, making it a prime substrate for phase II conjugation reactions.
These conjugation reactions, primarily sulfation and glucuronidation, serve to increase the water solubility of the metabolite and facilitate its excretion.[2][3] The resulting metabolites, 4-hydroxychlorpropham sulfate and 4-hydroxychlorpropham glucuronide, are often the major terminal products found in excreta.[2][4] Distinguishing between the hydroxylated precursor, the sulfate conjugate, and the glucuronide conjugate is critical, as the specific metabolic pathway can have significant implications for toxicological risk assessment.
The diagram below illustrates this primary metabolic pathway, highlighting the key structures that must be resolved analytically.
Caption: Primary metabolic pathway of Chlorpropham (CIPC).
Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Carbamate pesticides and their metabolites are typically thermally unstable, making direct analysis by gas chromatography (GC) problematic without derivatization.[5] Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed method of choice, combining the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled sensitivity and specificity of tandem mass spectrometry (MS/MS).[6][7]
The workflow for this analysis is a multi-stage process, beginning with efficient extraction from the sample matrix, followed by chromatographic separation and, finally, mass spectrometric detection and confirmation.
Caption: General workflow for the analysis of carbamate metabolites.
Part 1: Chromatographic Separation - Exploiting Polarity Differences
The first dimension of differentiation is achieved through reverse-phase HPLC. In this technique, analytes are separated based on their polarity. The stationary phase is nonpolar (e.g., C18), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.
-
Chlorpropham (CIPC): Being the most nonpolar of the group, it will interact most strongly with the C18 stationary phase and thus have the longest retention time.
-
4-Hydroxychlorpropham (4OH-CIPC): The addition of a hydroxyl group increases its polarity, causing it to elute earlier than the parent compound.
-
4-Hydroxychlorpropham Glucuronide & Sulfate: The addition of highly polar glucuronic acid or sulfate moieties drastically reduces retention on a C18 column. These conjugates will elute much earlier than their phase I precursor. The sulfate conjugate is generally expected to be slightly more polar than the glucuronide, leading to a shorter retention time, although this can be influenced by the mobile phase pH.
| Compound | Chemical Formula | Molecular Weight | Expected Retention Order |
| 4-Hydroxychlorpropham Sulfate | C₁₀H₁₂ClNO₆S | 309.72[8] | 1 (Earliest Elution) |
| 4-Hydroxychlorpropham Glucuronide | C₁₆H₂₀ClNO₉ | 405.78 | 2 |
| 4-Hydroxychlorpropham | C₁₀H₁₂ClNO₃ | 229.66[9] | 3 |
| Chlorpropham | C₁₀H₁₂ClNO₂ | 213.66[1] | 4 (Latest Elution) |
| Caption: Physicochemical properties and expected reverse-phase chromatographic elution order. |
-
Column: Use a C18 reverse-phase column (e.g., 2.1 mm I.D. x 100 mm L, 1.8 µm particle size) for high-resolution separation.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analytes for better peak shape and ionization efficiency in positive ion mode, while a buffer like ammonium acetate (5 mM) is often used for negative ion mode.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A gradient is essential to resolve the early-eluting, polar conjugates from the later-eluting, nonpolar parent compound.
-
Start at 5-10% B for 1-2 minutes to retain and focus the polar conjugates.
-
Ramp to 95% B over 8-10 minutes to elute 4OH-CIPC and CIPC.
-
Hold at 95% B for 2-3 minutes to wash the column.
-
Return to initial conditions and equilibrate for 3-5 minutes.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.[10]
Part 2: Mass Spectrometric Differentiation - The Power of m/z and Fragmentation
While chromatography provides separation, mass spectrometry provides definitive identification. Using a triple quadrupole (QqQ) mass spectrometer allows for highly selective analysis in Multiple Reaction Monitoring (MRM) mode, which is ideal for quantification.[11]
Electrospray Ionization (ESI) is the preferred technique. For the sulfate conjugate, negative ion mode ESI is crucial . The sulfate group is highly acidic and readily deprotonates to form a [M-H]⁻ ion, making its detection highly sensitive in this mode.[12] The other metabolites can often be detected in either positive ([M+H]⁺) or negative ([M-H]⁻) mode, though ESI+ is common for carbamates.[10]
Differentiation is achieved by selecting the unique molecular ion (or adduct) of each metabolite as the "precursor ion" and then fragmenting it to produce characteristic "product ions."
4-Hydroxychlorpropham Sulfate ([M-H]⁻ at m/z 308.0): The most diagnostic fragmentation pathway for a sulfate conjugate is the neutral loss of the SO₃ group (sulfur trioxide), which corresponds to a mass loss of 79.96 Da.[13] This cleavage is highly characteristic and provides unambiguous evidence for the presence of the sulfate moiety. The resulting product ion is the deprotonated 4-hydroxychlorpropham.
Caption: Characteristic fragmentation of 4-hydroxychlorpropham sulfate.
Other Metabolites:
-
4-Hydroxychlorpropham ([M-H]⁻ at m/z 228.0): Will not show the loss of 80 Da. Its fragmentation will involve cleavage of the carbamate ester linkage.
-
4-Hydroxychlorpropham Glucuronide ([M-H]⁻ at m/z 404.1): The characteristic fragmentation is the loss of the glucuronic acid moiety (-176 Da), yielding the deprotonated 4-hydroxychlorpropham at m/z 228.0.
-
Chlorpropham ([M+H]⁺ at m/z 214.1): Will fragment at the carbamate linkage.
-
Infusion: Directly infuse a standard solution of each analyte (if available) into the mass spectrometer to optimize parameters.
-
Precursor Ion Selection: In full scan mode, identify the [M-H]⁻ ion for the sulfate (m/z 308.0) and other metabolites in their respective optimal ionization modes.
-
Product Ion Scan: Select the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. Identify the most stable and abundant product ions.
-
MRM Transition Selection: For each compound, select at least two MRM transitions (precursor ion → product ion) for confident quantification and confirmation.[14]
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxychlorpropham Sulfate | ESI- | 308.0 | 228.0 (Loss of SO₃) | Optimize (e.g., 15-25) |
| 4-Hydroxychlorpropham Glucuronide | ESI- | 404.1 | 228.0 (Loss of Glucuronic Acid) | Optimize (e.g., 10-20) |
| 4-Hydroxychlorpropham | ESI- | 228.0 | Fragment of carbamate | Optimize (e.g., 20-30) |
| Chlorpropham | ESI+ | 214.1 | Fragment of carbamate | Optimize (e.g., 15-25) |
| Caption: Example MRM transitions for distinguishing chlorpropham and its major metabolites. Collision energies are instrument-dependent and must be empirically optimized. |
Conclusion: A Synergistic Approach to Identification
The unambiguous identification of 4-hydroxychlorpropham sulfate from a complex mixture of related carbamate metabolites is not achieved by a single measurement. It requires a synergistic analytical approach that leverages both chromatography and mass spectrometry.
-
Chromatography provides the initial separation based on polarity, with the highly polar sulfate conjugate eluting very early from a reverse-phase column.
-
Mass Spectrometry provides the definitive molecular weight information. Operating in negative ion mode is key for the sensitive detection of the [M-H]⁻ precursor ion at m/z 308.0.
-
Tandem Mass Spectrometry (MS/MS) delivers the final, conclusive evidence. The characteristic neutral loss of 79.96 Da (SO₃) is a unique and reliable marker that distinguishes the sulfate conjugate from all other potential metabolites.
By combining these principles, researchers can develop a robust, specific, and trustworthy method to accurately identify and quantify 4-hydroxychlorpropham sulfate, enabling more precise studies in metabolism, toxicology, and environmental safety.
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A Senior Application Scientist's Guide to Validating Biomarker Specificity for Chlorpropham Exposure Assessment
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for biomarkers of exposure to chlorpropham (CIPC), a widely used potato sprout suppressant. As regulatory scrutiny and public health interest in pesticide exposure intensify, the need for robust, specific, and validated biomarkers is paramount. This document moves beyond simple protocol recitation to explain the causal biochemistry and analytical strategies, empowering researchers to design and interpret exposure assessment studies with confidence.
Introduction: The Need for Precise Chlorpropham Biomonitoring
Chlorpropham is a carbamate herbicide primarily used post-harvest to prevent sprouting in stored potatoes.[1] While effective, concerns about human exposure through diet and occupational handling persist.[2] Assessing this exposure requires sensitive and, most importantly, specific biomarkers—measurable indicators in the body that confirm contact with the chemical.[3] A biomarker's validity is its most critical attribute; it must accurately reflect the exposure event it is intended to represent.[3][4] This guide will dissect the metabolic fate of chlorpropham, compare the leading biomarker candidates for their specificity, and detail the analytical methodologies and validation workflows necessary to ensure trustworthy results.
The Metabolic Landscape: From Chlorpropham to Excretable Metabolites
Understanding the metabolic pathway of chlorpropham is fundamental to selecting a specific biomarker. Upon entering the body, chlorpropham is not static; it undergoes extensive enzymatic transformation, primarily in the liver, to facilitate its excretion.[5][6]
The three major metabolic pathways identified in animal studies, which serve as a strong model for human metabolism, are:[5]
-
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring, primarily at the para-position (position 4), forming 4-hydroxychlorpropham (4-OH CIPC). This is a major route of metabolism.[5][6]
-
Hydrolysis: The cleavage of the carbamate ester bond, which splits the molecule into 3-chloroaniline (3CA) and isopropanol.[5][7]
-
Conjugation: The newly formed hydroxyl groups on metabolites like 4-OH CIPC are made more water-soluble by attaching sulfate or glucuronic acid molecules, forming conjugates that are readily excreted in urine.[5][8]
These processes result in a suite of potential biomarkers in blood and urine, each with distinct advantages and disadvantages regarding specificity.
Caption: Metabolic pathway of Chlorpropham (CIPC) in the body.
A Comparative Analysis of Leading Biomarker Candidates
The ideal biomarker for chlorpropham exposure should be a unique metabolic product, easily detectable in a readily accessible biological matrix like urine. Here, we compare the primary candidates.
Candidate 1: Parent Chlorpropham (CIPC)
-
Rationale: Measuring the parent compound is the most direct approach.
-
Specificity: High. The presence of CIPC is unequivocal proof of exposure.
-
Limitations: Chlorpropham is rapidly and extensively metabolized.[5] Unchanged CIPC is typically found in feces but is often absent in urine, making it an unreliable biomarker for non-invasive routine monitoring.[5] Its lipophilic nature may lead to accumulation in fat, but adipose tissue is not a practical matrix for routine biomonitoring.
Candidate 2: 3-Chloroaniline (3CA)
-
Rationale: A known metabolite resulting from the hydrolysis of CIPC.[5][9]
-
Specificity: Moderate to Low. This is the critical weakness of 3CA as a biomarker. 3-Chloroaniline is not unique to chlorpropham metabolism. It is an industrial chemical used in the synthesis of azo dyes, pigments, pharmaceuticals, and other agricultural chemicals.[10][11] Therefore, detecting 3CA in urine does not definitively prove exposure to chlorpropham; it could originate from other environmental or occupational sources.[11] This lack of specificity is a significant confounding factor.[12]
-
Toxicological Relevance: There is a health concern over 3CA itself, as it can induce methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[10][13][14][15]
Candidate 3: 4-Hydroxychlorpropham (4-OH CIPC)
-
Rationale: A major metabolite that retains the core carbamate structure of the parent molecule.[6][8]
-
Specificity: High. The 4-OH CIPC metabolite is considered highly specific to chlorpropham exposure. The combined structure of the 3-chlorophenyl group and the isopropyl carbamate is unique to CIPC and its immediate hydroxylated derivatives. There are no known common environmental or industrial sources of this compound.
-
Abundance: Animal studies show that aromatic hydroxylation is a primary metabolic route, leading to significant production of 4-OH CIPC, which is then conjugated and excreted.[5] The main metabolites found in rat urine were conjugates of 4-OH CIPC.[5] This suggests it will be present in sufficient quantities for detection in human urine.
Analytical Methodologies: A Performance Comparison
The choice of analytical technique is as critical as the choice of biomarker. The method must be sensitive enough to detect low concentrations expected from environmental exposure and selective enough to distinguish the analyte from a complex biological matrix.[16]
| Analytical Technique | Target Analyte(s) | Typical Matrix | Limit of Detection (LOD) / Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | CIPC, 3CA | Potato, Water | LOQ: ~5-50 µg/kg[9] | Inexpensive, robust, widely available.[17] | Lower sensitivity and specificity compared to MS methods; not ideal for trace-level biomonitoring. |
| GC-MS | CIPC, 3CA, other metabolites | Urine, Blood, Potato | LOD: ~1 µg/L (ppb)[18] | Excellent separation, high specificity with MS detection. | Often requires derivatization for polar metabolites, which adds complexity. |
| LC-MS/MS | CIPC, 3CA, 4-OH CIPC, Conjugates | Urine, Blood | LOQ: ~0.8-7 ng/mL (ppb)[19] | Gold Standard. High sensitivity and specificity, can directly analyze polar and conjugated metabolites without derivatization.[16][19] | Higher instrument cost and complexity. |
Recommendation: For human biomonitoring of chlorpropham, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its ability to sensitively and specifically measure polar metabolites like 4-OH CIPC directly in urine after a deconjugation step makes it superior to other techniques.[19][20]
A Self-Validating Framework for Biomarker Specificity
A rigorous validation process ensures that the chosen biomarker and analytical method are trustworthy and fit for purpose.[3][21] The following workflow provides a self-validating system for confirming the specificity of 4-OH CIPC as a biomarker for chlorpropham exposure.
Caption: Workflow for the validation of biomarker specificity.
Experimental Protocol: LC-MS/MS Quantification of Total 4-Hydroxychlorpropham in Urine
This protocol outlines the key steps for quantifying the specific biomarker 4-OH CIPC.
-
Sample Collection & Storage:
-
Collect mid-stream urine samples in sterile, polypropylene containers.
-
Record time of collection, volume, and relevant donor information (e.g., potential exposure period).
-
Immediately freeze samples and store at -20°C or lower until analysis to prevent degradation.
-
-
Sample Preparation (Enzymatic Deconjugation):
-
Rationale: In urine, 4-OH CIPC exists primarily as glucuronide and sulfate conjugates.[5] To measure the total amount produced, these conjugates must be cleaved to release the free form.
-
Thaw urine samples at room temperature.
-
To a 1 mL aliquot of urine, add an internal standard (e.g., a stable isotope-labeled version of 4-OH CIPC).
-
Add 500 µL of a suitable buffer (e.g., sodium acetate, pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase enzyme from Helix pomatia.[20][22]
-
Vortex gently and incubate overnight (12-16 hours) at 37°C.
-
-
Extraction (Solid-Phase Extraction - SPE):
-
Rationale: To clean up the sample and concentrate the analyte, removing salts and other interferences that can suppress the MS signal.
-
Condition a mixed-mode SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic compounds.
-
Elute the analyte (4-OH CIPC) with an appropriate organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatography: Use a C18 reversed-phase column to separate 4-OH CIPC from other components. A gradient elution with water and methanol/acetonitrile (both containing a small amount of formic acid to aid ionization) is typical.
-
Mass Spectrometry: Operate the MS in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both the native 4-OH CIPC and its labeled internal standard to ensure positive identification and accurate quantification.
-
-
Data Analysis and Quality Control:
-
Generate a calibration curve using standards prepared in a blank matrix (synthetic urine).
-
Quantify the analyte concentration based on the peak area ratio of the analyte to the internal standard.
-
Normalize results to urinary creatinine concentration to account for variations in urine dilution.
-
Include quality control (QC) samples at low, medium, and high concentrations in each analytical batch to verify accuracy and precision.
-
Final Recommendations
For researchers and professionals assessing human exposure to chlorpropham, this guide provides a clear path forward:
-
Employ the Gold Standard: Utilize LC-MS/MS as the analytical method of choice. Its superior sensitivity and selectivity are essential for accurate quantification of 4-OH CIPC in complex biological matrices like urine.
-
Validate Rigorously: Implement a comprehensive validation framework that includes analytical method validation and epidemiological characterization. This ensures the data generated is robust, defensible, and suitable for risk assessment.[3][12]
By adhering to these principles, the scientific community can generate high-quality biomonitoring data, leading to a more accurate understanding of human exposure to chlorpropham and better-informed public health decisions.
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Drolet, D., & D'Amour, M. (1998). Validity criteria for the use of biological markers of exposure to chemical agents in environmental epidemiology. PubMed. Available at: [Link]
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FAO. (n.d.). chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanilate CA: 1-methylethyl. FAO. Available at: [Link]
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FAIREHR. (n.d.). BASIC Guide: Biomonitoring and Surveillance of Chemical Exposure in Occupational Settings. FAIREHR. Available at: [Link]
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Oreate AI Blog. (2026, January 15). Understanding the Side Effects of Chlorpropham in Humans. Oreate AI Blog. Available at: [Link]
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Gallocchio, F., et al. (2024). Conceptual basis for the development of guidance for the use of biomarkers of effect in regulatory risk assessment of chemicals. PMC. Available at: [Link]
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PubChem. (n.d.). Chlorpropham. PubChem. Available at: [Link]
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Riviere, J. L., et al. (1995). Metabolism and cytotoxicity of chlorpropham (CIPC) and its essential metabolites in isolated rat hepatocytes during a partial inhibition of sulphation and glucuronidation reactions: a comparative study. PubMed. Available at: [Link]
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Nakagawa, Y., & Tayama, K. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. PubMed. Available at: [Link]
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Rodrigues, M. J., et al. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Chemistry. Available at: [Link]
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Hill, R. H., et al. (1995). Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry. PubMed. Available at: [Link]
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Verma, S., et al. (2025, January 1). Development and validation of multiresidue analysis method for biomonitoring of pesticides and metabolites in human blood and urine by LC-QToF-MS. PubMed. Available at: [Link]
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Arrebola, F. J., et al. (n.d.). Analytical methods for human biomonitoring of pesticides. A review. researchgate.net. Available at: [Link]
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PubChem. (n.d.). 3-Chloroaniline. PubChem. Available at: [Link]
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IPCS. (n.d.). 3-CHLOROANILINE. inchem.org. Available at: [Link]
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U.S. Environmental Protection Agency. (2010, November 2). Chlorpropham Registration Review Human-Health Assessment Scoping Document. Regulations.gov. Available at: [Link]
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NIOSH. (n.d.). ICSC 0130 - 3-CHLOROANILINE. cdc.gov. Available at: [Link]
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Haz-Map. (n.d.). 3-Chloroaniline. Haz-Map. Available at: [Link]
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Al-Qadiri, R. M. (n.d.). Behaviour of chlorpropham and its main metabolite 3-chloroaniline in soil and water systems. Enlighten Theses. Available at: [Link]
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Orejuela, E., & Silva, M. (2025, August 8). Determination of Propham and Chlorpropham in Postharvest‐Treated Potatoes by Liquid Chromatography with Peroxyoxalate Chemiluminescence Detection | Request PDF. ResearchGate. Available at: [Link]
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Mohammed, N. S., Flowers, T. H., & Duncan, H. J. (n.d.). 47 Determination of the Potato Sprout Inhibitor Chlorpropham and its Metabolite 3-Chloroaniline in Potato Samples. CABI Digital Library. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxychlorpropham Sulfate
In our pursuit of scientific advancement, particularly within drug development and life sciences research, the responsible management of chemical byproducts is as crucial as the primary research itself. This guide provides a detailed protocol for the proper disposal of 4-Hydroxychlorpropham Sulfate, a key metabolite of the herbicide and potato sprout suppressant, Chlorpropham (CIPC).[1][2]
While specific toxicological data for 4-Hydroxychlorpropham Sulfate is not extensively documented, its origin from a regulated herbicide necessitates a cautious and systematic approach to its disposal.[1][3] The procedures outlined here are grounded in established principles of chemical safety and hazardous waste management, ensuring the protection of our researchers, our facilities, and the environment.
Hazard Identification and Regulatory Framework
Understanding the risk profile of a chemical is the first step in its safe management. The parent compound, Chlorpropham, is classified with specific health and environmental warnings, which we must extend to its metabolites as a precautionary measure.
Known Hazards of Parent Compound (Chlorpropham):
-
H351: Suspected of causing cancer.[4]
-
H373: May cause damage to organs through prolonged or repeated exposure.[4]
-
H411: Toxic to aquatic life with long-lasting effects.[4]
Given these classifications, 4-Hydroxychlorpropham Sulfate must be handled as a hazardous substance.
Regulatory Compliance: In the United States, chemical wastes derived from pesticides are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) once they are designated for disposal.[5][6] This means that all disposal activities must adhere to strict federal, state, and local regulations to prevent environmental contamination and ensure public safety.[7]
Personal Protective Equipment (PPE) Protocol
Prior to handling any waste materials, ensure the following personal protective equipment is worn to minimize exposure risk.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from accidental splashes of chemical waste.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption.[8] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of any aerosols or dusts that may form.[4] |
Disposal Workflow: From Generation to Final Disposition
The following diagram and step-by-step guide outline the complete lifecycle for the responsible disposal of 4-Hydroxychlorpropham Sulfate waste.
Caption: Disposal workflow for 4-Hydroxychlorpropham Sulfate.
Step-by-Step Disposal Protocol:
-
Waste Characterization & Segregation:
-
Immediately classify all materials containing or contaminated with 4-Hydroxychlorpropham Sulfate as hazardous chemical waste.[9]
-
Do not mix this waste with non-hazardous trash or other chemical waste streams to avoid unforeseen chemical reactions.
-
-
Containerization:
-
Use a designated container that is compatible with the chemical waste. A glass or high-density polyethylene (HDPE) container with a tightly sealing screw cap is recommended.
-
Ensure the container is in good condition, free of leaks, and clean on the exterior.
-
-
Labeling:
-
The container must be clearly labeled as soon as the first drop of waste is added.
-
The label must include:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "4-Hydroxychlorpropham Sulfate ".
-
A clear list of all constituents by percentage.
-
The primary hazards (e.g., "Toxic," "Environmental Hazard").
-
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area must be at or near the point of generation and under the control of laboratory personnel.
-
The storage location should be a secondary containment tray within a well-ventilated cabinet, away from heat sources and drains.[7][9]
-
-
Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[10]
-
You will need to complete a hazardous material pickup request form, which may require completing a Uniform Hazardous Waste Manifest for tracking.[9]
-
-
Final Disposal Method:
-
The ultimate disposal will be handled by a licensed hazardous waste management company.
-
The most common and effective method for this type of organic chemical waste is high-temperature incineration at a permitted facility, which ensures complete destruction of the compound.[4]
-
Decontamination and Spill Management
Proper decontamination of equipment and swift management of spills are critical to maintaining a safe laboratory environment.
Equipment Decontamination:
-
Initial Rinse: Triple rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: Crucially, this initial rinsate is considered hazardous waste and must be collected in your 4-Hydroxychlorpropham Sulfate waste container. Do not pour it down the drain.[11]
-
Final Wash: After the solvent rinse, wash the equipment with laboratory detergent and water.
Spill Cleanup Procedure:
-
Alert & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Absorb: For liquid spills, cover with a chemical absorbent material (e.g., vermiculite or a spill pad). For solid spills, gently cover to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealable container.
-
Label & Dispose: Label the container as "Spill Debris: 4-Hydroxychlorpropham Sulfate" and manage it as hazardous waste.
-
Decontaminate: Clean the spill surface with a cloth soaked in a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
By adhering to these rigorous procedures, we uphold our commitment to safety and environmental stewardship, ensuring that our innovative work does not come at the cost of our collective well-being.
References
- Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials. (2025, March 25). Vertex AI Search.
- Disposing of Unusable Pesticides and Agricultural, Household and Residential Pesticide Products. Pacific Northwest Pest Management Handbooks.
- Managing and Disposing of Pesticide Wastes. Aggie Horticulture.
- Requirements for Pesticide Disposal. (2025, December 22). US EPA.
- Disposal of Pesticides. (2026, January 06). US EPA.
- Chlorpropham - Safety D
- Decontamination of spraying, mixing and transfer equipment. GRDC.
- Decontamination Techniques of Pesticide Residues before Food Processing or Consumption. DergiPark.
- Decontamin
- Testing for and Deactivating Herbicide Residues. Pacific Northwest Pest Management Handbooks.
- Decontamination methods of tanks to spray 2,4-D and dicamba and the effects of these herbicides on citrus and vegetable species. (2019). Scientia Horticulturae.
- Chlorpropham (Ref: ENT 18060). (2026, February 13). AERU - University of Hertfordshire.
- chlorpropham Chemical name: IUPAC: isopropyl 3-chlorocarbanil
- Sprout suppression on potato: need to look beyond CIPC for more effective and safer altern
- Chlorpropham | C10H12ClNO2. PubChem - NIH.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- EHS Program Manual 5.2 - Waste Disposal Procedure. (2020, August 27). Weill Cornell Medicine.
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- 3. fao.org [fao.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
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- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
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- 11. Disposal of Pesticides [npic.orst.edu]
Personal protective equipment for handling 4-HydroxychlorprophaM Sulfate
Executive Summary & Risk Context
4-Hydroxychlorpropham Sulfate (often found as the sodium or potassium salt) is a Phase II metabolite of the herbicide Chlorpropham (CIPC). While the parent compound, Chlorpropham, is classified with relatively low acute toxicity, its metabolites function as reference standards in analytical chemistry (HPLC-MS/MS) and must be handled under the Precautionary Principle .
The "Senior Scientist" Reality Check: Do not be complacent due to the "Sulfate" suffix. While sulfation is a detoxification pathway in vivo, the isolated laboratory standard is a fine, often hygroscopic powder. Inhalation of carbamate derivatives—even metabolites—can theoretically inhibit acetylcholinesterase or cause respiratory sensitization. Furthermore, as a research chemical, full toxicological screening (RTECS) is often incomplete. Treat this substance as a potential sensitizer and hazardous irritant.
Risk Assessment & PPE Matrix
This matrix moves beyond generic advice, tailoring protection to the specific physical properties of sulfated metabolites (polarity, static charge, and aerosolization potential).
Personal Protective Equipment (PPE) Standards
| Protection Zone | Standard Handling (mg quantities) | High-Risk Operations (Spills / >1g) | Technical Rationale |
| Respiratory | N95 / P95 Mask (Minimum) | P100 Respirator or PAPR | Sulfates are often fine particulates. Static charge can cause "fly-away" dust during weighing. |
| Dermal (Hand) | Double Nitrile (0.11 mm min) | Double Nitrile + Long Cuff | Polar conjugates permeate latex. Double gloving allows outer glove removal after weighing without exposing skin. |
| Ocular | Chemical Safety Goggles | Face Shield + Goggles | Safety glasses are insufficient for fine powders that can drift around lenses. |
| Body | Lab Coat (Buttoned, Cotton/Poly) | Tyvek® Lab Coat / Sleeve Covers | Cotton absorbs; Tyvek repels. Use disposable sleeves to prevent cuff contamination during weighing. |
| Engineering | Class II Biosafety Cabinet or Fume Hood | Fume Hood (High Flow) | NEVER handle this substance on an open benchtop. |
Logic Visualization: PPE Selection Strategy
The following decision tree illustrates the logic flow for selecting safety gear based on the specific interaction type.
Figure 1: Risk-based PPE selection logic. Note that dry powder handling triggers higher respiratory protection due to aerosolization risks.
Critical Protocol: The "Static-Free" Weighing Workflow
Weighing sulfated metabolites is the point of highest exposure risk. These compounds are often electrostatic.
Objective: Transfer 4-Hydroxychlorpropham Sulfate from vial to volumetric flask without contamination or inhalation.
Prerequisites:
-
Calibrated Analytical Balance inside a Fume Hood/Enclosure.
-
Ionizing Bar or Anti-Static Gun (Critical for sulfates).
-
Solvent: Methanol or Acetonitrile (Sulfates are polar; do not use Hexane).
Step-by-Step Methodology:
-
Preparation:
-
Don PPE (Double Nitrile gloves).
-
Place a waste container inside the hood.
-
Wipe down the balance area with a damp lint-free wipe to increase local humidity (reduces static).
-
-
Static Neutralization (The Expert Move):
-
Why: Sulfates cling to spatulas and plastic.
-
Use an anti-static gun on the source vial before opening.
-
Use glass weighing boats or parchment paper ; avoid plastic weighing boats if possible, as they generate high static charge.
-
-
Transfer:
-
Open vial.[1] Do not put your head inside the hood.
-
Transfer solid using a stainless steel micro-spatula.
-
Technique: If the powder is "flying," stop. Re-use the anti-static gun.
-
Close the source vial immediately.
-
-
Solubilization (Containment):
-
Do not try to pour the powder into the flask neck directly.
-
Rinse the weighing boat into the flask using your solvent (Methanol/Water mix).
-
This ensures 100% quantitative transfer and immediately traps dust in liquid form.
-
-
Decontamination:
-
Wipe the balance and surrounding area with a methanol-soaked wipe.
-
Dispose of the wipe in the hazardous waste container.
-
Remove outer pair of gloves and dispose inside the hood.
-
Operational Workflow Visualization
Figure 2: Cradle-to-grave workflow. Step 2 (Acclimation) is vital to prevent moisture absorption, which alters the mass of hygroscopic sulfates.
Emergency Response & Disposal
Spill Cleanup (Dry Powder)
-
Evacuate the immediate area if the spill is >100 mg and outside a hood.
-
Do NOT dry sweep. This creates aerosols.
-
Cover the spill with a paper towel dampened with water (sulfates are water-soluble).
-
Wipe up carefully, working from the outside in.
-
Clean the surface with a detergent solution, followed by a methanol rinse.
Disposal Strategy
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with oxidizers. Segregate with "Pesticides/Carbamates" or "Toxic Organics."
-
Destruction: High-temperature incineration is the required method for carbamate destruction to prevent environmental leaching.
-
Drain Disposal: STRICTLY PROHIBITED. Chlorpropham metabolites are monitored environmental contaminants.
References
-
PubChem. (n.d.). 4-Hydroxychlorpropham (Compound Summary).[2] National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. Retrieved February 27, 2026, from [Link]
-
U.S. EPA. (2006). Reregistration Eligibility Decision (RED) for Chlorpropham. United States Environmental Protection Agency.[4] Retrieved February 27, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



